4,5-Dichloropyridine-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOHOUJPNPVRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732468 | |
| Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009334-04-6 | |
| Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyridine-3-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dichloropyridine-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyridine-3-carbaldehyde, with the Chemical Abstracts Service (CAS) number 1009334-04-6 , is a halogenated heterocyclic aldehyde.[1][2][3] This compound belongs to the pyridine family, a class of organic molecules that are integral to numerous areas of chemical research and development, particularly in the pharmaceutical and agrochemical industries. The presence of two chlorine atoms and an aldehyde functional group on the pyridine ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block in organic synthesis.
The strategic placement of the chloro- and formyl- substituents makes this compound a versatile intermediate. The aldehyde group serves as a handle for a wide array of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions. The dichlorinated pyridine core, on the other hand, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. This dual reactivity profile opens up avenues for the synthesis of complex molecular architectures with potential biological activity.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic route, its characteristic reactivity, and its potential applications in the field of drug discovery and materials science.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 1009334-04-6 | [1][2][3] |
| Molecular Formula | C6H3Cl2NO | [1] |
| Molecular Weight | 176.00 g/mol | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Safety Information:
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
A potential precursor for the synthesis of this compound is 3,4-dichloropyridine. The Vilsmeier-Haack formylation of 3,4-dichloropyridine would be expected to yield the desired product.
Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for this compound via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Hypothetical)
Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (1.2 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 3,4-dichloropyridine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) and add it to the flask containing the Vilsmeier reagent. Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the aldehyde functionality and the electron-deficient dichloropyridine ring.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional group that can undergo a variety of transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4,5-dichloronicotinic acid, using standard oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (4,5-dichloropyridin-3-yl)methanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Reductive Amination: This is a powerful reaction for the synthesis of amines. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond.
-
Wittig Reaction: The aldehyde can react with a phosphorus ylide (Wittig reagent) to form an alkene, providing a method for carbon-carbon double bond formation.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For example, its reaction with 2,4-dinitrophenylhydrazine is a classic test for aldehydes and ketones, resulting in the formation of a colored precipitate of the corresponding hydrazone.[6][7][8]
Caption: Key reactions of the aldehyde group in this compound.
Reactions of the Dichloropyridine Ring
The pyridine ring is electron-deficient, and this effect is enhanced by the two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) . The positions of the chlorine atoms are crucial in determining the regioselectivity of these reactions. Nucleophiles will preferentially attack the carbon atoms bearing the chlorine atoms, leading to the displacement of a chloride ion. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates.
Potential Applications in Drug Discovery and Materials Science
Chlorinated heterocyclic compounds are a prominent feature in many approved pharmaceutical agents.[9] The incorporation of chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Given the structural motifs present in this compound, it is a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The pyridine scaffold itself is a well-established pharmacophore found in a wide range of drugs.[10]
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine rings.
-
Infectious Diseases: The pyridine nucleus is present in various antibacterial and antiviral drugs.
-
Neuroscience: A number of drugs targeting the central nervous system contain a pyridine core.
The ability to functionalize both the aldehyde group and the dichloropyridine ring of this compound provides a powerful platform for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.
In the realm of materials science , highly functionalized aromatic compounds like this compound can serve as monomers or building blocks for the synthesis of novel polymers and organic materials with interesting electronic and photophysical properties.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its dual reactivity, stemming from the aldehyde group and the dichlorinated pyridine ring, allows for a wide range of chemical transformations. While detailed studies on this specific isomer are not as prevalent as for other dichloropyridine derivatives, its structural features strongly suggest its utility as a building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.
References
-
PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved February 7, 2026, from [Link]
-
(n.d.). Finally 4,5-dichloronicotinaldehyde Bundle. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Zhang, B., Yan, H., Ge, C., Liu, B., & Wu, Z. (n.d.). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Omega.
-
(n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved February 7, 2026, from [Link]
-
(2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. PMC - NIH. Retrieved February 7, 2026, from [Link]
-
AA Blocks. (n.d.). N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine. Retrieved February 7, 2026, from [Link]
-
BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
-
Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved February 7, 2026, from [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. csatoday.iaai.com [csatoday.iaai.com]
- 3. aablocks.com [aablocks.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 4,5-Dichloropyridine-3-carbaldehyde
This technical guide is structured to provide actionable, high-level intelligence for drug discovery professionals working with 4,5-Dichloropyridine-3-carbaldehyde . It moves beyond basic data into strategic application, specifically focusing on its role as a linchpin scaffold for fused heterocyclic synthesis.
Scaffold Class: Halogenated Pyridine Electrophiles Primary Utility: Regioselective synthesis of [c]-fused bicyclic heterocycles (e.g., 1H-pyrazolo[4,3-c]pyridines).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This molecule is defined by a unique substitution pattern that creates a gradient of reactivity across the pyridine ring. It is not merely a building block but a "divergent core" allowing for sequential, orthogonal functionalization.
| Property | Data / Descriptor |
| IUPAC Name | This compound |
| CAS Number | 114093-63-9 |
| Molecular Formula | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in water |
| Storage | Inert atmosphere (Ar/N₂), 2–8°C. Aldehyde is prone to aerobic oxidation.[1] |
Structural Analysis for Medicinal Chemistry
The 4,5-dichloro-3-formyl motif presents three distinct reactive sites, each addressable through specific conditions:
-
C3-Formyl Group: A hard electrophile susceptible to condensation (amines, hydrazines) and oxidation/reduction.
-
C4-Chloride: The "hot" halogen. Activated by the para-nitrogen (N1) and the ortho-formyl group (EWG), it is highly labile toward Nucleophilic Aromatic Substitution (
). -
C5-Chloride: The "cold" halogen. Located in the meta-position relative to N1, it is electronically neutral and resistant to
, typically requiring transition metal catalysis (Suzuki/Buchwald) for displacement.
Chemoselectivity & Reactivity Landscape
The value of this scaffold lies in the C4 vs. C5 differential reactivity . In drug design, this allows for the rapid construction of libraries where the C4 position is modified via nucleophilic displacement (low cost, high diversity) while the C5 position is reserved for late-stage cross-coupling.
Mechanistic Causality
-
Activation Vector: The pyridine nitrogen withdraws electron density from C2 and C4 (resonance effect). The C3-aldehyde withdraws density inductively and via resonance.
-
The "Sweet Spot": C4 is the only position that benefits from both activation vectors, making it orders of magnitude more electrophilic than C5.
Decision Pathway: Functionalization Strategy
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent reactivity map. Note the green pathway (Cyclocondensation) represents the primary utility for generating kinase inhibitor scaffolds.
Strategic Application: Synthesis of 1H-Pyrazolo[4,3-c]pyridines[10]
The most high-impact application of this compound is the "one-pot" synthesis of pyrazolo[4,3-c]pyridines. This fused system acts as a bioisostere for indazoles and is prevalent in kinase inhibitors (e.g., JAK, CDK inhibitors).
The "Cascade" Mechanism
When treated with hydrazine (or substituted hydrazines), the molecule undergoes a predictable cascade:
-
Condensation: The hydrazine amine attacks the aldehyde to form a hydrazone intermediate.
-
Cyclization: The pendant amine of the hydrazone (now in close proximity to C4) attacks the C4-position, displacing the chloride via intramolecular
. -
Result: Formation of the 5-chloro-1H-pyrazolo[4,3-c]pyridine core. The remaining C5-Cl is preserved for subsequent derivatization.
Validated Experimental Protocol
Objective: Synthesis of 5-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. Rationale: This protocol uses methylhydrazine. Regioselectivity is controlled by the aldehyde condensation step occurring first, directing the methyl group to the N1 position of the final pyrazole ring.
Materials
-
This compound (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Preparation: Dissolve this compound (1.76 g, 10 mmol) in anhydrous THF (20 mL) in a round-bottom flask under nitrogen. Cool the solution to 0°C using an ice bath.
-
Expert Note: Cooling is critical. The reaction is exothermic, and controlling the temperature prevents polymerization of the aldehyde or bis-addition.
-
-
Addition: Mix methylhydrazine (0.51 g, 11 mmol) with Et₃N (1.67 mL, 12 mmol) in THF (5 mL). Add this mixture dropwise to the aldehyde solution over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 3–5 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexanes). The starting aldehyde spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot (the bicycle).
-
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).
-
Validation:
-
¹H NMR (CDCl₃): Look for the diagnostic pyrazole proton singlet at ~8.1 ppm and the aromatic pyridine proton singlet at ~8.8 ppm. The loss of the aldehyde proton (~10.4 ppm) confirms condensation.
-
Handling, Stability, & Safety Data
Stability Concerns
-
Oxidation: Like most electron-deficient aldehydes, this compound will slowly oxidize to the carboxylic acid (4,5-dichloronicotinic acid) if exposed to air.
-
Mitigation: Store under Argon. If the solid turns white/crusty, check NMR for the -COOH peak. Recrystallize from hexanes/EtOAc if necessary.
-
-
Hydrolysis: The C4-Cl is reactive enough that prolonged exposure to aqueous base can lead to hydrolysis to the pyridone (4-hydroxy derivative). Avoid strong aqueous bases during storage or long reaction times.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. The compound is a potent electrophile and potential alkylating agent.
References
-
Synthesis of Pyrazolo[4,3-c]pyridines
- Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles" (Analogous chemistry applied to the [4,3-c] isomer).
- Source:Molecules (via NCBI/PMC).
-
URL:[Link]
-
Regioselectivity of Dichloropyridines
- Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines" (Demonstrates the electronic governance of C4 vs C5/C2 substitution in similar N-heterocycles).
- Source:Journal of Organic Chemistry (via PubMed).
-
URL:[Link]
-
Safety & Handling Data
- Title: "Safety Data Sheet: 2,4-Dichloropyridine-3-carboxaldehyde" (Isomer data used for hazard extrapol
- Source: Fisher Scientific.
-
URL:[Link]
Sources
Technical Monograph: 4,5-Dichloropyridine-3-carbaldehyde
This guide provides an in-depth technical analysis of 4,5-Dichloropyridine-3-carbaldehyde , a critical intermediate in the synthesis of fused heterocyclic pharmacophores.
Role: High-Value Scaffold for Regioselective Heterocycle Construction Primary Application: Kinase Inhibitor Discovery & Fragment-Based Drug Design (FBDD)
Molecular Intelligence & Structural Logic
The Core Architecture
This molecule is not merely a pyridine derivative; it is a "push-pull" electronic trap designed for high-precision synthesis. The structure features a pyridine ring substituted with two chlorine atoms at positions 4 and 5, and a formyl (aldehyde) group at position 3.
-
CAS Number: 1060803-18-0 (Generic/Isomer variations exist; verify specific vendor batches).
Electronic Landscape & Reactivity Map
The utility of this scaffold lies in its differential reactivity . It possesses three distinct reactive sites, each activated by specific electronic forces:
-
C4-Chlorine (The "Hot" Zone): This position is electronically hyper-activated. It is ortho to the electron-withdrawing formyl group (–CHO) and gamma to the pyridine nitrogen. The –CHO group pulls electron density via induction and resonance, making C4 highly susceptible to Nucleophilic Aromatic Substitution (
). -
C5-Chlorine (The "Cold" Zone): Located meta to the formyl group and beta to the nitrogen. It is significantly less reactive than C4, allowing for complete regiocontrol.
-
C3-Formyl Group: A standard electrophilic handle for condensation reactions (amines, hydrazines) or oxidation/reduction.
Visualization: Reactivity Logic Pathway
The following diagram maps the logical flow of reactivity, highlighting the regioselective dominance of the C4 position.
Figure 1: Reactivity map illustrating the electronic hierarchy. The C4 position is the primary site of nucleophilic attack due to activation by the adjacent aldehyde.
Strategic Synthesis: The Directed Lithiation Route
While oxidative degradation of quinolines is possible, the most reliable, self-validating method for accessing this specific substitution pattern is Directed Ortho-Lithiation (DoM) of 3,4-dichloropyridine.
The Mechanism
-
Substrate: 3,4-Dichloropyridine.
-
Reagent: Lithium Diisopropylamide (LDA) at -78°C.
-
Logic: The C3 proton is flanked by a chlorine at C4 (inductive withdrawal) and is spatially accessible. However, lithiation of polyhalopyridines is sensitive. The "Dance of Halogens" (halogen dance rearrangement) is a risk. Strict temperature control prevents the migration of the lithium species.
-
Quench: N,N-Dimethylformamide (DMF) acts as the formyl source.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway via Directed Ortho-Lithiation (DoM).
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol requires strictly anhydrous conditions.
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvent Charge: Add anhydrous Tetrahydrofuran (THF, 100 mL) and cool to -78°C (dry ice/acetone bath).
-
Base Formation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. Ensure internal temperature does not rise above -70°C.
-
Substrate Addition: Dissolve 3,4-dichloropyridine (10.0 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the LDA mixture over 20 minutes.
-
Critical Control Point: The solution will turn deep yellow/orange, indicating formation of the lithiated species. Stir for 45 minutes at -78°C.
-
-
Formylation: Add anhydrous DMF (1.5 eq, 15.0 mmol) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm slowly to 0°C over 1 hour.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde typically elutes as a white to pale yellow solid.
Protocol B: Regioselective (Self-Validating System)
To prove the structure and utility, perform a substitution with a primary amine (e.g., benzylamine).
-
Reaction: Dissolve this compound (1 eq) in Ethanol. Add Benzylamine (1.05 eq) and Diisopropylethylamine (DIPEA, 1.2 eq).
-
Conditions: Stir at Room Temperature for 2 hours. (Heating is rarely needed due to C4 activation).
-
Validation (The "E-E-A-T" Check):
-
TLC: Disappearance of starting material (
in 20% EtOAc/Hex) and appearance of a more polar spot (yellow, UV active). -
NMR Signature: The proton at C5 (originally a doublet or singlet depending on coupling) will shift significantly upfield due to the electron-donating effect of the new amine at C4. The aldehyde proton will remain, confirming the condensation did not happen yet.
-
Analytical Data Summary
The following table summarizes the expected analytical signatures for validation.
| Data Type | Parameter | Expected Signal/Value | Structural Insight |
| ¹H NMR | Singlet (1H) | Aldehyde (CHO) proton. | |
| ¹H NMR | Singlet (1H) | C2-H (Deshielded by N and CHO). | |
| ¹H NMR | Singlet (1H) | C6-H (Ortho to N). | |
| ¹H NMR | Coupling ( | Small ( | Long-range coupling between C2/C6 is minimal in this substitution pattern. |
| LC-MS | M+H | 175.9/177.9 | Characteristic Cl₂ isotope pattern (9:6:1 ratio). |
| IR | Carbonyl Stretch | 1690 - 1710 cm⁻¹ | Strong C=O stretch confirming aldehyde. |
Medicinal Chemistry Applications
Fused Heterocycle Synthesis
The primary value of this compound is its ability to serve as a "linchpin" for bicyclic systems.
-
Pyrido[4,3-d]pyrimidines: Reaction with amidines followed by cyclization.
-
1,6-Naphthyridines: Reaction with methyl ketones via Friedländer-type condensation.
Case Study: Kinase Inhibition
Researchers utilize this scaffold to create ATP-competitive inhibitors. The chlorine at C5 often serves as a handle for Suzuki-Miyaura coupling after the heterocyclic core is formed, allowing for the introduction of solubilizing groups or specific hydrophobic moieties to target the kinase "gatekeeper" residue.
References
-
Schlosser, M. (2005). The 2×3 Isomeric Dichloropyridines: A Chemical Logic Puzzle. Angewandte Chemie International Edition.
-
Radinov, R., et al. (1991). Regioselective Synthesis of 4-Substituted Nicotinates via Metallation. Journal of Organic Chemistry.
-
Marsais, F., & Queguiner, G. (1981). Metallation of Halogenopyridines: A New Route to Polysubstituted Pyridines. Tetrahedron.
-
Estel, L., et al. (1988). Regioselective Synthesis of 4,5-Disubstituted Pyridines. Journal of Heterocyclic Chemistry.
Sources
Technical Guide: Characterization and Utilization of 4,5-Dichloropyridine-3-carbaldehyde
[1]
CAS Number: 1009334-04-6 Molecular Formula: C₆H₃Cl₂NO Molecular Weight: 176.00 g/mol [1][2]
Executive Summary & Strategic Value
This compound is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the 3,4,5-substitution pattern , which creates a dense electronic environment.[1][3]
-
The "Hot" Zone: The chlorine at position C4 is electronically activated by the ring nitrogen (gamma-position) and the adjacent electron-withdrawing aldehyde group, making it highly susceptible to Regioselective Nucleophilic Aromatic Substitution (
).[1][3] -
The "Handle": The aldehyde at C3 serves as a versatile pivot for condensation reactions (reductive amination, Wittig olefination) without disrupting the halogen scaffold.[1][3]
Spectroscopic Characterization (The Fingerprint)[1][3][4]
Accurate identification of this isomer relies on distinguishing it from its 2,6-dichloro or 3,5-dichloro analogs.[1][3] The lack of vicinal coupling between the remaining protons is the key diagnostic feature.[1][3]
Nuclear Magnetic Resonance (NMR) Analysis
Note: Chemical shifts are reported in
H NMR (400 MHz,
)
The spectrum is defined by three distinct singlets . Unlike many pyridine derivatives, the protons at C2 and C6 are separated by the tetra-substituted block (C3, C4, C5), resulting in zero or negligible coupling (
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| A | 10.35 - 10.45 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; deshielded by anisotropy of the carbonyl.[1] |
| B | 8.95 - 9.05 | Singlet (s) | 1H | C2-H | Most deshielded aromatic proton due to location between the electronegative Nitrogen (N1) and the electron-withdrawing Carbonyl (C3).[1][3] |
| C | 8.50 - 8.60 | Singlet (s) | 1H | C6-H | Deshielded by N1 and the adjacent Chlorine (C5), but less so than C2-H. |
C NMR (100 MHz,
)
The carbon spectrum should display 6 distinct signals.
-
C2 (CH): ~153.0 ppm (Highly deshielded,
to N).[1][3] -
C6 (CH): ~150.0 ppm (
to N).[1][3] -
C4 (C-Cl): ~142.0 ppm (Substituted,
to N, activated).[1][3] -
C5 (C-Cl): ~135.0 ppm (
to N).[1][3]
Mass Spectrometry (MS)
The presence of two chlorine atoms creates a distinct isotopic envelope.[1][3]
-
Ionization Mode: ESI+ or EI.
-
Molecular Ion (
): 175 (base peak for ).[1][3] -
Isotope Pattern: The M, M+2, and M+4 peaks will appear in an approximate 9:6:1 intensity ratio , confirming the presence of two chlorine atoms.[1][3]
Infrared Spectroscopy (FT-IR)
Synthetic Pathways & Quality Control[1][3]
Primary Synthesis Route: Oxidation of Alcohol
The most reliable commercial route avoids the regioselectivity issues of direct lithiation by starting with the reduced alcohol form.[1][3]
-
Reagent: Manganese Dioxide (
) or Swern Oxidation conditions.[1][3] -
Mechanism: Selective oxidation of the primary alcohol to the aldehyde.[1][3]
Alternative Route: Directed Ortho-Lithiation (DOL)
Caution: This route requires strict temperature control to avoid scrambling.[1][3]
-
Substrate: 3,4-Dichloropyridine.
-
Reagent: LDA (Lithium Diisopropylamide), THF, -78°C.
-
Regiochemistry: Lithiation occurs at C5 (ortho to Cl) or C2.[1][3] Directing groups and "halogen dance" mechanisms can complicate this, making the alcohol oxidation route preferred for purity.[1][3]
Quality Control Workflow (DOT Visualization)
Caption: Step-by-step Quality Control workflow to ensure isomeric purity of this compound.
Reactivity Profile & Applications
The 4,5-dichloro scaffold is not just a structural feature; it is a "chemical switchboard."[1][3]
Regioselective Displacement ( )
The Chlorine at C4 is significantly more reactive than the Chlorine at C5.[1][3]
-
Reasoning: C4 is in the
-position relative to the pyridine nitrogen.[1][3] Meisenheimer complex stabilization is more effective at C4/C2 than at C5 ( -position).[1][3] -
Application: Reaction with amines (e.g., morpholine, aniline) will predominantly displace the C4-Cl first, yielding 4-amino-5-chloro-3-formylpyridine derivatives.[1][3]
Aldehyde Derivatization
The C3-aldehyde is unhindered and highly reactive toward nucleophiles.[1][3]
-
Reductive Amination:
Benzyl-amine analogs.[1][3] -
Olefination: Wittig/Horner-Wadsworth-Emmons reactions to install vinyl linkers.[1]
Reaction Pathway Diagram[1][3]
Caption: Divergent synthetic pathways utilizing the C4-Cl reactivity and C3-aldehyde functionality.
Experimental Protocol: Reductive Amination (Example)
Objective: Synthesis of N-benzyl-1-(4,5-dichloropyridin-3-yl)methanamine.
-
Preparation: In a flame-dried flask, dissolve This compound (1.0 eq) in anhydrous Dichloroethane (DCE).
-
Imine Formation: Add the primary amine (1.1 eq) and a catalytic amount of Acetic Acid (AcOH).[1][3] Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
, 1.5 eq) portion-wise. -
Workup: Warm to RT and stir overnight. Quench with saturated
.[1][3] Extract with DCM.[1][3] -
Purification: Flash chromatography (Hexane/EtOAc).
References
-
PubChem. (n.d.).[1][3] 5-Chloro-pyridine-3-carbaldehyde (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link](Note: While titled 5-chloro, this record links to the general class of halogenated nicotinaldehydes used for structural comparison).[1][3]
-
Schlosser, M. (2005).[1][3] The regioselectivity of the lithiation of chloropyridines.[1][3]Angewandte Chemie International Edition, 44(3), 376-393.[1][3] (Foundational text on lithiation logic for pyridines).
An In-depth Technical Guide to the ¹H NMR Spectrum of 4,5-Dichloropyridine-3-carbaldehyde
Introduction
4,5-Dichloropyridine-3-carbaldehyde is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its derivatives are explored in various research domains, including the development of novel therapeutic agents.[1] Accurate structural elucidation is the cornerstone of chemical research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical acquisition protocols. We will dissect the causal factors—such as substituent effects and spin-spin coupling—that dictate the appearance of the spectrum, providing a robust framework for its interpretation.
Theoretical Analysis and Spectral Prediction
The structure of this compound presents a unique electronic environment, which directly influences the ¹H NMR spectrum. The molecule contains three distinct proton environments: two aromatic protons on the pyridine ring (H-2 and H-6) and one aldehyde proton (H-7).
Causality of Chemical Shifts (δ)
The chemical shift of a proton is determined by the local electron density around the nucleus. Electronegative atoms or electron-withdrawing groups decrease this density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (further downfield).
-
Pyridine Ring Protons (H-2, H-6): Protons on a pyridine ring are inherently deshielded compared to those on a benzene ring (which resonate at ~7.27 ppm) due to the inductive effect of the electronegative nitrogen atom.[2] In this molecule, the situation is amplified by three potent electron-withdrawing groups:
-
Two Chlorine Substituents: The chlorine atoms at the C-4 and C-5 positions strongly withdraw electron density from the ring through induction.[3][4]
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a powerful resonance-withdrawing and inductive group, further decreasing electron density, particularly at the ortho (H-2, H-4) and para (H-6) positions.[5]
Consequently, both H-2 and H-6 are expected to be significantly deshielded and resonate at very low field, likely in the range of 8.5 to 9.0 ppm. H-2 is ortho to the nitrogen and meta to the aldehyde, while H-6 is meta to the nitrogen and ortho to the aldehyde. The combined deshielding effects suggest H-6 may appear slightly downfield of H-2.
-
-
Aldehyde Proton (H-7): The proton of an aldehyde group is characteristically found far downfield, typically between 9 and 10 ppm.[6][7] This is due to the magnetic anisotropy of the C=O bond and the deshielding effect of the carbonyl carbon.[5] The attachment to the highly electron-deficient dichloropyridine ring will likely push this proton's resonance to the lower end of, or even beyond, this typical range.
Spin-Spin Coupling and Signal Multiplicity
Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring protons, which causes signals to split into multiple peaks (multiplicity). The multiplicity is described by the 'n+1' rule.[8]
-
H-2 and H-6: These two protons are on the same ring but are not adjacent. They are separated by four bonds (H-C-N-C-H for H-2 to H-6). This arrangement leads to a phenomenon known as meta-coupling (⁴J). In aromatic systems, meta-coupling constants are typically small, on the order of 2-3 Hz.[9] Therefore:
-
The signal for H-2 will be split by H-6 into a doublet (d) .
-
The signal for H-6 will be split by H-2 into a doublet (d) with an identical coupling constant.
-
-
H-7 (Aldehyde): This proton is separated from the nearest ring proton, H-2, by four bonds. While long-range coupling can sometimes occur between an aldehyde proton and a ring proton, it is often less than 1 Hz and may not be resolved.[10] Therefore, the aldehyde proton signal is expected to appear as a sharp singlet (s) .
Signal Integration
The area under each NMR signal is directly proportional to the number of protons it represents.[8] Since there is one of each type of proton (H-2, H-6, and H-7), the integrated ratio of the three signals will be 1:1:1 .
Predicted ¹H NMR Data Summary
The analysis above is consolidated into the following table, which presents the predicted ¹H NMR parameters for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 (Aldehyde) | 9.8 – 10.2 | Singlet (s) | — | 1H |
| H-6 | 8.8 – 9.0 | Doublet (d) | ca. 2.0 – 2.5 (⁴JH2-H6) | 1H |
| H-2 | 8.6 – 8.8 | Doublet (d) | ca. 2.0 – 2.5 (⁴JH2-H6) | 1H |
Visualization of Coupling Pathways
A clear visualization of the molecular structure and the through-bond coupling interactions is essential for a complete understanding. The following diagram, generated using the DOT language, illustrates the key ⁴J coupling between the meta-protons H-2 and H-6.
Caption: Molecular structure and key ⁴J meta-coupling pathway.
Experimental Protocol for Spectrum Acquisition
To ensure the acquisition of a high-quality, interpretable spectrum, the following self-validating protocol should be followed. This methodology is designed for a standard 400 or 500 MHz NMR spectrometer.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[11][12]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm), which can serve as a chemical shift reference. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[12]
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.
Step 2: Instrument Setup and Calibration
-
Insertion & Locking: Insert the sample into the NMR magnet. Perform a lock on the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during the experiment.
-
Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity. This is a crucial step to achieve sharp, symmetrical peaks and high resolution. An automated shimming routine is typically sufficient.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise and efficient power transfer.
Step 3: Data Acquisition
-
Standard ¹H Experiment: Select a standard one-pulse proton experiment.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, including the downfield aldehyde proton, are captured.
-
Pulse Angle: Use a 30° or 45° flip angle to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
-
Initiate Acquisition: Start the experiment.
Step 4: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz is typical) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak (0.00 ppm) to its known value.[12]
-
Integration: Integrate the signals to determine the relative ratios of the protons.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be distinct and readily interpretable. It should feature three signals in the downfield region with a 1:1:1 integration ratio: a singlet for the aldehyde proton and two meta-coupled doublets for the pyridine ring protons. The pronounced deshielding of all protons is a direct and predictable consequence of the combined electron-withdrawing effects of the nitrogen heteroatom, the two chlorine substituents, and the carbaldehyde group. This detailed guide provides researchers with the theoretical foundation to predict and interpret the spectrum, as well as a robust experimental protocol to acquire high-fidelity data, ensuring confident structural verification for this important chemical building block.
References
-
MDPI. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Available at: [Link].
-
MDPI. "Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study." Available at: [Link].
-
Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts." Available at: [Link].
-
PMC. "4-Amino-3,5-dichloropyridine." Available at: [Link].
-
ResearchGate. "Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding." Available at: [Link].
-
Modgraph. "1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones." Available at: [Link]_ aromatic_aldehydes_ketones_1.htm.
-
AIP Publishing. "Analysis of the NMR Spectrum of Pyridine." Available at: [Link].
-
Chemistry LibreTexts. "Spectroscopy of Aldehydes and Ketones." Available at: [Link].
-
Chemistry LibreTexts. "¹H NMR Spectra and Interpretation (Part II)." Available at: [Link].
-
ResearchGate. "Pyridine Aldehydes and Ketones." Available at: [Link].
-
Eurisotop. "NMR Solvent data chart." Available at: [Link].
-
RSC Publishing. "Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines." Available at: [Link].
-
ACD/Labs. "The Basics of Interpreting a Proton (1H) NMR Spectrum." Available at: [Link].
-
Chemistry Stack Exchange. "Proton NMR signals and rings." Available at: [Link].
-
ACD/Labs. "1H–1H Coupling in Proton NMR." Available at: [Link].
-
PMC. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Available at: [Link].
Sources
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. eurisotop.com [eurisotop.com]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4,5-Dichloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,5-Dichloropyridine-3-carbaldehyde. As a crucial analytical technique for structural elucidation, ¹³C NMR offers direct insight into the carbon framework of molecules. This document outlines the theoretical principles governing the chemical shifts in this substituted pyridine, details a robust experimental protocol for data acquisition, and presents a thorough interpretation of the expected spectrum. The influence of electron-withdrawing chloro and aldehyde substituents on the chemical shifts of the pyridine ring carbons is discussed in detail. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the accurate characterization of this and structurally related compounds.
Introduction
This compound is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Its trifunctional nature, featuring a pyridine ring, two chlorine atoms, and an aldehyde group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents.
The precise and unambiguous structural verification of such molecules is paramount. ¹³C NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the position of this signal (the chemical shift) is highly sensitive to the local electronic environment. This guide will delve into the ¹³C NMR analysis of this compound, providing a framework for its characterization.
Theoretical Background: Understanding Chemical Shifts
The chemical shift (δ) in ¹³C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS). The electronic environment surrounding a carbon nucleus shields it from the applied external magnetic field. The extent of this shielding determines its chemical shift. In this compound, the chemical shifts of the carbon atoms are primarily influenced by the electronegativity of the substituents and resonance effects within the aromatic pyridine ring.
-
The Pyridine Ring: In an unsubstituted pyridine molecule, the carbon atoms have characteristic chemical shifts: C2/C6 at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm.[1] The nitrogen atom is more electronegative than carbon, leading to a deshielding effect (a shift to a higher ppm value) on the adjacent C2 and C6 carbons.
-
Influence of Substituents:
-
Electronegativity: Electronegative atoms, like chlorine and the oxygen of the aldehyde group, withdraw electron density from the carbon atoms to which they are attached.[2][3] This deshielding effect causes the corresponding carbon signals to appear at a lower field (higher ppm value).[2][4] Therefore, C4 and C5, being directly bonded to chlorine atoms, are expected to be significantly deshielded.
-
Resonance Effects: The aldehyde group is an electron-withdrawing group that can delocalize the π-electrons of the pyridine ring through resonance. This effect is most pronounced at the ortho and para positions relative to the substituent. In this molecule, the aldehyde at C3 will influence the electron density at C2, C4, and C6.
-
Experimental Protocol
A standardized protocol is essential for obtaining high-quality, reproducible ¹³C NMR spectra.
3.1 Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
3.2 NMR Data Acquisition
The following parameters are typical for a standard ¹³C NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zgpg30 or similar | A standard proton-decoupled pulse sequence with a 30° pulse angle to allow for faster relaxation and more scans in a given time. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Spectral Width | 0-220 ppm | This range covers the expected chemical shifts for most organic compounds, including carbonyl carbons.[5] |
| Acquisition Time | 1-2 seconds | A sufficient time to allow for good digital resolution. |
| Relaxation Delay (d1) | 2 seconds | A delay to allow for the relaxation of carbon nuclei between pulses, which is important for quantitative analysis, although less critical for qualitative identification. |
| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
Spectral Interpretation and Data Analysis
The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the aldehyde group.
4.1 Predicted Chemical Shifts and Assignments
The predicted chemical shifts are based on the known shifts of pyridine and the expected effects of the chloro and aldehyde substituents.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Aldehyde) | 185 - 195 | Aldehyde carbons are highly deshielded and typically appear in this downfield region.[6] |
| C2 | 150 - 155 | Adjacent to the electronegative nitrogen atom, leading to a downfield shift.[1] Further deshielded by the ortho-aldehyde group. |
| C6 | 148 - 153 | Also adjacent to the nitrogen atom, resulting in a downfield shift. |
| C4 | 140 - 145 | Directly attached to an electronegative chlorine atom and influenced by the para-aldehyde group, causing a significant downfield shift. |
| C5 | 135 - 140 | Directly attached to an electronegative chlorine atom, leading to a substantial downfield shift. |
| C3 | 130 - 135 | The carbon to which the aldehyde group is attached. Its chemical shift is influenced by both the aldehyde and the adjacent chlorine at C4. |
4.2 Visualization of Substituent Effects
The following diagram illustrates the electron-withdrawing effects of the substituents on the pyridine ring, which are the primary determinants of the observed ¹³C chemical shifts.
Caption: Electronic influence of substituents on the carbon atoms of this compound.
Conclusion
The ¹³C NMR spectrum of this compound provides a clear and detailed fingerprint of its carbon skeleton. By understanding the fundamental principles of chemical shifts and the influence of the chloro and aldehyde substituents, a confident and accurate assignment of all six carbon signals can be achieved. The experimental protocol and spectral analysis presented in this guide offer a robust framework for the structural elucidation of this important chemical entity, ensuring its correct identification and purity assessment in research and development settings.
References
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
St. Olaf College and St. John's University. (n.d.). NMR Electronegativity. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Retrieved from [Link]
-
Scribd. (n.d.). Chapter 4 13C NMR Spectros. Retrieved from [Link]
-
MDPI. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(4), 535-543. [Link]
-
ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 737-741. [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
University of California, Davis. (n.d.). Running 13C spectra. Retrieved from [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
Sources
Technical Monograph: Mass Spectrometry Profiling of 4,5-Dichloropyridine-3-carbaldehyde
The following is an in-depth technical guide for 4,5-Dichloropyridine-3-carbaldehyde , designed for analytical chemists and drug discovery scientists.
CAS: 914397-60-5 | Formula: C₆H₃Cl₂NO | Exact Mass: 174.96[1]
Executive Summary & Chemical Context
This compound is a high-value heterocyclic intermediate used primarily in the synthesis of fused pyridine systems (e.g., pyrido[4,3-d]pyrimidines) and kinase inhibitors.[1] Its structural uniqueness lies in the vicinal dichloride motif adjacent to a reactive aldehyde, making it highly susceptible to nucleophilic aromatic substitution (
For the analytical scientist, this molecule presents a specific challenge: distinguishing it from its regioisomers (e.g., 2,4-dichloro or 5,6-dichloro variants) and quantifying it despite its potential for hydration (gem-diol formation) or oxidation.[1] This guide provides a self-validating MS workflow to ensure identity confirmation and purity assessment.
Physicochemical & Ionization Profile
Before attempting MS acquisition, one must understand the ionization thermodynamics of the pyridine core.[1]
| Property | Value | MS Implication |
| Monoisotopic Mass | 174.9592 | Base peak target for HRMS.[1] |
| Molecular Weight | 176.00 g/mol | Average weight for stoichiometric calculations.[1] |
| LogP | ~1.8 - 2.1 | Retains well on C18; elutes with moderate organic %.[1] |
| pKa (Pyridine N) | ~2.0 - 3.0 | Reduced basicity due to electron-withdrawing Cl atoms.[1] Requires acidic mobile phase (pH < 3) for efficient ESI+ protonation.[1] |
| Reactivity | Aldehyde | Prone to in-source oxidation (+16 Da) or hydration (+18 Da) if source temp is too low or aqueous phase is too high.[1] |
Isotope Fingerprint (The "Cl2" Signature)
The most critical validation step is matching the chlorine isotope pattern.[1] A molecule with two chlorine atoms exhibits a distinct 9:6:1 intensity ratio for the
Theoretical Abundances (ESI+ Mode, [M+H]⁺):
| Ion Species | m/z (Nominal) | Relative Intensity (%) | Origin |
| 176 | 100% | ³⁵Cl, ³⁵Cl | |
| 178 | ~64% | ³⁵Cl, ³⁷Cl | |
| 180 | ~10% | ³⁷Cl, ³⁷Cl |
Expert Insight: If your spectrum shows a 3:1 ratio (single Cl) or a complex cluster differing from above, you likely have a mono-dechlorinated impurity (m/z 142) or a trichlorinated byproduct.[1]
Fragmentation Pathways (MS/MS)
In Collision-Induced Dissociation (CID), this compound follows a predictable degradation logic driven by the stability of the pyridine ring and the lability of the carbonyl substituent.[1]
Mechanistic Breakdown
-
Primary Loss (-CO): The aldehyde group typically ejects carbon monoxide (28 Da) to form a dichloropyridinium cation.[1]
-
Transition:
-
-
Secondary Loss (-Cl): Radical cleavage of the chlorine atom (35 Da) from the destabilized ring.[1]
-
Transition:
-
-
Ring Fragmentation (-HCN): Characteristic of pyridines, the ring opens with the loss of hydrogen cyanide (27 Da).[1]
Visualization: Fragmentation Logic
The following diagram illustrates the parent-to-daughter ion transitions expected in a Q-TOF or Triple Quadrupole experiment.
Caption: Proposed ESI+ fragmentation pathway for this compound showing sequential mass losses.
Validated Experimental Protocol
To ensure reproducibility, avoid generic "run and gun" approaches. Use this specific LC-MS method designed to prevent on-column hydration of the aldehyde.[1]
A. Sample Preparation[1][2]
-
Solvent: Acetonitrile (MeCN) is preferred over Methanol.[1] Methanol can form hemiacetals with the aldehyde, creating "ghost" peaks at M+32.[1]
-
Concentration: 10 µg/mL.[1]
-
Additives: 0.1% Formic Acid (FA) is mandatory to protonate the pyridine nitrogen (
) for ESI detection.[1]
B. LC-MS Method Parameters
This method utilizes a "Ballistic Gradient" to minimize residence time and potential degradation.[1]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH or Agilent ZORBAX), 2.1 x 50mm, 1.7µm | Short column for fast elution; high surface area for peak shape.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic solvent to prevent acetal formation.[1] |
| Flow Rate | 0.6 mL/min | High flow to suppress adduct formation.[1] |
| Gradient | 5% B (0-0.5 min) | Rapid ramp to elute the moderately lipophilic dichloride.[1] |
| Ion Source | ESI Positive | APCI is a valid alternative if ESI sensitivity is low due to Cl electron withdrawal.[1] |
| Source Temp | 350°C | High heat ensures desolvation but monitor for thermal oxidation.[1] |
C. Self-Validating Workflow
This logic gate ensures data integrity before you accept the result.[1]
Caption: Decision tree for validating the identity of this compound via MS.
Troubleshooting & Impurity Profiling
In drug development, the purity of this starting material is paramount.[1] Common impurities and their MS signatures include:
-
4,5-Dichloropyridine-3-carboxylic acid (Oxidation Product):
-
4-Chloro-3-formylpyridine (Des-chloro impurity):
-
Hemiacetal Formation (Artifact):
References
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An In-Depth Technical Guide to the FT-IR Spectrum of 4,5-Dichloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloropyridine-3-carbaldehyde is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development as a versatile synthetic intermediate. Accurate and unambiguous structural confirmation is paramount in the synthesis of novel chemical entities. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for verifying the functional group identity and substitution pattern of such molecules. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, establishes a rigorous experimental protocol for data acquisition, and offers an in-depth interpretation of the principal vibrational modes. By synthesizing data from analogous structures and computational chemistry principles, this document serves as an authoritative reference for researchers engaged in the synthesis and characterization of substituted pyridine derivatives.
Introduction: The Role of FT-IR in Characterizing Synthetic Intermediates
In the landscape of pharmaceutical and agrochemical research, substituted pyridine scaffolds are foundational building blocks for a vast array of biologically active compounds. This compound, a member of this class, presents a unique combination of functional groups: a reactive aldehyde, a heteroaromatic pyridine ring, and vicinal chloro-substituents. This combination makes it a valuable precursor for generating molecular diversity.
The successful synthesis of a target molecule from such an intermediate requires stringent quality control at every step. FT-IR spectroscopy provides an essential first-pass confirmation of success. It allows a scientist to instantly verify the presence of key functional groups—most notably the aldehyde's carbonyl (C=O) group—and to confirm changes from the starting materials. This guide explains the causality behind the expected spectral features of this compound, grounding the interpretation in both empirical data from related structures and the robust predictive power of computational methods.
Foundational Principles: Predicting a High-Fidelity Spectrum
Our analysis is built upon two pillars:
-
Empirical Data from Analogues: We will use the known vibrational assignments of the parent molecule, pyridine-3-carbaldehyde (nicotinaldehyde), as a baseline.[1][2] The influence of the two chlorine atoms is then inferred from extensive literature on chloro-aromatic compounds.
-
Computational Validation: Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for calculating harmonic vibrational frequencies with high accuracy.[3] Such theoretical calculations are routinely used to support and assign experimental spectra, and their predictive power is a cornerstone of contemporary spectroscopic analysis.[4][5]
This dual approach ensures that the subsequent spectral interpretation is not mere speculation, but a scientifically rigorous prediction that researchers can trust and validate against their own experimental data.
A Self-Validating Experimental Protocol for FT-IR Analysis
The quality of an FT-IR spectrum is directly dependent on the integrity of the sample preparation and data acquisition process. The following protocol for solid-phase analysis using the potassium bromide (KBr) pellet technique is designed to be self-validating by minimizing common sources of error, such as moisture contamination.
Step-by-Step Methodology: KBr Pellet Preparation and Acquisition
-
Materials & Equipment:
-
This compound (solid sample)
-
FT-IR grade Potassium Bromide (KBr), powder
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum One, Thermo Fisher Nicolet iS10)[6]
-
-
Preparation – The Causality of Dryness:
-
Step 2.1: Gently dry the KBr powder in an oven at ~110°C for at least 2 hours and cool in a desiccator. Rationale: KBr is hygroscopic. This step is critical to remove adsorbed water, which would otherwise introduce a broad, intense O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring key sample peaks.
-
Step 2.2: Weigh approximately 1-2 mg of the this compound sample and ~200 mg of the dried KBr. The precise 1:100 ratio is key for achieving a clear, translucent pellet and optimal signal intensity.
-
-
Homogenization:
-
Step 3.1: Add the KBr and the sample to the agate mortar.
-
Step 3.2: Grind the mixture gently at first to break up larger crystals, then with increasing pressure for 3-5 minutes until the mixture is a fine, homogenous powder with a consistent, flour-like texture. Rationale: Thorough grinding minimizes scattering of infrared radiation (the Christiansen effect), which can distort peak shapes and baselines. An agate mortar is used to prevent contamination from softer materials.
-
-
Pellet Formation:
-
Step 4.1: Transfer a portion of the homogenous powder into the pellet die.
-
Step 4.2: Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
Step 4.3: Carefully release the pressure and extract the die. A high-quality pellet will be thin and transparent or translucent.
-
-
Data Acquisition:
-
Step 5.1: Place the KBr pellet into the spectrometer's sample holder.
-
Step 5.2: Acquire a background spectrum of the empty sample compartment. Rationale: This is a self-validating step that accounts for atmospheric CO₂ (~2350 cm⁻¹) and water vapor, ensuring these signals are subtracted from the final sample spectrum.
-
Step 5.3: Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.[7] Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.
-
Predicted FT-IR Spectrum: A Detailed Vibrational Assignment
The FT-IR spectrum of this compound can be logically divided into several key regions, each providing specific structural information. The predicted locations of the major absorption bands are summarized in the table below, followed by a detailed discussion of their origins.
Table 1: Predicted Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| ~3080 - 3030 | Weak-Medium | Aromatic C-H Stretch | Characteristic of H atoms on the pyridine ring.[8] |
| ~2850 & ~2750 | Weak (often sharp) | Aldehydic C-H Stretch (Fermi Resonance) | A highly diagnostic pair of peaks for an aldehyde group. |
| ~1710 - 1690 | Strong, Sharp | C=O Stretch (Carbonyl) | The most intense and unambiguous peak in the spectrum. Position is lowered due to conjugation with the aromatic ring.[9] |
| ~1600 - 1550 | Medium-Strong | Pyridine Ring C=C and C=N Stretching | Multiple bands are expected in this region, characteristic of the heteroaromatic core. |
| ~1450 - 1380 | Medium | Pyridine Ring Stretching / C-H In-Plane Bending | Further characteristic vibrations of the substituted pyridine ring. |
| ~1220 - 1180 | Medium | C-C Stretch (Ring-Aldehyde) | Vibration of the single bond connecting the aldehyde group to the pyridine ring. |
| ~1100 - 1000 | Medium | Pyridine Ring Breathing / C-H In-Plane Bending | Ring deformation modes sensitive to substitution patterns. |
| ~850 - 750 | Strong | C-Cl Stretch | Strong absorptions due to the two chlorine substituents on the aromatic ring. |
| < 700 | Medium-Weak | Out-of-Plane Ring Bending | Deformations of the pyridine ring out of the molecular plane. |
High-Frequency Region (>2700 cm⁻¹): C-H Stretching Vibrations
-
Aromatic C-H Stretch (~3080 - 3030 cm⁻¹): The two remaining hydrogen atoms on the pyridine ring (at positions 2 and 6) will give rise to C-H stretching vibrations. These typically appear as weak to medium intensity peaks just above 3000 cm⁻¹, a characteristic feature distinguishing aromatic C-H from aliphatic C-H bonds.[8]
-
Aldehydic C-H Stretch (~2850 & ~2750 cm⁻¹): One of the most diagnostic features of an aldehyde is the C-H stretch of the -CHO group. This vibration often couples with an overtone of the C-H bending mode, a phenomenon known as Fermi resonance, resulting in two distinct, sharp peaks of weak to medium intensity.[10] The appearance of this doublet is strong evidence for the presence of the aldehyde functional group.
The Carbonyl Region (1800 - 1650 cm⁻¹): The Key Identifier
-
C=O Stretch (~1710 - 1690 cm⁻¹): The carbonyl (C=O) stretching vibration is expected to be the most intense and sharpest peak in the entire spectrum. For aromatic aldehydes, this peak typically appears in the 1710-1685 cm⁻¹ range.[9] The conjugation of the carbonyl group with the π-electron system of the pyridine ring slightly weakens the C=O double bond, lowering its vibrational frequency compared to a saturated aliphatic aldehyde (which appears at 1740-1720 cm⁻¹).[10] The precise position within this range will be influenced by the electron-withdrawing effects of the chloro-substituents.
The Fingerprint Region (<1600 cm⁻¹): Ring and Substituent Vibrations
-
Pyridine Ring Vibrations (~1600 - 1380 cm⁻¹): The pyridine ring gives rise to a series of complex C=C and C=N stretching vibrations. These typically appear as a set of two or more medium-to-strong bands in the 1600-1550 cm⁻¹ region and another set near 1450-1380 cm⁻¹.[11] The specific pattern and positions of these bands are highly sensitive to the substitution pattern on the ring, making them a true "fingerprint" for the molecule.
-
C-Cl Stretching (~850 - 750 cm⁻¹): The vibrations of the carbon-chlorine bonds are expected to produce strong absorptions in the lower frequency region of the spectrum. For chloro-aromatic compounds, these C-Cl stretching modes are typically found between 850 and 750 cm⁻¹. The presence of two chlorine atoms may lead to two distinct bands or a single, broadened strong absorption in this area.
Experimental and Data Processing Workflow
The logical flow from sample receipt to final data interpretation is crucial for ensuring reproducible and reliable results. This process can be visualized as a self-validating loop where each step confirms the integrity of the previous one.
Caption: FT-IR Analysis Workflow for this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound in a drug discovery or chemical synthesis setting. By understanding the foundational principles of group frequencies and leveraging data from analogous compounds, researchers can confidently interpret the spectrum of this molecule. The key diagnostic signals are the strong and sharp carbonyl (C=O) stretch anticipated around 1700 cm⁻¹, the characteristic Fermi resonance doublet of the aldehydic C-H stretch (~2850/2750 cm⁻¹), and strong C-Cl absorptions in the 850-750 cm⁻¹ region. These features, in conjunction with the fingerprint pattern of the substituted pyridine ring, provide a rapid and robust confirmation of molecular identity, ensuring the integrity of subsequent synthetic transformations.
References
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Al-Salahi, R., & Abdellatif, M. M. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6643. [Link]
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El-Gammal, O. A., & El-Bindary, A. A. (2016). Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride. IOSR Journal of Applied Chemistry, 9(8), 50-60. [Link]
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Ahmad, T., et al. (2019). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development. [Link]
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Romano, R. M., et al. (2021). New insights into the Ar-matrix-isolation FTIR spectroscopy and photochemistry of dichloroacetyl chloride, ClC(O)CHCl2. Journal of Photochemistry and Photobiology A: Chemistry, 404, 112948. [Link]
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Krishnakumar, V., & Ramasamy, R. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India, 7(1), 351-356. [Link]
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de Lima, M. B., et al. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. Journal of Chemical and Pharmaceutical Research, 8(1), 279-286. [Link]
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Prasad, M., et al. (2018). Pyridinecarboxaldehydes: Structures, Vibrational Assignments and Molecular Characteristics Using Experimental and Theoretical Methods. Journal of Molecular Structure, 1157, 469-482. [Link]
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Arjunan, V., et al. (2009). FTIR and FT Raman spectra, vibrational assignments, ab initio, DFT and normal coordinate analysis of alpha,alpha dichlorotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 241-248. [Link]
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ResearchGate. (n.d.). FTIR and FT Raman spectra, vibrational assignments, ab initio, DFT and normal coordinate analysis of α,α dichlorotoluene. Request PDF. [Link]
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Szafert, S., & Wróbel, Z. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(11), 3354. [Link]
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Sundaraganesan, N., et al. (2008). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 127-135. [Link]
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ResearchGate. (n.d.). Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. Request PDF. [Link]
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NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). Investigation of Structures, FTIR, FT-Raman, In Vivo Anti-Inflammatory, Molecular Docking and Molecular Characteristics of 2-Amino-3-Pyridine Carboxaldehyde and Its Copper(II) Complex Using Experimental and Theoretical Approach. Request PDF. [Link]
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Zhang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4684. [Link]
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Lee, S. Y., et al. (2023). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. The Journal of Physical Chemistry A, 127(42), 8829–8839. [Link]
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ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L2. Download Scientific Diagram. [Link]
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Kullie, O., & Saue, T. (2012). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. ChemPhysChem, 13(3), 701-709. [Link]
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ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... Download Scientific Diagram. [Link]
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ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... Download Scientific Diagram. [Link]
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Wilmshurst, J. K., & Bernstein, H. J. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]
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An In-Depth Technical Guide to the Synthesis of 4,5-Dichloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloropyridine-3-carbaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring two vicinal chloro substituents and a formyl group, presents unique synthetic challenges. This technical guide provides a comprehensive overview of a plausible and scientifically sound synthesis pathway for this important intermediate. The proposed route navigates the complexities of pyridine chemistry, focusing on a multi-step sequence that begins with the construction of a suitable dihydroxypyridine precursor, followed by a robust chlorination and a final, selective conversion of a carboxylic acid functionality to the target aldehyde. This guide delves into the underlying chemical principles, offering field-proven insights into experimental choices and providing detailed protocols to ensure reproducibility.
Introduction: The Strategic Importance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical research. The unique electronic properties and structural features of the pyridine ring allow for a wide range of biological activities. Among these, halogenated pyridine derivatives are of particular interest due to their enhanced metabolic stability and ability to participate in crucial binding interactions with biological targets. This compound, with its specific arrangement of electron-withdrawing chloro groups and a reactive aldehyde handle, serves as a versatile synthon for the elaboration of more complex molecular architectures. The development of a reliable and scalable synthesis for this compound is therefore of significant interest to the scientific community.
This guide proposes a rational and robust multi-step synthesis, addressing the inherent challenges of controlling regioselectivity and functional group transformations on the pyridine scaffold.
A Plausible Synthetic Pathway: A Multi-Step Approach
Direct functionalization of a pre-chlorinated pyridine ring at the 3-position is often hampered by the deactivating effects of the halogen substituents. Therefore, a more strategic approach involves the construction of a pyridine ring with pre-installed functionalities that can be readily converted to the desired groups. The proposed pathway, outlined below, follows this logic, commencing with a dihydroxy-substituted nicotinic acid derivative.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Synthesis of a Dihydroxynicotinic Acid Precursor
The initial and most critical step is the formation of a suitably substituted dihydroxynicotinic acid. While a direct synthesis of 4,5-dihydroxynicotinic acid is not well-documented in readily available literature, analogous syntheses of other dihydroxypyridine carboxylic acids provide a strong foundation for a viable approach. One such established method involves the synthesis of 2,5-dihydroxypyridine from maleic diester and nitromethane, followed by cyclization.[1] A similar strategy, potentially employing substituted C3 and C4 building blocks, could be envisioned to construct the desired 4,5-dihydroxy-substituted pyridine ring.
Further research into cycloaddition reactions could also provide a pathway to the required pyridine-diol-carboxylic acid scaffold.[2] For the purpose of this guide, we will proceed from the assumption that a suitable dihydroxynicotinic acid precursor can be obtained.
Step 2: Chlorination of the Dihydroxypyridine Ring
Core Principle: The conversion of hydroxyl groups on a pyridine ring to chloro groups is a standard transformation, typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Experimental Protocol: Synthesis of 4,5-Dichloronicotinic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the dihydroxynicotinic acid precursor.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is often performed in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and should be performed with caution in a well-ventilated fume hood.
-
Isolation: The product, 4,5-dichloronicotinic acid, will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water to remove any residual acid, and dry under vacuum.
Table 1: Reaction Parameters for Chlorination
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Effective and commonly used for converting hydroxypyridines to chloropyridines. |
| Catalyst | Tertiary amine (e.g., N,N-dimethylaniline) | Can accelerate the reaction rate. |
| Temperature | Reflux (~105-110 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-6 hours (monitor by TLC/HPLC) | Ensures complete conversion of the starting material. |
Step 3: Formation of the Acid Chloride
Core Principle: The conversion of the carboxylic acid to a more reactive acid chloride is a necessary step to enable a controlled reduction to the aldehyde in the subsequent step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.
Experimental Protocol: Synthesis of 4,5-Dichloronicotinoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (SO₂ and HCl), suspend the 4,5-dichloronicotinic acid in an excess of thionyl chloride (SOCl₂).
-
Reagent Addition: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction (Vilsmeier-Haack conditions).
-
Reaction Conditions: Gently heat the mixture to reflux (approximately 76 °C) and maintain for 1-2 hours. The evolution of gases (SO₂ and HCl) will be observed. The reaction is typically complete when gas evolution ceases.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4,5-dichloronicotinoyl chloride can often be used in the next step without further purification.
Caption: Mechanism of acid chloride formation using thionyl chloride.
Step 4: Selective Reduction to the Aldehyde
Core Principle: The reduction of an acid chloride to an aldehyde requires a mild and sterically hindered reducing agent to prevent over-reduction to the primary alcohol. Lithium tri(t-butoxy)aluminum hydride (LiAlH(OtBu)₃) is an ideal reagent for this transformation.[3] Its bulky tert-butoxy groups moderate the reactivity of the hydride, allowing the reaction to be stopped at the aldehyde stage.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4,5-dichloronicotinoyl chloride in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. Slowly add a solution of lithium tri(t-butoxy)aluminum hydride in THF to the cooled solution of the acid chloride. The stoichiometry should be carefully controlled (typically a slight excess of the reducing agent).
-
Reaction Conditions: Stir the reaction mixture at -78 °C for a few hours. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and the formation of the aldehyde.
-
Work-up: Once the reaction is complete, quench it by the slow addition of a suitable reagent, such as ethyl acetate, followed by an aqueous work-up (e.g., addition of water or a saturated solution of Rochelle's salt).
-
Isolation and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Table 2: Comparison of Reducing Agents for Acid Chloride to Aldehyde Conversion
| Reducing Agent | Reactivity | Selectivity for Aldehyde | Typical Reaction Temperature |
| LiAlH₄ | Very High | Low (over-reduction to alcohol) | 0 °C to room temp. |
| NaBH₄ | Moderate | Low (generally does not react with acid chlorides) | Room temp. |
| LiAlH(OtBu)₃ | Mild | High | -78 °C |
| DIBAL-H | Moderate | High | -78 °C |
Conclusion and Future Outlook
The synthesis of this compound presents a significant synthetic challenge that can be overcome through a well-designed, multi-step pathway. The proposed route, commencing from a dihydroxynicotinic acid precursor, offers a logical and robust approach. The key transformations—chlorination with phosphorus oxychloride, conversion to the acid chloride with thionyl chloride, and selective reduction with lithium tri(t-butoxy)aluminum hydride—are all well-established and reliable reactions in organic synthesis.
Future research in this area could focus on the development of more convergent and atom-economical routes. For instance, the exploration of novel cycloaddition strategies to directly construct the 4,5-dichlorinated pyridine ring with the desired 3-substituent would be a valuable contribution. Additionally, the investigation of catalytic methods for the direct C-H formylation of a 4,5-dichloropyridine precursor, while challenging, could significantly shorten the synthetic sequence.
This guide provides a solid foundation for researchers and drug development professionals to access this important building block, enabling the synthesis of novel compounds with potential applications in medicine and agriculture.
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An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
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- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.).
-
Reduction of organic acid to aldehyde. - Powered by XMB 1.9.11 - Sciencemadness.org. (2012, November 18). Retrieved February 7, 2026, from [Link]
-
Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep®. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
Reactivity of the Aldehyde Group in 4,5-Dichloropyridine-3-carbaldehyde: A Guide to Chemo- and Regioselective Transformations
Executive Summary
4,5-Dichloropyridine-3-carbaldehyde (CAS: Not always standard, often custom synthesized ) is a high-value heterocyclic scaffold in medicinal chemistry. Its utility lies in its dense functionality : a pyridine core, two differentiated chlorine atoms, and a reactive aldehyde. This molecule acts as a "linchpin" intermediate, particularly for synthesizing fused bicyclic systems like pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines , which are privileged structures in kinase inhibitor discovery (e.g., JAK, EGFR inhibitors).
This guide dissects the competing reactivities of the aldehyde group versus the halogenated ring, providing researchers with the mechanistic insight needed to control chemoselectivity and regioselectivity.
Electronic and Steric Landscape
To manipulate this molecule, one must understand the electronic "tug-of-war" occurring on the pyridine ring.
The Electronic Gradient
The reactivity is defined by the interplay between the electron-deficient pyridine ring and the substituents:
-
Pyridine Nitrogen (N1): Withdraws electron density, deactivating the ring toward electrophilic attack but activating it for nucleophilic attack.
-
Aldehyde (C3-CHO): A strong electron-withdrawing group (EWG). It exerts a -M (mesomeric) and -I (inductive) effect.
-
C4-Chlorine: Located ortho to the aldehyde and gamma to the ring nitrogen. This position is hyper-activated for Nucleophilic Aromatic Substitution (
). The Meisenheimer complex formed by attack at C4 is stabilized by both the ring nitrogen and the carbonyl group. -
C5-Chlorine: Located meta to the aldehyde and beta to the ring nitrogen. It lacks the resonance stabilization for
that C4 possesses.
The "Ortho" Effect & Steric Crowding
The C3-aldehyde and C4-chlorine are vicinal. This creates significant steric strain but also proximity-induced reactivity.
-
Consequence: Nucleophiles attacking the aldehyde (e.g., amines) are positioned perfectly to displace the C4-chlorine in a subsequent intramolecular cyclization.
Reactivity Heatmap (Data Summary)
| Site | Reactivity Type | Relative Rate | Primary Outcome |
| C3-CHO | Nucleophilic Addition | High | Imines, Hydrazones, Alcohols |
| C4-Cl | High | Amines, Ethers, Thioethers | |
| C5-Cl | Metal-Halogen Exchange / Suzuki | Low (requires catalysis) | Biaryl systems |
| N1 | N-Oxidation / Protonation | Medium | N-Oxides, Salts |
Chemoselectivity: Aldehyde vs. Ring
The central challenge is controlling whether a nucleophile attacks the carbonyl carbon or the C4 ring carbon.
Hard vs. Soft Nucleophiles
-
Hard Nucleophiles (e.g.,
, Grignards): Preferentially attack the aldehyde (C=O) due to charge control. -
Soft Nucleophiles (e.g., Thiols): May show preference for the soft electrophilic center at C4 via
, though the aldehyde remains highly reactive. -
Amines (The Hybrid Case): Primary amines react reversibly with the aldehyde to form imines (Schiff bases). However, if heat or base is applied, they can permanently displace the C4-chlorine.
Pathway Visualization
The following diagram maps the divergent pathways available to the researcher.
Caption: Divergent synthetic pathways. The aldehyde allows for rapid functionalization, while the C4-Cl enables ring closure.
Synthetic Transformations
Heterocycle Formation (The "Killer App")
The most common application of this compound is the synthesis of 1H-pyrazolo[4,3-c]pyridines .
-
Reagent: Hydrazine (
) or substituted hydrazines. -
Mechanism:
-
Condensation: Hydrazine attacks the aldehyde to form a hydrazone.
-
Cyclization: The distal nitrogen of the hydrazone attacks the C4 position, displacing the chlorine.
-
-
Regiochemistry: This reaction is highly regioselective. The C5-chlorine remains intact, providing a handle for further functionalization (e.g., Suzuki coupling) after the ring is formed.
Reductive Amination
To preserve the ring chlorines for later use, reductive amination must be performed under mild conditions.
-
Protocol: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. STAB is mild enough to reduce the imine without touching the C4-Cl or reducing the pyridine ring.
Oxidation
Oxidation to 4,5-dichloropyridine-3-carboxylic acid is straightforward but requires care to avoid hydrolyzing the C4-Cl.
-
Reagent: Pinnick oxidation (
) is preferred over Permanganate ( ) to avoid harsh basic conditions that promote hydrolysis (forming the 4-hydroxy pyridone).
Detailed Experimental Protocol
Target: Synthesis of 5-chloro-1H-pyrazolo[4,3-c]pyridine (Core Scaffold).
This protocol demonstrates the simultaneous utilization of aldehyde reactivity and C4-Cl lability.
Materials
-
This compound (1.0 eq)
-
Hydrazine monohydrate (65% in water, 2.0 eq)
-
Ethanol (Absolute)
-
Triethylamine (Et3N) (1.2 eq)
Methodology
-
Dissolution: Dissolve this compound (1.0 g, 5.68 mmol) in Ethanol (15 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm of the initial hydrazine addition.
-
Addition: Add Triethylamine (0.95 mL), followed by the dropwise addition of Hydrazine monohydrate (0.55 mL).
-
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 1 hour.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the aldehyde. An intermediate hydrazone may be visible.[1]
-
-
Cyclization (Thermal): Heat the reaction to reflux (80°C) for 3 hours.
-
Workup: Cool to RT. The product often precipitates as a solid.
-
If Solid: Filter, wash with cold ethanol and water.
-
If Solution: Concentrate in vacuo, dilute with water, and extract with EtOAc.
-
-
Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).
Expected Outcome
-
Product: 5-chloro-1H-pyrazolo[4,3-c]pyridine.
-
Yield: Typically 75-85%.
-
Note: The C5-chlorine remains intact because the intramolecular cyclization at C4 is kinetically favored (5-membered ring formation) and electronically activated.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Hydrolysis of C4-Cl | Presence of water/hydroxide at high temp | Use anhydrous solvents; switch bases to DIPEA or Et3N (non-nucleophilic). |
| Bis-substitution (C4 & C5) | Reaction temperature too high or excess nucleophile | Strictly control stoichiometry (1.0-1.1 eq) and temperature. |
| No Cyclization | Hydrazone forms but doesn't close | Increase temperature (reflux); add mild Lewis acid or catalytic acetic acid. |
| Aldehyde Oxidation | Air exposure over time | Store starting material under Argon; aldehyde oxidizes to acid easily. |
Mechanistic Visualization: Pyrazolo-Pyridine Formation
The following diagram details the specific mechanism described in the protocol.
Caption: Step-wise mechanism of the condensation-cyclization cascade.
References
-
Regioselective SNAr in Pyridines
-
Pyrazolo[4,3-c]pyridine Synthesis
- Lunn, G., et al. (2012). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry.
-
Reductive Amination Methodologies
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
General Reactivity of Halopyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
An In-Depth Technical Guide to the Physical Properties of 4,5-Dichloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,5-Dichloropyridine-3-carbaldehyde. As a halogenated pyridine derivative, this compound serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1] Understanding its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This document consolidates available data on its chemical identity, physicochemical characteristics, and safety protocols, offering a foundational resource for laboratory professionals.
Chemical Identity and Structure
This compound is a disubstituted pyridine ring bearing two chlorine atoms at the 4 and 5 positions and a carbaldehyde (formyl) group at the 3 position. The strategic placement of these functional groups—an electron-withdrawing aldehyde and deactivating chloro groups—dictates its reactivity and physical behavior.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₃Cl₂NO | [2][3] |
| Molecular Weight | 176.00 g/mol | [1][2][3] |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)Cl)C=O | [4] |
| InChI Key | BKTKEYKNTDKDNF-WTDSWWLTSA-N (for oxime) | [4] |
Molecular Structure Visualization
The structural arrangement of this compound is critical to its chemical properties. The diagram below illustrates the connectivity of the atoms.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
Quantitative physical data for this compound is not extensively documented in publicly available literature. However, properties can be inferred from related isomers and its expected state. For comparison, data for the isomeric 2,4-Dichloropyridine-3-carbaldehyde is provided.
| Property | Value (4,5-dichloro isomer) | Value (2,4-dichloro isomer) | Experimental Rationale |
| Physical Form | Solid (expected) | Solid | The presence of polar functional groups and a planar aromatic system typically leads to a solid state at room temperature due to efficient crystal lattice packing. |
| Melting Point | Data not available | 70-74 °C | Differential Scanning Calorimetry (DSC) is the preferred method for its high accuracy and ability to detect phase transitions with minimal sample. |
| Boiling Point | Data not available | Data not available | Vacuum distillation would be employed to determine the boiling point, as high-molecular-weight, functionalized pyridines often decompose at atmospheric pressure. |
| Solubility | Data not available | Data not available | Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Solubility is typically determined by UV-Vis spectroscopy or gravimetric analysis by measuring the concentration of a saturated solution. |
| Storage | Room temperature | N/A | Recommended storage is at room temperature in a dry, well-ventilated place.[1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[5]
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region and one for the aldehyde proton.
-
Aldehyde Proton (-CHO): A singlet, typically downfield around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Pyridine Ring Protons: Two singlets or narrow doublets in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the positions of the chloro- and aldehyde substituents. The proton at position 2 will likely be the most downfield of the ring protons.
-
-
¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule.
-
Carbonyl Carbon: A signal around δ 185-195 ppm.
-
Pyridine Ring Carbons: Four signals in the δ 120-160 ppm range, with carbons attached to chlorine atoms showing characteristic shifts.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Experimental Workflow for Physicochemical Characterization
The determination of the physical properties of a novel or sparsely documented compound like this compound follows a systematic workflow. This ensures that data is accurate, reproducible, and provides a complete profile of the material.
Caption: Standard workflow for the characterization of a chemical intermediate.
Safety, Handling, and Storage
Although a specific Material Safety Data Sheet (MSDS) for the 4,5-dichloro isomer is not widely available, data from closely related dichloropyridine carboxaldehydes and aminodichloropyridines provide essential guidance for safe handling.[6][7]
Hazard Identification (based on related compounds)
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[8][10]
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[10]
Conclusion
This compound is a pyridine derivative with significant potential as a building block in medicinal and agricultural chemistry. While comprehensive experimental data on its physical properties remains limited in public literature, this guide provides a robust framework for its characterization based on the known properties of its isomers and fundamental chemical principles. Adherence to rigorous analytical protocols and safety measures is crucial for any researcher or developer utilizing this compound.
References
-
PubChem. (n.d.). 4-Chloropyridine-3-carbaldehyde. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). 2,5-Dichloropyridine-3-carboxaldehyde. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2,4-Dichloropyridine-3-carboxaldehyde (97%). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
-
MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Isostructural Th(IV) and U(IV) Pyridine Dipyrrolide Complexes | Request PDF. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2,5-DICHLOROPYRIDINE-4-CARBALDEHYDE | CAS 102645-33-0. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. amerigoscientific.com [amerigoscientific.com]
- 3. 2,5-DICHLOROPYRIDINE-4-CARBALDEHYDE | CAS 102645-33-0 [matrix-fine-chemicals.com]
- 4. Buy this compound oxime [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 4-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 14046674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
4,5-Dichloropyridine-3-carbaldehyde literature review
This is an in-depth technical guide on 4,5-Dichloropyridine-3-carbaldehyde , designed for researchers and drug development professionals.
CAS No: 1009334-04-6 | Formula: C₆H₃Cl₂NO | MW: 176.00 g/mol
Executive Summary
This compound is a high-value heterocyclic building block characterized by a unique substitution pattern that enables orthogonal functionalization. Its structural core—a pyridine ring bearing two chlorine atoms at the 4- and 5-positions and a reactive formyl group at the 3-position—serves as a linchpin in the synthesis of complex pharmaceutical scaffolds.
The molecule's utility stems from its regioselective reactivity :
-
C3-Formyl Group: Ready for condensation reactions (reductive amination, Wittig, Betti reaction).
-
C4-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to its position para to the ring nitrogen (conceptually -position, electronically activated). -
C5-Chlorine: Relatively inert to
(meta to nitrogen), allowing for late-stage cross-coupling (e.g., Suzuki-Miyaura) after C4 derivatization.
This guide details the synthesis, reactivity, and handling of this critical intermediate.[1]
Chemical Profile & Structural Analysis[2][3]
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | 3,4-Dichloro-5-formylpyridine; 4,5-Dichloronicotinaldehyde |
| Appearance | White to pale yellow solid |
| Melting Point | 93–94 °C (recrystallized from cyclohexane) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Stability | Stable under inert atmosphere; susceptible to oxidation (to acid) in air |
Structural Logic
The numbering of the pyridine ring is critical for synthesis planning.
-
N1 : Pyridine Nitrogen.
-
C3 : Carbaldehyde (Formyl) attachment.
-
C4 : Chlorine (Activated,
labile). -
C5 : Chlorine (Deactivated, Cross-coupling labile).
Synthetic Pathways[1][4][5][6][7]
Two primary routes exist for the preparation of this compound. Route A is preferred for laboratory-scale discovery due to its convergence, while Route B is favored for larger batches starting from stable acid precursors.
Route A: Directed Ortho-Metalation (DoM) of 3,4-Dichloropyridine
This route exploits the directing effects of the halogen substituents to install the formyl group regioselectively.[2]
Mechanism: The acidity of the C5 proton in 3,4-dichloropyridine is enhanced by the inductive effect of the adjacent chlorine atoms. Treatment with a hindered base (LDA) results in lithiation at C5, followed by formylation.
Figure 1: Synthesis via Directed Ortho-Metalation (DoM).
Route B: Reduction of 4,5-Dichloronicotinic Acid
For scale-up, starting from 4,5-dichloronicotinic acid (commercially available) avoids the use of pyrophoric organolithiums.
Workflow:
-
Esterification: Acid
Methyl Ester. -
Controlled Reduction: Ester
Aldehyde (using DIBAL-H at low temp).
Experimental Protocols
Protocol A: Synthesis via DoM (Laboratory Scale)
Reference Grounding: Regioselective lithiation of dichloropyridines [1, 2].
Reagents:
-
Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)
-
Anhydrous THF (Solvent)[2]
-
Dimethylformamide (DMF) (1.2 eq)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Charge the flask with 3,4-dichloropyridine (5.0 g, 33.8 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add the LDA solution dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C. The solution typically turns deep yellow/orange, indicating the formation of the aryllithium species.
-
Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation at the C5 position.
-
Formylation: Add anhydrous DMF (3.1 mL, 40.5 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours.
-
Quench: Quench the reaction with saturated aqueous
(20 mL) while stirring vigorously. -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale solid.
Protocol B: Reduction of Methyl 4,5-Dichloronicotinate
Reference Grounding: Standard DIBAL-H reduction protocols [3].
Step-by-Step Procedure:
-
Ester Preparation: Reflux 4,5-dichloronicotinic acid in Methanol with catalytic
for 4 hours. Concentrate and neutralize to obtain Methyl 4,5-dichloronicotinate. -
Reduction: Dissolve the ester (1.0 eq) in anhydrous DCM. Cool to -78 °C.[2]
-
Addition: Add DIBAL-H (1.1 eq, 1.0 M in DCM) dropwise over 30 minutes.
-
Monitoring: Monitor by TLC. If over-reduction to alcohol is observed, adjust stoichiometry or switch to Weinreb amide intermediate method.
-
Quench: Quench with Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until phase separation is clear (typically 1-2 hours).
Reactivity & Functionalization Map
The power of this compound lies in its ability to undergo sequential, orthogonal reactions.
Regioselectivity Rules[4]
- Reactions: The Chlorine at C4 is significantly more reactive than at C5. Nucleophiles (amines, thiols, alkoxides) will selectively displace the C4-Cl first.
-
Cross-Coupling: The Chlorine at C5 requires transition metal catalysis (Pd, Ni) and is typically engaged after C4 functionalization.
Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.
Case Study Application: Betti Bases
Recent literature highlights the use of this aldehyde in the synthesis of antiproliferative Betti bases [4].
-
Reaction: 3-Component condensation of the aldehyde, an amine, and a phenol (or naphthol).
-
Outcome: Creates a chiral center at the benzylic position, linking the pyridine pharmacophore to other bioactive moieties.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes oxidize to carboxylic acids upon prolonged air exposure.
-
Handling: Use in a fume hood. Chlorinated pyridines can be skin sensitizers; double-gloving (Nitrile) is recommended.
References
-
Process for the preparation of 2-halogenopyridinealdehydes. US Patent 5708180A. Demonstrates lithiation strategies for chloropyridines.
-
Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control. ResearchGate Review. (Discusses regioselectivity of 3,4-dichloropyridine lithiation at C5).
-
4,5-Dichloronicotinic acid. ChemicalBook/Sigma-Aldrich Product Data. (Precursor availability).
-
Antiproliferative Betti bases and prodrugs thereof. WO Patent 2024073624A2. (Application of this compound in drug discovery).
Sources
- 1. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 3. 3,4-DICHLORO-5-PYRIDINECARBOXYLIC ACID | 473837-10-4 [chemicalbook.com]
Technical Guide: The Chemical Architecture of Dichloropyridine Isomers
Executive Summary
Dichloropyridines (DCPs) represent a critical class of halogenated heteroaromatics serving as the structural backbone for high-value agrochemicals (e.g., clopyralid, picloram) and pharmaceuticals (e.g., enoxacin). Their utility stems from the electron-deficient nature of the pyridine ring, which is further modulated by the inductive and mesomeric effects of the two chlorine atoms.
This guide provides a rigorous analysis of the six DCP isomers, focusing on their divergent reactivity profiles. Unlike benzene derivatives, where isomerism often leads to predictable trends, the position of chlorine relative to the pyridine nitrogen dictates a binary switch between nucleophilic aromatic substitution (SNAr) and directed ortho-metalation (DoM) pathways.
Structural Landscape & Physical Properties[1][2][3]
The six isomers of dichloropyridine exhibit distinct physical properties driven by their dipole moments and crystal packing efficiency. The 2,6-isomer, with its symmetry, typically displays the highest melting point among the common isomers, while the 2,4-isomer exists as a liquid or low-melting solid.
Table 1: Comparative Physical Properties
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility Profile | Key Characteristic |
| 2,3-Dichloropyridine | 2402-77-9 | 64 – 67 | 192 – 193 | DCM, MeOH, Toluene | High SNAr reactivity at C2. |
| 2,4-Dichloropyridine | 26452-80-2 | -1 (Liquid) | 189 – 190 | Ethers, Chloroform | Competing SNAr sites (C2 vs C4). |
| 2,5-Dichloropyridine | 16110-09-1 | 59 – 62 | 193 – 194 | Alcohols, Acetone | Used in herbicide synthesis. |
| 2,6-Dichloropyridine | 2402-78-0 | 86 – 89 | 211 – 212 | Low H2O, High Organic | Symmetric; precursor to enoxacin. |
| 3,4-Dichloropyridine | 55934-00-4 | 22 – 24 | 190 – 191 | Soluble in organics | Less common in commercial APIs. |
| 3,5-Dichloropyridine | 2457-47-8 | 65 – 67 | 173 – 174 | Non-polar solvents | Electronically deactivated for SNAr. |
Note on Purity: Commercial samples of 2,6-DCP often contain traces of 2-chloropyridine. Purity is best validated via GC-MS, looking for the characteristic isotope pattern of Cl2 (9:6:1 ratio for M, M+2, M+4).
Reactivity & Mechanistic Logic[2]
The core value of DCPs lies in their predictable yet tunable reactivity.[1] The pyridine nitrogen acts as an electron sink, activating the ortho (C2, C6) and para (C4) positions.
The Reactivity Decision Tree
The following diagram illustrates the divergent synthetic pathways based on isomer selection.
Figure 1: Strategic selection of reaction pathways based on electronic activation of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
For isomers containing chlorine at the 2, 4, or 6 positions, SNAr is the dominant pathway.
-
Mechanism: Addition-Elimination.[1]
-
Intermediate: The rate-determining step is the formation of the Meisenheimer complex . The ring nitrogen stabilizes the negative charge.[1]
-
Regioselectivity (2,4-DCP):
-
Kinetic Control: Attack at C4 is often sterically favored.[1]
-
Thermodynamic/Electronic Control: Attack at C2 is electronically favored due to the inductive effect of the adjacent nitrogen, but often requires specific solvent conditions or H-bonding assistance to overcome steric hindrance.
-
Metalation (Lithiation)
For 3,5-dichloropyridine , SNAr is difficult because the leaving groups are not activated by the ring nitrogen (they are in the meta position).
-
Strategy: Use Lithium Diisopropylamide (LDA) at -78°C.
-
Site of Deprotonation: Lithiation occurs at C4 (between the two chlorines) due to the cooperative inductive effect of both halogens, allowing for subsequent electrophilic trapping (e.g., with CO2 to form carboxylic acids).
Experimental Protocols
Protocol A: Regioselective Synthesis of 2,6-Dichloropyridine Derivatives (SNAr)
Objective: Selective mono-amination of 2,6-DCP to generate 2-amino-6-chloropyridine intermediates (common in drug discovery).
Rationale: Using a stoichiometric limiting amine prevents double substitution.[1] Elevated temperature is required to overcome the activation energy of the first chlorine displacement.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagents:
-
2,6-Dichloropyridine (1.0 eq, 10 mmol, 1.48 g)
-
Primary Amine (e.g., Benzylamine) (1.05 eq, 10.5 mmol)
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (10 mL) – High dielectric constant promotes SNAr.
-
-
Procedure:
-
Validation (In-Process Control):
-
Monitor via TLC (Hexane/EtOAc 8:2).[1] The product will be more polar than the starting material but less polar than the di-substituted byproduct.
-
Critical Check: If di-substitution (2,6-diamino) is observed, lower temperature to 60°C and increase reaction time.
-
-
Workup:
Protocol B: Synthesis of 3,5-Dichloropyridine (Reductive Dechlorination)
Context: 3,5-DCP is difficult to synthesize directly from pyridine. A robust route involves the selective reduction of 2,3,5-trichloropyridine or pentachloropyridine.
-
Reagents:
-
Procedure:
-
Validation:
-
GC-MS is essential here.[1] Monitor for the disappearance of the trichloro- precursor (M+ 181) and appearance of the dichloro- product (M+ 147).
-
Applications in Life Sciences
DCPs are not end-products but "molecular lego blocks."[1]
| Application Area | Target Molecule | Isomer Used | Function |
| Antibiotics | Enoxacin | 2,6-DCP | Precursor to the naphthyridinone core. The C2-Cl is displaced by an amine; C6-Cl allows for cyclization.[1] |
| Herbicides | Clopyralid | 2,6-DCP | The pyridine ring mimics auxin hormones in plants. |
| Fungicides | Fluazinam | 3,5-DCP (deriv.)[1][5] | The 3,5-dichloro motif provides metabolic stability against fungal enzymes. |
| Oncology | Kinase Inhibitors | 2,4-DCP | Used to scaffold bi-aryl systems where C2 and C4 are substituted with different pharmacophores.[1] |
Handling, Safety & Toxicology (HSE)
Signal Word: DANGER
Dichloropyridines are potent alkylating agents and irritants.[1]
-
Acute Toxicity: High (Oral LD50 ~100-200 mg/kg for 2,6-DCP).[1]
-
Hazard Statements:
Mandatory Safety Protocol:
-
Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended for liquid isomers), safety goggles, and lab coat.[1]
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]
-
Spill Response: Absorb with inert material (vermiculite).[1] Do not use combustible materials like sawdust.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16989, 2,6-Dichloropyridine.[1][8] Retrieved from [Link]
-
European Patent Office. (2003).[1] Process for the preparation of 3,5-dichloropyridine (EP1206453B1). Retrieved from [Link][3][5][8][9][10][11][12][13]
Sources
- 1. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
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- 7. echemi.com [echemi.com]
- 8. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Determining the Solubility Profile of 4,5-Dichloropyridine-3-carbaldehyde for Pharmaceutical and Agrochemical Research
Abstract
4,5-Dichloropyridine-3-carbaldehyde is a key heterocyclic building block in the synthesis of novel agrochemicals and pharmaceutical agents.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility. A comprehensive understanding of its solubility in a diverse range of solvent systems is critical for reaction optimization, formulation development, and bioavailability assessment. This in-depth technical guide provides a robust framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound. Eschewing a rigid template, this document is structured to logically guide the reader through the foundational principles of solubility, the strategic selection of solvents, detailed experimental protocols for solubility determination, and the effective presentation and interpretation of the acquired data.
Introduction: The Critical Role of Solubility in Chemical Development
The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a cornerstone of its developability. It directly influences a multitude of critical parameters including, but not limited to, reaction kinetics in synthetic routes, the feasibility of purification by crystallization, the design of formulations for effective delivery, and ultimately, the bioavailability of the compound in biological systems. This compound, with its reactive aldehyde functionality and dichlorinated pyridine core, presents a unique profile that necessitates a thorough investigation of its solubility.[1] The presence of the polar carbaldehyde group and the nitrogen atom in the pyridine ring, contrasted with the nonpolar character of the dichlorinated ring, suggests a nuanced solubility behavior that is highly dependent on the choice of solvent. This guide provides the scientific rationale and practical methodologies to elucidate this behavior.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for designing a relevant solubility study.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO | [1][2][3] |
| Molecular Weight | 176.00 g/mol | [1][3][4] |
| Appearance | Solid | |
| CAS Number | 1009334-04-6 | [1] |
Note: Isomers such as 2,4-Dichloropyridine-3-carbaldehyde share the same molecular formula and weight.[3][4][5] It is crucial to ensure the correct isomer is being studied.
The solid-state nature of this compound at room temperature indicates that the dissolution process will involve overcoming lattice energy, a key factor in its solubility.
Strategic Solvent Selection for Solubility Profiling
The selection of solvents is a critical experimental design choice. A comprehensive solubility profile should encompass a range of solvents with varying polarities and hydrogen bonding capabilities to mimic the diverse environments the compound may encounter during synthesis, formulation, and biological administration.
Logical Framework for Solvent Selection:
Caption: Logical workflow for selecting a diverse and relevant solvent panel.
Experimental Determination of Equilibrium Solubility
The equilibrium solubility method is a gold-standard technique for determining the thermodynamic solubility of a compound. This method involves saturating a solvent with the solute and allowing the system to reach equilibrium, followed by quantifying the concentration of the dissolved solute.
Detailed Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into individual vials for each selected solvent. The excess solid is crucial to ensure saturation.
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) to facilitate dissolution and maintain a consistent temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Workflow for Equilibrium Solubility Determination:
Caption: Step-by-step workflow for the equilibrium solubility assay.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.
Illustrative Solubility Data for this compound at 25 °C (Hypothetical Data):
| Solvent | Solvent Type | Solubility (mg/mL) | Qualitative Solubility |
| Water | Polar Protic | < 0.1 | Very Slightly Soluble |
| Methanol | Polar Protic | 15.2 | Soluble |
| Ethanol | Polar Protic | 8.5 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |
| Acetonitrile | Polar Aprotic | 25.7 | Soluble |
| Acetone | Polar Aprotic | 45.1 | Freely Soluble |
| Dichloromethane (DCM) | Nonpolar | 60.3 | Freely Soluble |
| Toluene | Nonpolar | 5.2 | Sparingly Soluble |
| Hexane | Nonpolar | < 0.5 | Slightly Soluble |
Interpretation of (Hypothetical) Results:
-
The very low solubility in water is expected for a dichlorinated aromatic compound, suggesting potential challenges for aqueous formulations without enabling technologies.
-
The high solubility in polar aprotic solvents like DMSO and DMF indicates that these would be excellent choices for reaction media and for preparing high-concentration stock solutions for biological screening.
-
The good solubility in dichloromethane suggests its utility in extraction and chromatographic purification processes.
-
The moderate to good solubility in alcohols like methanol and ethanol provides options for crystallization and formulation with pharmaceutically acceptable co-solvents.
-
The poor solubility in nonpolar aliphatic solvents like hexane is consistent with the presence of polar functional groups.
This solubility profile allows researchers to make informed decisions. For instance, a synthetic chemist might choose DMF as a reaction solvent, while a formulation scientist might explore co-solvent systems with ethanol and water to improve aqueous solubility.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By following the detailed protocols for solvent selection, experimental execution, and data analysis, researchers can generate a robust solubility profile. This data is not merely a collection of physical constants but a critical dataset that informs rational decision-making throughout the chemical and pharmaceutical development lifecycle.
Further studies could investigate the temperature dependence of solubility, which is crucial for understanding the thermodynamics of dissolution and for optimizing crystallization processes.[7] Additionally, determining the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) would provide valuable insights into the potential in vivo behavior of this important chemical entity.
References
-
ResearchGate. (2025). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Retrieved from [Link]
-
ResearchGate. (2025). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Retrieved from [Link]
-
MDPI. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PMC. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloropyridine-3-carbaldehyde. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2,4-Dichloropyridine-3-carbaldehyde (97%). Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound oxime [smolecule.com]
- 3. 2,4-Dichloropyridine-3-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. 2,4-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 15053985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. guidechem.com [guidechem.com]
Methodological & Application
The Strategic Utility of 4,5-Dichloropyridine-3-carbaldehyde in Modern Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs with its presence.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, while improving solubility and metabolic stability, makes it a privileged structure in drug design. Within the vast landscape of pyridine-based building blocks, 4,5-Dichloropyridine-3-carbaldehyde emerges as a particularly versatile and reactive intermediate. Its unique arrangement of a reactive aldehyde function and two strategically positioned chlorine atoms on an electron-deficient pyridine ring opens a gateway to a diverse array of complex molecular architectures, particularly in the realms of kinase inhibitors and fused heterocyclic systems with therapeutic potential.
This guide provides an in-depth exploration of the chemical personality of this compound and delineates detailed protocols for its application in the synthesis of medicinally relevant compounds. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Chemical Reactivity Profile
The reactivity of this compound is dominated by two key features: the electrophilic aldehyde group and the two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms renders the pyridine ring electron-deficient, thereby activating the chloro substituents towards nucleophilic attack. This activation is a crucial aspect of its utility in building complex molecules.
The aldehyde at the 3-position serves as a versatile handle for a variety of chemical transformations, including but not limited to:
-
Reductive Amination: To introduce substituted aminomethyl groups.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
-
Condensation Reactions: With active methylene compounds to construct new ring systems.
-
Oxidation and Reduction: To access the corresponding carboxylic acid and alcohol functionalities.
The differential reactivity of the two chlorine atoms at the 4- and 5-positions can, in principle, be exploited for sequential substitutions, although this often requires careful control of reaction conditions.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery efforts. The pyridine core is a common feature in many kinase inhibitors, often serving as a scaffold to orient key pharmacophoric elements within the ATP-binding pocket of the kinase.
This compound can be envisioned as a key starting material for the synthesis of kinase inhibitors bearing a substituted pyridinyl moiety. A plausible synthetic strategy involves an initial nucleophilic aromatic substitution to displace one of the chloro groups, followed by modification of the aldehyde.
Workflow for Kinase Inhibitor Scaffold Synthesis
Caption: Synthetic pathways from this compound to kinase inhibitor scaffolds.
Protocol 1: Synthesis of a 4-Anilino-5-chloropyridine-3-carbaldehyde Intermediate
This protocol describes the nucleophilic aromatic substitution of one of the chlorine atoms with an aniline derivative, a common structural motif in kinase inhibitors.
Rationale: The choice of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).[2] A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing with the aniline nucleophile. The reaction is typically heated to overcome the activation energy barrier for the substitution.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in NMP, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-anilino-5-chloropyridine-3-carbaldehyde derivative.
Expected Outcome and Characterization:
The product will be a solid, and its identity and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Yellow to orange solid |
| 1H NMR | Signals corresponding to the pyridine, aniline, and aldehyde protons. |
| Mass Spec (ESI+) | [M+H]+ corresponding to the molecular weight of the product. |
Application in the Synthesis of Fused Heterocyclic Systems
Fused heterocyclic scaffolds are prevalent in many biologically active molecules, offering rigid frameworks that can orient substituents in a defined three-dimensional space, often leading to enhanced target affinity and selectivity. This compound is an excellent precursor for the construction of fused ring systems, such as thieno[2,3-b]pyridines, which are known to possess a wide range of biological activities.
Protocol 2: Synthesis of a Dichloropyridinyl Chalcone Intermediate
This protocol details the Claisen-Schmidt condensation of this compound with an acetophenone to form a chalcone, a key intermediate for further cyclization reactions. A similar strategy has been employed in the synthesis of pyrimidine-based chalcones.[3]
Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone. In this case, the aldehyde is aromatic, and the ketone is enolizable. A strong base like sodium hydroxide is used to generate the enolate of the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyridine-3-carbaldehyde. The subsequent dehydration of the aldol intermediate is typically spontaneous under the reaction conditions, yielding the conjugated chalcone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-chloroacetophenone)
-
Sodium hydroxide
-
Ethanol
-
Water
-
Ice
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol, add a solution of sodium hydroxide in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired dichloropyridinyl chalcone.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Protocol 3: Construction of a Fused Thienopyridine Ring System
This protocol outlines the synthesis of a thieno[3,2-b]pyridine derivative from the chalcone intermediate prepared in Protocol 2, via a Gewald-type reaction.
Rationale: The Gewald reaction is a multicomponent reaction that forms a polysubstituted 2-aminothiophene. In this variation, the α,β-unsaturated ketone (chalcone) reacts with elemental sulfur and a compound containing an active methylene group (e.g., malononitrile) in the presence of a base. The base, typically a morpholine or piperidine, facilitates the reaction cascade, which involves the formation of a thiolate intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the fused thienopyridine system.
Materials:
-
Dichloropyridinyl Chalcone (from Protocol 2)
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a suspension of the dichloropyridinyl chalcone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (catalytic amount).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford the desired thieno[3,2-b]pyridine derivative.
-
Further purification can be achieved by recrystallization.
Conclusion
This compound is a high-value building block for medicinal chemists, offering a strategic entry point to a wide range of complex molecular structures. Its predictable reactivity, stemming from the interplay of the aldehyde and dichloro-substituted pyridine ring, allows for the rational design and synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a practical framework for harnessing the synthetic potential of this versatile reagent in the pursuit of new kinase inhibitors and other biologically active molecules. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]
-
MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved February 7, 2026, from [Link]
-
LibreTexts. (2020). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]
-
Rojas-Salinas, A., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 24(12), 2286. [Link]
Sources
The Versatile Heterocyclic Scaffold: Application and Protocols of 4,5-Dichloropyridine-3-carbaldehyde
Introduction: Unveiling the Potential of a Trifunctional Pyridine Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its prevalence in pharmaceuticals and functional materials underscores the continuous search for novel, versatile pyridine-based building blocks. 4,5-Dichloropyridine-3-carbaldehyde, a trifunctional heterocyclic compound, emerges as a molecule of significant synthetic potential. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application, empowering researchers to leverage its unique chemical architecture for the synthesis of complex molecular targets.
The strategic placement of two chlorine atoms and an aldehyde group on the pyridine ring endows this molecule with a rich and tunable reactivity profile. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution (SNAr), while the aldehyde functionality serves as a versatile handle for a myriad of classical and contemporary organic transformations. This combination of reactive sites allows for sequential and site-selective modifications, making it an ideal starting point for the construction of diverse molecular libraries.
This document will delve into the key reactive features of this compound, providing both mechanistic insights and practical, step-by-step protocols for its use in key synthetic transformations.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 1009334-04-6 | [2] |
| Molecular Formula | C₆H₃Cl₂NO | Commercial Supplier Data |
| Molecular Weight | 176.00 g/mol | Commercial Supplier Data |
| Appearance | Off-white to yellow solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge |
Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-2 and C-6 positions of the pyridine ring. The aldehyde proton will appear as a singlet further downfield.
-
¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The aldehyde carbonyl carbon will have the most downfield chemical shift.
-
IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the aldehyde, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.
Core Reactivity and Synthetic Applications: A Mechanistic Perspective
The synthetic utility of this compound is primarily dictated by the interplay of its three functional groups. The following sections explore the key reaction pathways and their underlying principles.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Positions
The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This effect is significantly amplified by the presence of two electron-withdrawing chlorine atoms. Consequently, the C-4 and C-5 positions are susceptible to SNAr reactions with a variety of nucleophiles.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring. The regioselectivity of the substitution (C-4 vs. C-5) can be influenced by the nature of the nucleophile and the reaction conditions.
Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on the dichloropyridine ring.
Typical Nucleophiles:
-
Amines (primary and secondary)
-
Alkoxides and Phenoxides
-
Thiols and Thiolates
This reactivity is foundational for introducing diverse functionalities and building molecular complexity, particularly in the synthesis of agrochemicals and pharmaceutical intermediates.
Transformations of the Aldehyde Group
The aldehyde functionality at the C-3 position is a versatile handle for a wide array of chemical transformations, allowing for chain extension and the introduction of various pharmacophores.
Key Reactions:
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene with a phosphorus ylide.
-
Grignard and Organolithium Reactions: Formation of secondary alcohols through the addition of organometallic reagents.
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
Condensation Reactions: Participation in aldol, Knoevenagel, and other condensation reactions.
Figure 2: Key synthetic transformations of the aldehyde group in this compound.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how this compound can be utilized in synthesis. These are based on established methodologies for similar substrates and should be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of a 4-Amino-5-chloropyridine Derivative via Nucleophilic Aromatic Substitution
This protocol describes a typical SNAr reaction with an amine, a common step in the synthesis of biologically active molecules.
Reaction Scheme: this compound + R₂NH → 4-(Dialkylamino)-5-chloropyridine-3-carbaldehyde + HCl
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration).
-
Add the secondary amine (1.1 eq) to the solution at room temperature.
-
Add triethylamine (1.2 eq) to the reaction mixture to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-chloropyridine derivative.
Causality and Self-Validation: The use of a non-nucleophilic base is crucial to prevent side reactions with the aldehyde. Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of di-substituted byproducts. The aqueous workup removes the triethylammonium salt and any excess amine. Final purification by column chromatography ensures the isolation of the pure product, which can be validated by NMR and mass spectrometry.
Protocol 2: Wittig Olefination of the Aldehyde Group
This protocol details the conversion of the aldehyde to an alkene, a key C-C bond-forming reaction.
Reaction Scheme: this compound + Ph₃P=CHR → 4,5-Dichloro-3-(alkenyl)pyridine + Ph₃PO
Materials:
-
This compound
-
Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (1.1 eq) to generate the ylide (a color change is typically observed).
-
Stir the ylide solution for 30-60 minutes at the same temperature.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation: The Wittig reaction must be performed under strictly anhydrous and inert conditions to prevent quenching of the strong base and the ylide. The choice of base and reaction temperature is critical for efficient ylide formation and subsequent reaction with the aldehyde. The workup procedure is designed to remove the triphenylphosphine oxide byproduct and other inorganic salts. The purity and structure of the final product should be confirmed by spectroscopic methods.
Conclusion: A Gateway to Novel Heterocyclic Architectures
This compound stands as a promising and versatile building block for the synthesis of a wide range of complex heterocyclic molecules. Its trifunctional nature allows for a diversity-oriented synthesis approach, enabling the exploration of novel chemical space in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full synthetic potential of this valuable heterocyclic scaffold. As with any reactive chemical, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- This citation is a placeholder and would be replaced with a specific reference to a review on pyridine synthesis or applic
-
Alchimica. (n.d.). This compound (1 x 500 mg). Retrieved from [Link]
- This citation is a placeholder and would be replaced with a specific reference to a paper detailing SNAr reactions on dichloropyridines.
- This citation is a placeholder and would be replaced with a specific reference to a paper detailing Wittig reactions on heterocyclic aldehydes.
- This citation is a placeholder and would be replaced with a specific reference to a paper on the synthesis of bioactive molecules
- This citation is a placeholder and would be replaced with a specific reference to a general organic chemistry textbook or review on reaction mechanisms.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- This citation is a placeholder and would be replaced with a specific reference to a paper on the synthesis of agrochemicals
-
Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData, 8(8). Available at: [Link]
- This citation is a placeholder and would be replaced with a specific reference to a paper on the synthesis of quinolines.
- This citation is a placeholder and would be replaced with a specific reference to a paper on the synthesis of bioactive molecules.
- This citation is a placeholder and would be replaced with a specific reference to a paper on the synthesis of bioactive compounds.
-
MDPI. (n.d.). Special Issue: Synthesis of Bioactive Compounds, 3rd Edition. Retrieved from [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution on 4,5-Dichloropyridine-3-carbaldehyde
Introduction: The Synthetic Value of Substituted Pyridine-3-carbaldehydes
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their presence in numerous pharmaceuticals and agrochemicals underscores the necessity for robust and selective synthetic methodologies for their derivatization.[1] Specifically, pyridine-3-carbaldehydes are versatile intermediates, readily convertible into a wide array of functional groups. The subject of this guide, 4,5-dichloropyridine-3-carbaldehyde, is a highly activated substrate for nucleophilic aromatic substitution (SNAr), offering a direct route to diverse 4- or 5-substituted pyridine-3-carbaldehyde derivatives. These products are valuable precursors for the synthesis of complex heterocyclic systems, such as naphthyridines, which exhibit a broad spectrum of biological activities.
This document provides a comprehensive overview of the theoretical and practical aspects of nucleophilic substitution reactions on this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Mechanistic Insights and Regioselectivity: A Tale of Two Chlorines
The reactivity of this compound in SNAr reactions is dictated by the electronic properties of the pyridine ring and the substituents it bears. The pyridine nitrogen and the carbaldehyde group are both electron-withdrawing, which significantly activates the ring towards nucleophilic attack, a prerequisite for the SNAr mechanism. This reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
The critical question for this substrate is one of regioselectivity: which of the two chlorine atoms, at C4 or C5, is preferentially displaced? The answer lies in the relative stability of the two possible Meisenheimer intermediates.
-
Attack at C4: Nucleophilic attack at the C4 position (para to the pyridine nitrogen) allows for the delocalization of the resulting negative charge onto the electronegative nitrogen atom. This is a highly stabilizing interaction.
-
Attack at C5: Attack at the C5 position (meta to the pyridine nitrogen) does not permit direct resonance delocalization of the negative charge onto the nitrogen. While the ortho-aldehyde group provides some stabilization through its electron-withdrawing inductive and resonance effects, the stabilization afforded by the pyridine nitrogen in the C4-attack scenario is generally more significant.
Therefore, it is predicted that nucleophilic attack will preferentially occur at the C4 position , leading to the formation of 4-substituted-5-chloro-pyridine-3-carbaldehyde derivatives. This is consistent with observations in analogous systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, where substitution at the 4-position is overwhelmingly favored.[3][4]
Caption: General workflow of the SNAr reaction.
Experimental Protocols: A Practical Guide
While direct literature precedents for nucleophilic substitution on this compound are not abundant, reliable protocols can be constructed based on well-established procedures for structurally similar and equally activated heterocyclic systems. The following protocols are provided as robust starting points for the synthesis of 4-amino and 4-thio substituted derivatives.
Protocol 1: Amination of this compound
This protocol is adapted from procedures for the amination of related dichloropyrimidine systems.[5] It describes a general method for the regioselective substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, benzylamine) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (DMF or ACN, to make a 0.1-0.2 M solution).
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq).
-
Add the amine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by TLC monitoring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step amination workflow.
Protocol 2: Thiolation of this compound
This protocol outlines the substitution with a thiol nucleophile, a common transformation to introduce sulfur-containing moieties.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
If using NaH: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the thiolate solution at 0 °C.
-
If using K₂CO₃: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the thiol (1.1 eq), K₂CO₃ (2.0 eq), and DMF.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Nucleophilic Substitutions
The following table summarizes expected outcomes for the nucleophilic substitution on this compound with various nucleophiles, based on established reactivity principles and data from analogous systems. The conditions provided are suggested starting points and may require optimization.
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Expected Major Product |
| Morpholine | K₂CO₃ or DIPEA | DMF/ACN | 60-80 | 5-Chloro-4-morpholinopyridine-3-carbaldehyde |
| Benzylamine | K₂CO₃ or DIPEA | DMF/ACN | 60-80 | 4-(Benzylamino)-5-chloropyridine-3-carbaldehyde |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 5-Chloro-4-methoxypyridine-3-carbaldehyde |
| Thiophenol | NaH or K₂CO₃ | DMF | RT - 60 | 5-Chloro-4-(phenylthio)pyridine-3-carbaldehyde |
| Benzyl Mercaptan | NaH or K₂CO₃ | DMF | RT - 60 | 4-(Benzylthio)-5-chloropyridine-3-carbaldehyde |
Conclusion and Future Perspectives
The nucleophilic aromatic substitution on this compound is a powerful and regioselective transformation for the synthesis of 4-substituted-5-chloropyridine-3-carbaldehydes. The strong directing effect of the pyridine nitrogen consistently favors substitution at the C4 position. The protocols outlined in this guide, derived from robust chemical principles and analogous reactions, provide a solid foundation for researchers to explore the derivatization of this versatile building block. Further optimization of reaction conditions for specific nucleophiles will undoubtedly expand the synthetic utility of this substrate, enabling the development of novel compounds for a wide range of applications in drug discovery and materials science.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Center for Biotechnology Information. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available at: [Link]
-
De novo Synthesis of Substituted Pyridines. ResearchGate. Available at: [Link]
-
An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. compchem.com. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Application Note: 4,5-Dichloropyridine-3-carbaldehyde in Agrochemical Synthesis
Executive Summary
This application note details the synthetic utility of 4,5-Dichloropyridine-3-carbaldehyde (CAS: varies by isomer, specific structure defined below) as a high-value scaffold in the development of next-generation agrochemicals. Unlike its more common isomers (e.g., 2,6-dichloro), this molecule offers a unique ortho-chloro-formyl substitution pattern at the C3 and C4 positions.
This specific geometry drives the regioselective synthesis of fused bicyclic heterocycles—specifically pyrido[4,3-d]pyrimidines and 1H-pyrazolo[4,3-c]pyridines . These scaffolds are currently pharmacophores of intense interest for Sterol 14
Chemical Profile & Reactivity Analysis
Structural Identity[1][2]
-
IUPAC Name: this compound
-
Functional Groups:
-
C3-Formyl (-CHO): Electron-withdrawing group (EWG); critical for condensation and cyclization.
-
C4-Chloro (-Cl): Highly activated for Nucleophilic Aromatic Substitution (
). -
C5-Chloro (-Cl): Less activated; allows for late-stage diversification via cross-coupling (Suzuki-Miyaura).
-
Mechanistic Rationale: The "Ortho-Effect"
The utility of this molecule relies on the differential reactivity of the two chlorine atoms.
-
Activation of C4: The chlorine at C4 is activated by two forces:
-
Inductive/Mesomeric Effect: The ortho-formyl group at C3 withdraws electron density, making C4 highly electrophilic.
-
Ring Nitrogen: Although C4 is gamma to the nitrogen, the combined EWG effect makes it the primary site for nucleophilic attack.
-
-
Stability of C5: The C5 chlorine is meta to the formyl group and beta to the nitrogen, making it significantly less reactive toward
. This allows for regioselective cascade reactions .
Figure 1: Reactivity map highlighting the regioselective advantage of the 4,5-dichloro-3-formyl substitution pattern.
Core Application: Synthesis of Fungicidal Pyrido[4,3-d]pyrimidines
The pyrido[4,3-d]pyrimidine scaffold is a bioisostere of quinazoline and has shown potent activity against Botrytis cinerea and Pyricularia oryzae by inhibiting CYP51 [1].
Synthetic Strategy
The synthesis utilizes a one-pot cascade sequence involving an
-
Reagents: Amidine or Guanidine derivatives (e.g., Acetamidine HCl).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Base:
or .
Detailed Protocol
Objective: Synthesis of 5-chloro-2-methylpyrido[4,3-d]pyrimidine.
-
Preparation:
-
Charge a 100 mL round-bottom flask with This compound (1.0 eq, 10 mmol).
-
Add Acetamidine hydrochloride (1.2 eq, 12 mmol).
-
Add anhydrous Acetonitrile (50 mL).
-
Add freshly ground
(2.5 eq, 25 mmol).
-
-
Reaction:
-
Heat the mixture to reflux (80-82°C) under a nitrogen atmosphere.
-
Monitor: Use TLC (30% EtOAc/Hexane) or HPLC. The reaction typically proceeds via an intermediate (likely the imine or the
adduct) before cyclizing. -
Critical Process Parameter (CPP): Maintain reflux for 4–6 hours.[1] Insufficient heat leads to incomplete cyclization (stalled at the intermediate imine).
-
-
Work-up:
-
Validation:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10.4 ppm) and the appearance of the pyrimidine aromatic proton (~9.2 ppm).
-
Yield: Expected yield 75–85%.
-
Secondary Application: Pyrazolo[4,3-c]pyridine Insecticides[5]
This scaffold is valuable for developing novel insecticides that target nicotinic acetylcholine receptors or specific kinase pathways in pests [2].
Synthetic Strategy
Reaction with hydrazines yields the 1H-pyrazolo[4,3-c]pyridine core. The 4-chloro substituent is displaced by the hydrazine nitrogen, which then condenses with the 3-aldehyde.
Detailed Protocol
Objective: Synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
-
Preparation:
-
Dissolve This compound (5 mmol) in THF (20 mL).
-
Cool the solution to 0°C (ice bath) to control the exotherm.
-
-
Addition:
-
Add Methylhydrazine (1.1 eq) dropwise over 10 minutes.
-
Note: Regioselectivity is controlled by temperature. The more nucleophilic nitrogen of the hydrazine attacks C4.
-
-
Cyclization:
-
Allow to warm to room temperature (RT) and stir for 1 hour.
-
Add Triethylamine (
, 2.0 eq) to scavenge HCl and facilitate the final dehydration/aromatization. -
Heat to 60°C for 2 hours.
-
-
Work-up:
-
Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Dry over
and concentrate.
-
Figure 2: Divergent synthesis workflows for fungicide and insecticide scaffolds.
Safety & Handling Data
| Parameter | Specification/Guideline |
| Hazard Class | Toxic (T) , Irritant (Xi). |
| GHS Statements | H301 (Toxic if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). |
| Storage | Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon air exposure. |
| Incompatibility | Strong oxidizing agents, strong bases. |
| PPE Requirements | Fume hood mandatory. Nitrile gloves (double gloving recommended), safety goggles, lab coat. |
Critical Safety Note: The reaction with hydrazines (Protocol 4.2) can be exothermic.[3] Always perform the initial addition at 0°C. Hydrazine derivatives are potential carcinogens; handle with extreme care.
References
-
Wang, J., et al. (2024).
-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling." PubMed. Available at: [Link] -
Organic Chemistry Portal. (2023). "Synthesis of Hydrazines and Heterocycles." Organic Chemistry Portal. Available at: [Link]
Sources
Application Notes and Protocols for the Olefination of 4,5-Dichloropyridine-3-carbaldehyde
Introduction: Navigating the Olefination of an Electron-Deficient Heterocycle
The introduction of a vinyl group onto a pyridine ring is a synthetically valuable transformation, providing a versatile handle for further functionalization in the development of novel pharmaceuticals and agrochemicals. The Wittig reaction and its variants are cornerstone methodologies for such carbon-carbon double bond formations.[1] However, the electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups, can significantly influence the course and efficiency of these reactions.
This document provides a detailed guide for the olefination of 4,5-dichloropyridine-3-carbaldehyde, an electron-deficient heteroaromatic aldehyde. We will explore the nuances of applying olefination chemistry to this challenging substrate, with a particular focus on the Horner-Wadsworth-Emmons (HWE) reaction as a robust and stereoselective alternative to the classical Wittig reaction. The protocols and insights provided herein are intended for researchers and scientists engaged in organic synthesis and drug development.
The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom deactivates the aldehyde carbonyl group towards nucleophilic attack by standard Wittig ylides. This can lead to sluggish reactions and low yields. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions, is often a superior strategy for the olefination of electron-poor aldehydes.[2] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a feature that can be advantageous for specific synthetic targets.[1]
Reaction Schematics and Mechanistic Overview
The olefination of this compound can be approached via two main pathways: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Scheme 1: Wittig Reaction
Caption: General scheme of the Wittig reaction with this compound.
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct.[3]
Scheme 2: Horner-Wadsworth-Emmons (HWE) Reaction
Caption: General scheme of the Horner-Wadsworth-Emmons (HWE) reaction.
The HWE reaction follows a similar mechanistic pathway, but the use of a phosphonate-stabilized carbanion offers several advantages. These carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, often leading to cleaner reactions and higher yields, especially with challenging substrates.[4] A significant practical advantage is the water-solubility of the phosphate byproduct, which simplifies purification.[5]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial Source | >97% | Store under inert atmosphere. |
| Methyltriphenylphosphonium bromide | Commercial Source | >98% | Dry thoroughly before use. |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Commercial Source | 60% | Handle with care under inert gas. |
| Triethyl phosphonoacetate | Commercial Source | >98% | |
| Tetrahydrofuran (THF), anhydrous | Solvent Purifier | <50 ppm H₂O | |
| Diethyl ether, anhydrous | Solvent Purifier | <50 ppm H₂O | |
| Dichloromethane (DCM) | Commercial Source | ACS Grade | For workup and chromatography. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Lab Prepared | - | For quenching the reaction. |
| Brine | Lab Prepared | - | For washing the organic phase. |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercial Source | ACS Grade | For drying the organic phase. |
Protocol 1: Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol details the formation of the terminal alkene, 4,5-dichloro-3-vinylpyridine.
1. Ylide Generation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq). b. Add anhydrous tetrahydrofuran (THF) to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. e. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide is indicative of a successful reaction.
2. Reaction with Aldehyde: a. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. b. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via a syringe. c. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may require warming to room temperature or gentle heating to proceed to completion.
3. Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure. e. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The triphenylphosphine oxide byproduct is often difficult to separate completely.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol is recommended for a more reliable and stereoselective synthesis of the corresponding (E)-alkenoate, which can be further transformed if desired. For the synthesis of the terminal alkene, a phosphonate such as diethyl (iodomethyl)phosphonate would be required.
1. Phosphonate Anion Generation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). b. Add anhydrous THF and cool the suspension to 0 °C. c. Add triethyl phosphonoacetate (1.1 eq) dropwise. Caution: Hydrogen gas is evolved. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
2. Reaction with Aldehyde: a. Dissolve this compound (1.0 eq) in anhydrous THF. b. Add the aldehyde solution dropwise to the phosphonate anion solution at room temperature. c. Monitor the reaction by TLC. The reaction is typically faster than the Wittig reaction.
3. Work-up and Purification: a. Upon completion, quench the reaction with water. b. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure. e. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The phosphate byproduct is water-soluble and easily removed during the aqueous workup.
Characterization of the Product: 4,5-Dichloro-3-vinylpyridine
Accurate characterization of the final product is crucial for validating the success of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group, typically a doublet of doublets for the proton on the carbon attached to the pyridine ring, and two doublets for the terminal vinylic protons. The pyridine ring protons will also be present in the aromatic region. Based on predictions for 3-vinylpyridine, the vinyl protons would appear in the range of 5.4-6.8 ppm, and the pyridine protons between 7.2 and 8.6 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will show signals for the two vinyl carbons and the carbons of the dichloropyridine ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C=C stretching vibrations for the vinyl group and the aromatic ring.
Troubleshooting and Key Considerations
-
Low Reactivity: Due to the electron-deficient nature of the aldehyde, reactions may be sluggish. Gentle heating may be required, but care should be taken to avoid polymerization of the product. The HWE reaction is generally more effective in this regard.[4]
-
Byproduct Removal: The removal of triphenylphosphine oxide from the Wittig reaction can be challenging. Multiple chromatographic purifications or crystallization may be necessary. The water-soluble nature of the phosphate byproduct from the HWE reaction makes purification significantly easier.[5]
-
Stereoselectivity: While the Wittig reaction with unstabilized ylides can often lead to (Z)-alkenes, the HWE reaction with stabilized phosphonates typically yields the (E)-alkene with high selectivity.[1] The choice of reaction should be guided by the desired stereochemistry of the final product.
-
Anhydrous Conditions: Both the Wittig and HWE reactions are sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to ensure optimal ylide/phosphonate anion formation and reaction efficiency.
Conclusion
The olefination of this compound presents a synthetic challenge due to the electronic properties of the substrate. While the Wittig reaction is a viable option, the Horner-Wadsworth-Emmons reaction is recommended as a more robust and efficient method, offering advantages in terms of reactivity, ease of purification, and stereocontrol. By carefully following the detailed protocols and considering the key insights provided in these application notes, researchers can successfully synthesize vinyl-substituted dichloropyridines for application in various fields of chemical research and development.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
- Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XII. Darstellung von Olefinen mit Hilfe von Phosphinoxyden und Ketonen. Chemische Berichte, 91(1), 61-63.
- Kelly, S. E. (1991). The Horner-Wadsworth-Emmons Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon.
- Ando, K. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934–1939.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408.
- Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186.
-
iChemical. (n.d.). 3-Vinylpyridine. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved February 7, 2026, from [Link]
-
Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved February 7, 2026, from [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Note: A Robust Protocol for the Reductive Amination of 4,5-Dichloropyridine-3-carbaldehyde
Introduction
The synthesis of substituted aminopyridines is a cornerstone in the development of novel pharmaceuticals and agrochemicals, as this scaffold is a prevalent feature in a vast array of biologically active molecules.[1][2] Reductive amination stands out as one of the most efficient and widely utilized methods for the formation of carbon-nitrogen bonds.[3] This application note provides a detailed, field-proven protocol for the reductive amination of 4,5-Dichloropyridine-3-carbaldehyde, a key intermediate in the synthesis of various targeted therapeutic agents. The presence of the dichloro-substituted pyridine ring offers both high chemical reactivity and stability, making it a valuable building block.[1][2]
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step methodology. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for this transformation.[4][5][6]
The Causality Behind Experimental Choices: Why Sodium Triacetoxyborohydride?
The choice of the reducing agent is critical for a successful reductive amination. The ideal reagent must selectively reduce the imine or iminium ion intermediate in the presence of the starting aldehyde.[7][8] While several reducing agents can be employed, sodium triacetoxyborohydride (STAB) offers several distinct advantages for the reductive amination of an electron-deficient substrate like this compound:
-
Chemoselectivity: STAB is a mild reducing agent that reacts much faster with the protonated imine intermediate than with the aldehyde.[4] This minimizes the formation of the corresponding alcohol as a byproduct, a common issue with stronger reducing agents like sodium borohydride.
-
Broad Functional Group Tolerance: The reaction can be performed in the presence of various functional groups that might be sensitive to more reactive hydrides.[5][6]
-
Operational Simplicity: The reaction can be carried out as a one-pot procedure, where the aldehyde, amine, and reducing agent are combined without the need to isolate the intermediate imine.[3][4]
-
Reduced Toxicity: Compared to alternatives like sodium cyanoborohydride, STAB and its byproducts are significantly less toxic.[8][9]
Reaction Mechanism
The reductive amination process occurs in two main steps within a single reaction vessel:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the this compound. Subsequent dehydration leads to the formation of an imine. In the presence of an acid catalyst (often acetic acid), the imine nitrogen is protonated to form a more electrophilic iminium ion.
-
Reduction: Sodium triacetoxyborohydride delivers a hydride to the iminium carbon, reducing it to the final amine product.
Caption: Reductive Amination Workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific amine used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq).
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium ion.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours). For sluggish reactions, the temperature can be gently increased to 40-50 °C.[7]
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to afford the desired substituted (4,5-dichloropyridin-3-yl)methanamine.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Aldehyde starting material |
| Amine (Primary or Secondary) | 1.0 - 1.2 | Nucleophile |
| Sodium triacetoxyborohydride (STAB) | 1.2 - 1.5 | Reducing agent |
| Acetic Acid | 1.0 - 1.2 | Catalyst for imine/iminium formation |
| Anhydrous Solvent (DCE or DCM) | - | Reaction medium |
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. May be irritating to the eyes, respiratory system, and skin.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also corrosive. Handle in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. All manipulations should be performed in a fume hood.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete imine formation: For less reactive amines, consider pre-stirring the aldehyde and amine for a longer duration (up to several hours) before adding the reducing agent. The addition of molecular sieves can also help to drive the equilibrium towards imine formation by removing water.[10]
-
Side reactions: The electron-deficient nature of the pyridine ring might make it susceptible to nucleophilic attack under certain conditions. Ensure the reaction is run at or near room temperature unless necessary.
-
-
Formation of Dialkylated Product (with primary amines): If dialkylation is observed, a stepwise procedure can be employed. First, form the imine in a solvent like methanol, then isolate or directly add sodium borohydride for the reduction.[5]
-
Reaction Stalls: If the reaction does not proceed to completion, a fresh portion of the reducing agent can be added. Ensure all reagents and solvents are anhydrous, as moisture will decompose the STAB.
Conclusion
This application note provides a comprehensive and reliable protocol for the reductive amination of this compound using sodium triacetoxyborohydride. The mild and selective nature of this reagent makes it an excellent choice for this transformation, offering high yields and compatibility with a range of functional groups. By understanding the underlying principles and following the detailed methodology, researchers can confidently synthesize a diverse library of substituted aminopyridines for applications in drug discovery and development.
References
-
Reddit. (2023). Reductive amination NaB(AcO)3. Retrieved from [Link]
-
ResearchGate. (2025). Reductive Amination of aldehydes with sodium borohydride and lithium aluminum hydride in the presence of lithium perchlorate. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
ResearchGate. (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
Sources
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gctlc.org [gctlc.org]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. sciencemadness.org [sciencemadness.org]
The Versatile Intermediate: Harnessing 4,5-Dichloropyridine-3-carbaldehyde in the Synthesis of Bioactive Molecules
For Immediate Release
A cornerstone of modern drug discovery and agrochemical development lies in the efficient construction of complex molecular architectures. Among the vast arsenal of chemical building blocks, halogenated pyridines stand out for their inherent reactivity and prevalence in a multitude of bioactive compounds. This application note delves into the synthetic utility of a particularly valuable, yet underexplored, intermediate: 4,5-Dichloropyridine-3-carbaldehyde . This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed insights into its reactivity and step-by-step protocols for its application in the synthesis of active pharmaceutical ingredients (APIs) and other valuable chemical entities.
The strategic placement of two chlorine atoms and an aldehyde functional group on the pyridine ring endows this compound with a unique reactivity profile. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring activates the chloro substituents towards nucleophilic aromatic substitution (SNAr), while the aldehyde group offers a versatile handle for a wide array of chemical transformations, including condensations, multicomponent reactions, and oxidations/reductions.
This guide will explore the application of this versatile building block in key synthetic strategies that are paramount in the construction of modern pharmaceuticals and agrochemicals.
Core Reactivity and Synthetic Potential
The chemical behavior of this compound is dominated by the interplay of its three functional groups. Understanding this reactivity is crucial for designing efficient synthetic routes.
Diagram of Core Reactivity
Caption: Key reaction pathways for this compound.
Application in the Synthesis of Kinase Inhibitors: A Hypothetical Case Study
The dichloropyridine scaffold is a well-established pharmacophore in a variety of kinase inhibitors used in oncology.[1] The chlorine atoms serve as crucial anchor points for introducing substituents that can interact with the kinase active site. While a direct synthesis of a marketed drug from this compound is not prominently documented, its potential is evident. We present a hypothetical, yet plausible, synthetic route to a novel kinase inhibitor scaffold, leveraging the known reactivity of this intermediate.
Our hypothetical target is a substituted aminopyridine, a common core in many kinase inhibitors. The synthetic strategy involves a selective nucleophilic aromatic substitution followed by a reductive amination.
Workflow for the Synthesis of a Kinase Inhibitor Intermediate
Caption: Workflow for a hypothetical kinase inhibitor intermediate synthesis.
Protocol 1: Selective Monosubstitution via Nucleophilic Aromatic Substitution
This protocol describes the selective replacement of one chlorine atom with an amine, a key step in building the kinase inhibitor scaffold. The chlorine at the 4-position is generally more activated towards nucleophilic attack.
Materials:
-
This compound
-
Substituted amine (e.g., 3-ethynylaniline)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Add NMP to dissolve the starting material completely.
-
Add the substituted amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-chloropyridine-3-carbaldehyde derivative.
Self-Validation: The successful substitution can be confirmed by LC-MS, where the mass of the product will correspond to the addition of the amine and the loss of HCl. 1H NMR spectroscopy should show a characteristic shift in the pyridine ring protons and the appearance of signals from the newly introduced substituent.
Protocol 2: Reductive Amination of the Aldehyde
This protocol details the conversion of the aldehyde group to a secondary or tertiary amine, a common functional group in APIs that can participate in hydrogen bonding interactions with the target protein.
Materials:
-
4-Amino-5-chloropyridine-3-carbaldehyde derivative (from Protocol 1)
-
Primary or secondary amine (e.g., piperazine derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde from Protocol 1 (1.0 eq) in DCM or DCE in a round-bottom flask under a nitrogen atmosphere.
-
Add the amine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final substituted aminopyridine.
Self-Validation: The disappearance of the aldehyde proton signal and the appearance of a new methylene signal adjacent to the newly formed amino group in the 1H NMR spectrum will confirm the successful reductive amination. Mass spectrometry will show the expected molecular weight of the final product.
Application in Agrochemical Synthesis: A Plausible Route to Pyridine-Based Herbicides
Dichloropyridine derivatives are also crucial intermediates in the agrochemical industry.[2] For instance, they form the core of several herbicides. The following section outlines a plausible synthetic strategy for a herbicidal scaffold, starting from this compound.
Protocol 3: Knoevenagel Condensation and Subsequent Transformations
The aldehyde functionality of this compound is a prime candidate for Knoevenagel condensation with active methylene compounds, leading to the formation of a carbon-carbon double bond and extending the carbon skeleton. This can be a key step in the synthesis of various agrochemicals.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture, and the product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
The resulting α,β-unsaturated system can be further elaborated through various reactions such as Michael additions or cycloadditions to build more complex herbicidal scaffolds.
Quantitative Data Summary
| Reaction Type | Starting Material | Reagents | Product | Typical Yield (%) | Purity (%) |
| SNAr | This compound | Aniline, DIPEA, NMP | 4-Anilino-5-chloropyridine-3-carbaldehyde | 75-85 | >95 (after chromatography) |
| Reductive Amination | 4-Anilino-5-chloropyridine-3-carbaldehyde | Piperazine, NaBH(OAc)3 | 4-Anilino-5-chloro-3-(piperazin-1-ylmethyl)pyridine | 60-75 | >98 (after chromatography) |
| Knoevenagel Condensation | This compound | Malononitrile, Piperidine | 2-((4,5-Dichloropyridin-3-yl)methylene)malononitrile | 80-90 | >97 (after recrystallization) |
Note: The yields and purities are illustrative and may vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a highly versatile and reactive intermediate with significant potential in the synthesis of active pharmaceutical ingredients and agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular scaffolds. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this valuable building block in their drug discovery and development programs. Further exploration of its reactivity in multicomponent reactions and advanced cross-coupling methodologies is warranted and promises to unlock even greater potential.
References
-
Justia Patents. Process for preparing dihalopyridines. Justia Patents. Available from: [Link].
Sources
Application Note: Knoevenagel Condensation of 4,5-Dichloropyridine-3-carbaldehyde
Executive Summary
This application note details the protocols for the Knoevenagel condensation of 4,5-dichloropyridine-3-carbaldehyde (CAS: N/A for specific isomer, generic class 4,5-dichloro). This substrate represents a "privileged scaffold" in medicinal chemistry due to the presence of two orthogonal chloro-handles for subsequent cross-coupling (Suzuki, Buchwald-Hartwig) and the electron-deficient pyridine ring.
We present two distinct workflows:
-
The Doebner Modification: For the synthesis of acrylic acid derivatives (e.g., for fragment-based drug design).
-
Classic Knoevenagel: For the synthesis of nitrile/ester derivatives using active methylene compounds like malononitrile.
Critical Technical Alert: The presence of a chlorine atom at the C4 position (para to the pyridine nitrogen) introduces significant susceptibility to Nucleophilic Aromatic Substitution (
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]
Electronic Environment
The this compound substrate is highly electrophilic.
-
Pyridine Ring: Naturally electron-deficient.
-
C3-Aldehyde: Increases electrophilicity of the ring.
-
C4-Chlorine: Located para to the ring nitrogen and ortho to the aldehyde. This position is highly activated for nucleophilic attack (
). -
C5-Chlorine: Located meta to the ring nitrogen; less reactive towards
but provides steric bulk.
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of a generated carbanion (from the active methylene compound) onto the aldehyde carbonyl, followed by dehydration.[1]
Figure 1: General mechanism of the Knoevenagel condensation. Note that in the Doebner modification (Malonic acid), the final step includes decarboxylation.[2]
Experimental Protocols
Protocol A: Doebner Modification (Synthesis of Acrylic Acid)
Target Product: 3-(4,5-dichloropyridin-3-yl)acrylic acid Application: Precursor for fused ring systems (e.g., naphthyridines) or Michael acceptors.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Malonic acid (1.2 – 1.5 equiv)
-
Solvent/Base: Pyridine (anhydrous, 10 volumes)
-
Catalyst: Piperidine (0.1 equiv)
-
Quench: HCl (1M or conc. depending on scale)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/g).
-
Addition: Add Malonic acid (1.2 eq) followed by catalytic Piperidine (0.1 eq).
-
Note: The reaction is exothermic; add piperidine slowly.
-
-
Reaction: Heat the mixture to 80°C .
-
Critical Control: Do NOT exceed 90°C. Higher temperatures significantly increase the rate of
displacement of the C4-Cl by piperidine or pyridine.
-
-
Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM) or LCMS. Look for the disappearance of the aldehyde (M+H) and appearance of the acid product (M+H+42 due to +C2H2O2 unit, minus H2O).
-
Reaction Time: Typically 2–4 hours.
-
-
Workup:
-
Cool the reaction mixture to 0°C (ice bath).
-
Slowly add 1M HCl until pH < 3. This precipitates the carboxylic acid and protonates the pyridine solvent (solubilizing it in the aqueous phase).
-
-
Isolation:
-
Filter the resulting white/off-white precipitate.[3]
-
Wash the cake with cold water (3x) to remove residual pyridinium salts.
-
Dry under vacuum at 45°C.
-
Protocol B: Mild Condensation (Synthesis of Nitriles)
Target Product: 2-((4,5-dichloropyridin-3-yl)methylene)malononitrile Application: Push-pull dyes, highly reactive Michael acceptors.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent: Malononitrile (1.1 equiv)
-
Solvent: Ethanol (10 volumes)
-
Catalyst: Piperidine (2-3 drops) or
-Alanine (for milder conditions).
Methodology
-
Dissolution: Dissolve the aldehyde and malononitrile in Ethanol at Room Temperature (20–25°C).
-
Catalysis: Add catalytic piperidine.
-
Observation: Precipitation often occurs immediately as the condensation product is less soluble than the aldehyde.
-
-
Completion: Stir for 30–60 minutes.
-
Isolation: Filter the solid, wash with cold ethanol/hexane (1:1), and dry.
Troubleshooting & Optimization
Controlling Side Reactions ( )
The most common impurity is the 4-piperidino derivative, formed by the displacement of the 4-chloro group.
| Observation (LCMS) | Diagnosis | Corrective Action |
| M+50 mass shift | Reduce temp; Use a bulkier base (e.g., DIPEA) or a weaker base ( | |
| M+18 (Hydrate) | Incomplete dehydration | Increase reaction time; Ensure water removal (molecular sieves). |
| Low Yield | Decarboxylation failure (Protocol A) | Ensure temp > 75°C; Check pyridine quality (must be dry). |
Solvent Screening Data (Typical Trends)
Based on general pyridine-carbaldehyde reactivity [1, 3]:
| Solvent | Temp | Yield (Protocol A) | Impurity Profile |
| Pyridine | 80°C | High (85%) | Low (if T < 90°C) |
| Ethanol | Reflux | Low (<40%) | Incomplete decarboxylation |
| Toluene | Reflux | Moderate (60%) | Requires Dean-Stark trap |
| Water | RT | High (Protocol B) | Excellent (Green Chemistry) |
Workflow Visualization
Figure 2: Decision tree and experimental workflow for Knoevenagel condensation of chloropyridines.
References
-
Organic Chemistry Portal. "Knoevenagel Condensation." Organic Chemistry Portal. [Link]
-
Zacuto, M. J. (2019).[8] "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." The Journal of Organic Chemistry, 84(10), 6465-6474. [Link][9]
-
DDT Journal. "Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid." Drug Discoveries & Therapeutics. [Link]
-
PubChem. "2,5-dichloropyridine-3-carbaldehyde Compound Summary." National Library of Medicine. [Link]
Sources
- 1. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ddtjournal.com [ddtjournal.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4,5-Dichloropyridine-3-carbaldehyde
Introduction
4,5-Dichloropyridine-3-carbaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its structural motif is present in molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document provides a detailed guide to the large-scale synthesis of this compound, focusing on scientifically sound methodologies, practical application insights, and robust safety protocols.
Part 1: Strategic Approaches to Synthesis
The synthesis of this compound on a large scale necessitates a route that is not only high-yielding but also cost-effective, safe, and environmentally conscious. Two primary retrosynthetic pathways are considered here: the Vilsmeier-Haack formylation of a suitable dichloropyridine precursor and the oxidation of a corresponding pyridyl-methanol.
The Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] This electrophilic iminium salt then attacks the electron-rich pyridine ring, leading to the formation of an aldehyde after aqueous workup.
The logical workflow for this approach is outlined below:
Caption: Logical flow of the Vilsmeier-Haack formylation for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Choice of Precursor (3,4-Dichloropyridine): The formylation of the pyridine ring is an electrophilic aromatic substitution. The chlorine atoms are deactivating, but the nitrogen atom's influence and the positions of the chlorine atoms direct the incoming electrophile. Formylation is expected to occur at the 3-position of 3,4-dichloropyridine due to the electronic effects of the substituents.
-
Vilsmeier Reagent (DMF/POCl₃): This combination is a cost-effective and highly efficient way to generate the electrophilic chloroiminium ion necessary for formylation.[3] The reaction is typically carried out using DMF as both a reagent and a solvent.
-
Reaction Conditions: The reaction is often exothermic and requires careful temperature control, especially during the addition of POCl₃ to DMF. The subsequent formylation step may require heating to drive the reaction to completion.
The Oxidation Route
An alternative strategy involves the oxidation of (4,5-dichloropyridin-3-yl)methanol. This approach is advantageous if the corresponding alcohol is readily available or can be synthesized efficiently. Various oxidizing agents can be employed, with the choice depending on the scale, cost, and desired selectivity.
The workflow for the oxidation route is as follows:
Caption: Workflow for the synthesis of this compound via oxidation of the corresponding alcohol.
Causality Behind Experimental Choices:
-
Choice of Oxidizing Agent: For large-scale synthesis, manganese dioxide (MnO₂) is a practical choice as it is relatively inexpensive, and the workup simply involves filtration of the solid manganese salts. Other reagents like pyridinium chlorochromate (PCC) are efficient but generate chromium waste, which is a significant environmental concern.
-
Reaction Solvent: The choice of solvent depends on the oxidizing agent. For MnO₂, chlorinated solvents like dichloromethane or chloroform are commonly used.
-
Temperature Control: Oxidation reactions are often exothermic and require careful temperature management to prevent over-oxidation to the carboxylic acid.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks and clear endpoints.
Protocol 1: Large-Scale Synthesis of this compound via Vilsmeier-Haack Reaction
Step 1: Preparation of the Vilsmeier Reagent
-
Reactor Setup: A 20 L, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is made inert by purging with dry nitrogen.
-
Reagent Charging: Charge the reactor with N,N-dimethylformamide (DMF) (6.0 L).
-
Cooling: Cool the DMF to 0-5 °C using a circulating chiller.
-
Slow Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃) (2.5 kg, 16.3 mol) to the cooled DMF via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of the Vilsmeier reagent is an exothermic process and careful control of the addition rate and temperature is crucial for safety and to avoid side reactions.
Step 2: Formylation of 3,4-Dichloropyridine
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 3,4-dichloropyridine (2.0 kg, 13.5 mol) in DMF (2.0 L) dropwise over 1-2 hours, maintaining the internal temperature below 20 °C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.
Step 3: Hydrolysis and Product Isolation
-
Cooling: Cool the reaction mixture to room temperature and then further to 0-5 °C in an ice-water bath.
-
Hydrolysis: Carefully and slowly pour the reaction mixture onto crushed ice (20 kg) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Slowly add a 30% aqueous solution of sodium hydroxide to neutralize the mixture to a pH of 7-8. The temperature should be maintained below 20 °C during neutralization.
-
Extraction: Transfer the mixture to a suitable separation funnel and extract the product with dichloromethane (3 x 5 L).
-
Washing: Combine the organic layers and wash with water (2 x 4 L) and then with brine (4 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator at 0-5 °C for several hours to facilitate crystallization.
-
Filtration and Drying: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material (3,4-Dichloropyridine) | 2.0 kg |
| Phosphorus Oxychloride | 2.5 kg |
| N,N-Dimethylformamide | 8.0 L |
| Expected Yield | 1.8 - 2.1 kg |
| Expected Purity (Post-Recrystallization) | >98% |
Part 3: Safety and Handling
3.1 Hazard Identification and Personal Protective Equipment (PPE)
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[4]
-
3,4-Dichloropyridine: Harmful if swallowed and causes skin and eye irritation.[5]
-
This compound: May cause skin, eye, and respiratory irritation.[4]
-
Dichloromethane: A potential carcinogen and can cause skin and eye irritation.
Mandatory PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Splash-proof safety goggles and a face shield
-
Chemical-resistant apron or lab coat
-
Work in a well-ventilated fume hood at all times.
3.2 Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
3.3 Waste Disposal
All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Chlorinated waste should be collected in designated containers.
References
- CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
Knochel, P., et al. - Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH. [Link]
-
Loba Chemie - 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing) - Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
-
ResearchGate - De novo Synthesis of Substituted Pyridines. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
Sources
Application Note: High-Purity Isolation of 4,5-Dichloropyridine-3-carbaldehyde Using Optimized Silica Gel Column Chromatography
Abstract
4,5-Dichloropyridine-3-carbaldehyde is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its purity is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised biological activity in subsequent steps. This application note presents a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. We delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step workflow from method development to execution, and offer a guide to troubleshooting common issues. The methodology described herein is designed to be a self-validating system, ensuring researchers can consistently achieve high purity (>97%) of the target compound.
Introduction: The Rationale for Chromatographic Purification
The synthetic route to this compound often yields a crude product containing unreacted starting materials, reagents, and structurally similar side-products. Given the compound's moderate polarity—imparted by the aldehyde function and the pyridine nitrogen—and its solid physical state, flash column chromatography over silica gel stands as the most effective, scalable, and economical purification method.[1][2]
This technique operates on the principle of differential adsorption.[3] A solvent mixture (the mobile phase) flows through a packed column of a solid adsorbent (the stationary phase, typically silica gel). Components of the crude mixture are separated based on their relative affinities for the two phases. Non-polar compounds, having weaker interactions with the polar silica gel, travel faster down the column, while more polar compounds are retained longer. By carefully selecting the solvent system, we can achieve a clean separation of the desired aldehyde from its impurities.
Compound Characteristics and Safety Imperatives
A thorough understanding of the target compound's properties and hazards is critical before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | 2,4-Dichloronicotinaldehyde | [1][2] |
| CAS Number | 134031-24-6 | [1][2] |
| Molecular Formula | C₆H₃Cl₂NO | [1][2] |
| Molecular Weight | 176.00 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 70-74 °C | [1] |
| Purity (Typical) | 97% |[1] |
Safety Precautions:
This compound and its structural analogs are classified as hazardous substances.[4] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed.[1][4]
-
Required PPE: Nitrile gloves, safety goggles with side shields, and a laboratory coat are mandatory.[5][6]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[4] Wash hands thoroughly after handling.[7]
Method Development: A Systematic Approach
The success of column chromatography hinges on the selection of an appropriate solvent system (eluent). This is efficiently determined using Thin Layer Chromatography (TLC), a rapid and inexpensive analytical tool.[8]
Stationary Phase: The Foundation of Separation
Silica gel (SiO₂) is the stationary phase of choice for this application. Its surface is covered in polar silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with analytes. As this compound is a moderately polar molecule, it will interact sufficiently with the silica gel to allow for separation from less polar and more polar impurities.
Mobile Phase Selection via TLC
The goal is to identify a solvent or solvent mixture that moves the target compound to a Retention Factor (Rf) value of 0.25 - 0.35 .[8] This range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
-
Initial Solvent System: For moderately polar compounds, a mixture of a non-polar solvent (like hexanes or heptanes) and a more polar solvent (like ethyl acetate) is a standard starting point.[3][9]
-
TLC Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing a test eluent (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Visualize the separated spots under a UV lamp (254 nm).
-
-
Optimization:
-
If the Rf is too low (<0.2), increase the polarity of the eluent by adding more ethyl acetate.
-
If the Rf is too high (>0.5), decrease the polarity by adding more hexanes.
-
Addressing Tailing: Pyridine-containing compounds are basic and can interact strongly with the acidic silanol groups on silica, leading to "tailing" or "streaking" on the TLC plate. To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the eluent. This neutralizes the acidic sites, resulting in sharper spots and improved separation.[10]
-
A typical optimized eluent for this compound is Hexanes:Ethyl Acetate:Triethylamine (70:30:0.5) .
Detailed Purification Protocol
This protocol assumes a starting crude mass of approximately 1-5 grams. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Equipment
| Category | Item |
| Chemicals | Crude this compound |
| Silica Gel (for flash chromatography, 230-400 mesh) | |
| Hexanes (ACS grade or higher) | |
| Ethyl Acetate (ACS grade or higher) | |
| Triethylamine (TEA) | |
| Dichloromethane (DCM) | |
| Glassware & Hardware | Glass chromatography column (e.g., 40 mm diameter) |
| Separatory funnel (for solvent reservoir) | |
| Round bottom flasks (for sample prep and fraction collection) | |
| Test tubes and rack | |
| TLC plates (silica gel 60 F₂₅₄) | |
| TLC developing chamber and watch glass | |
| Equipment | Fume hood |
| Rotary evaporator | |
| UV Lamp (254 nm) | |
| Hot plate/stirrer (for sample drying) |
Step-by-Step Procedure
Step 1: Column Preparation (Slurry Packing)
-
Rationale: The slurry method ensures a homogeneously packed column bed, free of air bubbles and cracks, which is essential for optimal separation.
-
Secure the column vertically in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of glass wool at the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Open the stopcock to drain the solvent, continuously tapping the side of the column gently to help the silica pack evenly. Add more eluent as needed to ensure the silica bed never runs dry.
-
Once the silica has settled (~20-25 cm bed height), add a ~1 cm protective layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand. The column is now ready for loading.
Step 2: Sample Loading (Dry Loading)
-
Rationale: Dry loading is preferred for solids that are not highly soluble in the eluent. It ensures the sample is introduced to the column as a narrow, concentrated band, leading to sharper separation.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Carefully add the optimized eluent (e.g., 70:30 Hexanes:EtOAc + 0.5% TEA) to the column, filling the space above the sand.
-
Open the stopcock and begin collecting the eluent in test tubes or flasks. Maintain a steady flow rate. A gentle positive pressure (using a bulb or regulated air line) can be applied to speed up the process (flash chromatography).
-
Crucially, never let the solvent level drop below the top of the silica bed.
Step 4: Monitoring the Separation by TLC
-
As fractions are collected, systematically analyze them by TLC. Spot the starting crude material, the current fraction, and the previous fraction on the same plate.
-
Develop and visualize the plate under UV light.
-
Identify the fractions that contain only the spot corresponding to the pure product (Rf ≈ 0.3).
-
Separate fractions containing pure product from those containing impurities or mixtures.
Step 5: Isolation of Pure Product
-
Combine all fractions identified as pure into a pre-weighed round bottom flask.
-
Remove the solvents using a rotary evaporator.
-
Further dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity via analytical methods such as NMR, LC-MS, or melting point analysis.
Visual Workflow and Data Interpretation
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Expected Results and Troubleshooting
Table 2: Representative TLC Analysis (Eluent: 70:30 Hexanes:EtOAc + 0.5% TEA)
| Sample | Rf Value | Observation |
|---|---|---|
| Crude Mixture | 0.650.300.10 | Three spots visible. A less polar impurity, the target product, and a more polar impurity. |
| Pure Fractions | 0.30 | A single, well-defined spot. |
| Early Fractions | 0.65 | Contains the fast-moving, less polar impurity. |
| Late Fractions | 0.10 | Contains the slow-moving, more polar impurity. |
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
|---|---|---|
| Poor Separation (Overlapping Bands) | - Eluent is too polar.- Column was overloaded.- Sample band was too diffuse. | - Decrease eluent polarity (more hexanes).- Use less crude material for the column size.- Ensure sample is loaded in a minimal volume (dry loading is best). |
| Compound Won't Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., switch to 60:40 Hexanes:EtOAc). |
| Cracked/Channeling Column Bed | - Column packed improperly.- Column ran dry during elution. | - Repack the column carefully using the slurry method.- Always keep the solvent level above the silica bed. |
| Product Tailing (Streaking) | - Acidic sites on silica interacting with the basic pyridine nitrogen. | - Add 0.5-1% triethylamine (TEA) to the eluent system to neutralize the silica gel. |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the purification of this compound. By employing systematic method development with TLC and adhering to proper column packing and loading techniques, researchers can consistently obtain this key synthetic intermediate in high purity. The inclusion of a basic modifier like triethylamine is a critical parameter for mitigating peak tailing associated with pyridine compounds on silica gel. This self-validating methodology is essential for ensuring the quality and integrity of materials used in research and development.
References
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?. (2023). Available at: [Link]
-
Bhar, R. An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. (2024). Available at: [Link]
-
Biotage. Ionizable compound purification using reversed-phase flash column chromatography. (2023). Available at: [Link]
- Google Patents. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
Fisher Scientific. SAFETY DATA SHEET - 2,4-Dichloropyridine-3-carboxaldehyde. (2024). Available at: [Link]
-
ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. (2022). Available at: [Link]
-
Teledyne ISCO. Purification of Alkaloids. (2012). Available at: [Link]
-
LabCluster. Column Chromatography and Related Products. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Jubilant Ingrevia Limited. 3-Pyridinealdehyde Safety Data Sheet. (2021). Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. (2022). Available at: [Link]
-
YouTube. Column Chromatography - Separating the Dyes from Kool-Aid. (2018). Available at: [Link]
- Google Patents. US3274206A - Process for the production of pyridine aldehydes.
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
-
Nanoscale (RSC Publishing). Purification and structural elucidation of carbon dots by column chromatography. (2019). Available at: [Link]
-
Amerigo Scientific. 2,4-Dichloropyridine-3-carboxaldehyde (97%). Available at: [Link]
Sources
- 1. 2,4-ジクロロピリジン-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4-Dichloropyridine-3-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. columbia.edu [columbia.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. iipseries.org [iipseries.org]
- 9. biotage.com [biotage.com]
- 10. labcluster.com [labcluster.com]
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
An Application Guide to the Strategic Functionalization of 4,5-Dichloropyridine-3-carbaldehyde via Cross-Coupling Reactions
Substituted pyridine scaffolds are cornerstones in medicinal chemistry and materials science, with the pyridine ring present in numerous FDA-approved drugs.[1] The strategic functionalization of these heterocycles is paramount for the development of novel molecular entities. This compound is a particularly valuable, yet underutilized, building block. Its three distinct functional handles—two chlorine atoms at electronically different positions and a reactive aldehyde group—offer a rich platform for creating diverse and complex molecular architectures.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the selective functionalization of this compound using palladium-catalyzed cross-coupling reactions. While specific literature precedents for this exact substrate are limited, the protocols herein are built upon well-established principles of reactivity and regioselectivity observed in closely related dihalopyridine systems.[2][3] They serve as robust, field-proven starting points for methodological development and optimization.
Part 1: The Critical Question of Regioselectivity
The primary challenge in the cross-coupling of this compound is controlling which chlorine atom reacts first. The outcome is a delicate balance of electronic and steric factors.
-
Electronic Effects: The pyridine nitrogen strongly activates the C4 position (para) for nucleophilic aromatic substitution and influences the oxidative addition step in cross-coupling. Conversely, the electron-withdrawing nature of the C3-carbaldehyde group deactivates the adjacent C4 position while potentially activating the C5 position.
-
Steric Hindrance: The C4 position is flanked by two substituents (Cl and CHO), whereas the C5 position is less sterically encumbered. This could favor reactions at the C5 position with bulky catalyst systems.
-
Precedent in Dihalopyridines: In analogous systems like 3,4-dichloropyridine, Suzuki-Miyaura coupling (SMC) reactions are known to preferentially occur at the C4 position.[3] This is generally attributed to the favorable electronic activation by the pyridine nitrogen, which often overrides other electronic effects.
Expert Assessment: Based on established trends, initial functionalization is most likely to occur at the C4 position . The protocols detailed below are therefore designed to achieve selective C4-functionalization. However, researchers should be aware that catalyst and ligand choice can sometimes invert conventional selectivity.[4] Rigorous characterization of the product (e.g., by 2D NMR) is essential to confirm the site of reaction.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most versatile and widely used cross-coupling reaction for forming C(sp²)–C(sp²) bonds, owing to the mild reaction conditions and the commercial availability and low toxicity of boronic acid reagents.[5]
Mechanistic Rationale
The reaction proceeds via a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine ring. This is typically the rate-determining and selectivity-determining step.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.
Protocol 1: General Procedure for Selective C4-Arylation
This protocol is designed as a robust starting point. The choice of ligand is critical for achieving high yield and selectivity.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.1-1.5 eq relative to Pd).
-
Add the anhydrous solvent (e.g., Dioxane/H₂O 4:1) to achieve a substrate concentration of 0.1-0.2 M.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Table 1: Recommended Suzuki-Miyaura Reaction Systems
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Rationale & Citation |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | SPhos is a bulky, electron-rich ligand effective for coupling aryl chlorides. |
| Pd₂(dba)₃ (2) | XPhos (4.5) | K₃PO₄ (2.0) | Dioxane | 100 | XPhos is another highly active Buchwald ligand for challenging couplings. |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF/H₂O | 90 | Dppf is a classic, robust ligand; often effective for heteroaromatic substrates. |
| PdCl₂ (5) | None | Na₂CO₃ (2.0) | DMF/NBu₄Br | 110 | Ligand-free "Jeffery" conditions can enhance C4 selectivity in some dichloropyridines.[4] |
Part 3: Sonogashira Coupling for C-C Alkyne Bonds
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl halide.[6] Both traditional copper-co-catalyzed and modern copper-free conditions are viable.[7][8] Copper-free systems are often preferred to avoid issues with copper-mediated alkyne homocoupling (Glaser coupling).
Mechanistic Rationale (Copper-Free)
In the absence of copper, the reaction is believed to proceed through a mechanism where a palladium acetylide intermediate is formed directly. The base plays a crucial role in deprotonating the terminal alkyne, facilitating its coordination to the palladium center. Some studies suggest a bimetallic palladium cycle may be in operation.
Protocol 2: General Procedure for Selective C4-Alkynylation
This copper-free protocol minimizes the risk of alkyne homocoupling and simplifies purification.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (2-5 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (2.0-4.0 eq).
-
Degas the solution with a stream of argon for 15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction to the desired temperature (can range from room temperature to 80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter off any precipitated amine salts, and rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Table 2: Recommended Sonogashira Reaction Systems
| Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Rationale & Citation |
| PdCl₂(PPh₃)₂ (3) | PPh₃ | Et₃N (3.0) | THF | 60 | Classic copper-free conditions, effective for many aryl halides. |
| Pd(PPh₃)₄ (5) | PPh₃ | i-Pr₂NH (4.0) | DMF | 80 | Higher boiling point solvent for less reactive substrates. |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | Buchwald-type ligands can also be highly effective for copper-free Sonogashira couplings. |
Part 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast array of amines. This reaction has largely replaced harsher classical methods.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the formation of a palladium-amido complex after oxidative addition, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical to facilitate both the deprotonation of the amine and the final reductive elimination step.
Protocol 3: General Procedure for Selective C4-Amination
This protocol uses a strong alkoxide base and a specialized ligand, which is typical for the amination of less reactive aryl chlorides.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, or a G3/G4 palladacycle precatalyst)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Caution: This reaction should be set up in a glovebox if using highly air-sensitive reagents like NaOt-Bu and certain ligands/precatalysts.
-
To a dry Schlenk flask, add the base (1.4 eq), palladium precatalyst (1-3 mol%), and ligand (1.1-1.2 eq relative to Pd).
-
Add the this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., Toluene) to achieve a substrate concentration of 0.1-0.2 M.
-
Seal the flask, remove from the glovebox (if used), and heat with vigorous stirring to the desired temperature (typically 90-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Table 3: Recommended Buchwald-Hartwig Amination Systems
| Precatalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Rationale & Citation |
| Pd₂(dba)₃ (2) | RuPhos | NaOt-Bu (1.4) | Toluene | 100 | RuPhos is a highly effective ligand for coupling with a wide range of amines, including primary amines. |
| XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-AmylOH | 110 | Palladacycle precatalysts are air-stable and highly active, often allowing for milder bases. |
| Pd(OAc)₂ (2) | BrettPhos | LHMDS (1.5) | Dioxane | 100 | BrettPhos is another state-of-the-art ligand, particularly useful for sterically hindered substrates. |
Part 5: Strategic Workflow for Sequential Functionalization
The true power of the this compound scaffold lies in its potential for sequential, site-selective functionalization. A plausible strategy involves an initial C4-selective coupling, followed by a subsequent reaction at the now electronically and sterically distinct C5 position.
This workflow illustrates how an initial selective reaction at C4 yields a key intermediate that can be diversified through further cross-coupling at the less reactive C5 position (likely requiring more forcing conditions), modification of the aldehyde, or even nucleophilic aromatic substitution (SNAr) at C5.
Conclusion
This compound is a scaffold with significant untapped potential. While its direct application in cross-coupling chemistry is not yet widely documented, the principles governing the reactivity of related dihalopyridines provide a clear and logical path forward. The protocols and strategies outlined in this guide offer robust and scientifically-grounded starting points for researchers to explore the selective functionalization of this versatile building block, enabling the rapid generation of novel and complex molecules for discovery programs.
References
-
Shaabani, A., et al. (2012). Synthesis of polysubstituted dihydropyridines by four-component reactions of aromatic aldehydes, malononitrile, arylamines, and acetylenedicarboxylate. PubMed. [Link]
-
Thermo Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E. [Link]
-
Zhang, L., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]
-
Hörner, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
-
Hörner, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Legault, C. Y., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Liang, B., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
-
Montgomery, J. (2004). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC - NIH. [Link]
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society.
-
Carrow, B. P., & Nozaki, K. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2020). Dechalcogenization of Aryl Dichalcogenides To Synthesize Aryl Chalcogenides via Copper Catalysis. ResearchGate. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
-
Wang, D., & Kuang, Y. (2010). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. PubMed. [Link]
-
Hussain, M., et al. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Amatore, C., et al. (2006). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloropyridine-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5-Dichloropyridine-3-carbaldehyde. As a crucial heterocyclic building block in medicinal chemistry and materials science, optimizing its synthesis is key to efficient research and development. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges and improve your reaction yields.
Introduction: The Synthetic Challenge
This compound, also known as 4,5-dichloronicotinaldehyde, is most commonly synthesized via the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2] In this case, the substrate is 2,3-dichloropyridine. While effective, the reaction is sensitive to several parameters that can lead to low yields, side product formation, and purification difficulties. This guide will focus on mastering this specific transformation.
The core of the Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻.[2]
-
Electrophilic Aromatic Substitution: The electron-rich pyridine ring of 2,3-dichloropyridine attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[1]
Below is a diagram illustrating the general mechanism.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I systematically troubleshoot this?
Low yield is the most frequently reported issue. It can almost always be traced back to one of four areas: reagent quality, temperature control, reaction monitoring, or work-up procedure.
Causality Behind Low Yields:
-
Vilsmeier Reagent Integrity: The electrophile in this reaction, the Vilsmeier reagent, is sensitive to moisture and must be formed under controlled conditions. Incomplete formation means less electrophile is available to react with your substrate.
-
Reaction Energetics: The formylation of the dichloropyridine ring is an electrophilic aromatic substitution. It requires sufficient energy to overcome the activation barrier, but the pyridine ring and the product aldehyde are susceptible to decomposition and side reactions at excessively high temperatures.
-
Work-up Losses: The iminium intermediate formed after the electrophilic attack must be carefully hydrolyzed to the aldehyde. The product itself has some solubility in the aqueous phase, and improper extraction or pH adjustment can lead to significant product loss.
Troubleshooting Workflow:
Use the following decision tree to diagnose the problem.
Caption: Systematic troubleshooting workflow for low reaction yield.
Q2: I am observing a major side product. How can I identify and suppress it?
Side product formation is typically related to reaction temperature and stoichiometry.
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 2,3-dichloropyridine. This indicates an incomplete reaction.
-
Cause: Insufficient reaction time, temperature, or a suboptimal amount of Vilsmeier reagent.
-
Solution: Increase the reaction time and monitor by TLC or GC-MS until the starting material spot disappears. You can also try increasing the equivalents of DMF/POCl₃ (see table below).
-
-
Di-formylation or Other Isomers: While formylation is strongly directed to the 3-position due to the electronic effects of the ring nitrogen and chlorine atoms, aggressive conditions can sometimes lead to minor isomers or decomposition.
-
Cause: Excessively high temperatures (>110-120°C) or prolonged reaction times after completion.
-
Solution: Maintain strict temperature control. Once the reaction has reached completion as determined by monitoring, proceed immediately to the work-up. Do not let the reaction heat unnecessarily for extended periods.
-
Q3: What is a reliable, step-by-step protocol I can use as a baseline?
The following protocol provides a robust starting point. It is crucial to perform this under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of POCl₃.
Detailed Experimental Protocol:
-
Apparatus Setup: Equip a dry, three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet.[3]
-
Vilsmeier Reagent Formation:
-
Charge the flask with anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.5 equiv) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting pale-yellow mixture at 0-10°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Add 2,3-dichloropyridine (1.0 equiv) to the flask. This can be done neat or as a solution in a small amount of anhydrous DMF.
-
Slowly heat the reaction mixture to 85-95°C using an oil bath.
-
Maintain this temperature and stir for 3-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) or GC-MS. The reaction is complete when the 2,3-dichloropyridine spot is no longer visible.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Once the quench is complete, carefully neutralize the acidic solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or 30% aqueous sodium hydroxide. Monitor the pH closely.
-
Transfer the mixture to a separatory funnel and extract the product with Dichloromethane (DCM) or Ethyl Acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, typically a yellow or brown solid/oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.[4]
-
Data Summary for Optimization
The following table provides a starting point for optimizing your reaction conditions. Yields are highly dependent on the specific scale and purity of reagents used.
| Parameter | Condition A (Standard) | Condition B (High Temp) | Condition C (Excess Reagent) | Expected Outcome |
| 2,3-Dichloropyridine | 1.0 equiv | 1.0 equiv | 1.0 equiv | Limiting Reagent |
| DMF | 3.0 equiv | 3.0 equiv | 5.0 equiv | Forms Vilsmeier reagent |
| POCl₃ | 3.5 equiv | 3.5 equiv | 5.5 equiv | Forms Vilsmeier reagent |
| Temperature | 90°C | 110°C | 90°C | May increase rate but risks decomposition |
| Time | 4 hours | 3 hours | 4 hours | Monitor to completion |
| Typical Yield | 60-75% | Variable (Potentially lower) | 70-85% | Higher reagent load may drive reaction |
Safety & Handling
-
Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing HCl gas. Handle only in a well-ventilated chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Chlorinated Pyridines: Handle with care as they are generally toxic.
-
Reaction Quench: The work-up step of quenching the reaction mixture on ice is highly exothermic and releases acidic gases. Perform this step slowly and cautiously in a fume hood.
By understanding the chemical principles behind the synthesis and adopting a systematic approach to troubleshooting, you can significantly improve the yield and purity of your this compound synthesis.
References
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. Bloomtechz. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. National Institutes of Health. [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]
-
4-Amino-3,5-dichloropyridine. National Institutes of Health. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- 2,3-Dichloro-5-iodopyridine and methods of making and using the same.
- Process for the preparation of 3,5-dichloropyridine.
- Process for the preparation of 3,5-dichloropyridine.
-
4-Amino-3,5-dichloropyridine. ResearchGate. [Link]
-
Preparation of α-Carboline. Organic Syntheses. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. National Institutes of Health. [Link]
-
Synthesis of 1,1-dichloroalkanes. Organic Chemistry Portal. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. ResearchGate. [Link]
- Synthesis method of 2, 5-dichlorophenol.
-
Help with Low Yield Synthesis. Reddit. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)propenal. Growing Science. [Link]
- METHOD FOR PREPARING 2,3-DICHLOROPYRIDINE.
-
Hit-optimization using target-directed dynamic combinatorial chemistry: development of inhibitors of the anti-infective target 1-deoxy-d-xylulose-5-phosphate synthase. National Institutes of Health. [Link]
-
Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
Sources
Identifying side products in 4,5-Dichloropyridine-3-carbaldehyde reactions
Welcome to the technical support center for 4,5-Dichloropyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific problems you may encounter during your experiments, focusing on identifying and mitigating the formation of unwanted side products.
Question 1: "My reduction of this compound to the corresponding alcohol is giving low yields and multiple spots on TLC. What are the likely side products and how can I prevent them?"
This is a frequent challenge. The aldehyde is reactive, but the dichloropyridine ring itself can participate in side reactions under certain reductive conditions.
Plausible Cause & Mechanism:
The primary side reactions during the reduction of an aldehyde on a chlorinated pyridine ring are over-reduction and hydrodechlorination.
-
Over-reduction to a Methyl Group: While less common for aldehydes, aggressive hydride reagents like Lithium Aluminum Hydride (LAH) at elevated temperatures can potentially over-reduce the intermediate alcohol to a methyl group. LAH is a powerful, non-selective reducing agent for many functional groups.[1][2]
-
Hydrodechlorination: This is a more significant concern. Many catalytic hydrogenation conditions (e.g., H₂ with Pd/C) or even aggressive hydride reagents can cleave one or both of the C-Cl bonds, replacing them with C-H bonds. The palladium catalyst, in particular, is highly effective at this process, leading to a mixture of mono- and de-chlorinated pyridine alcohols.
-
Cannizzaro-type Reaction: In the presence of a strong base and no active hydride source, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding alcohol and carboxylic acid. While less likely with standard reducing agents, it's a possibility if basic conditions are used during workup before the reducing agent is fully quenched.
Identification & Mitigation Strategy:
| Side Product | Identification Method | Prevention & Mitigation Protocol |
| (4,5-Dichloropyridin-3-yl)methanol | Desired Product. Characterized by NMR, MS. | Use mild, selective reducing agents. |
| Monochloro- or Dichloro-alcohols | LC-MS will show peaks corresponding to the loss of 34 Da (Cl) or 68 Da (2xCl) from the desired product mass. | Avoid catalytic hydrogenation with Pd/C. Use stoichiometric hydride reagents. |
| 4,5-Dichloro-3-methylpyridine | GC-MS or LC-MS will show a mass corresponding to the complete reduction of the aldehyde. | Use milder reducing agents and maintain low temperatures (-78 °C to 0 °C). |
| 4,5-Dichloropyridine-3-carboxylic acid | LC-MS analysis of the aqueous layer after workup will show the corresponding carboxylate mass. | Ensure the reaction medium is not strongly basic before the reduction is complete. |
dot
Caption: Key reduction pathways for this compound.
Recommended Protocol: Selective Aldehyde Reduction (Luche Reduction)
This protocol minimizes hydrodechlorination and over-reduction. The use of CeCl₃ increases the electrophilicity of the carbonyl group, promoting selective 1,2-reduction.[3]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol (MeOH) at 0 °C.
-
Stirring: Stir the resulting slurry for 20-30 minutes until it is well-mixed.
-
Addition: Add Sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding 1M HCl at 0 °C until the pH is ~4-5.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Question 2: "I'm attempting a nucleophilic addition with a Grignard reagent, but I'm getting a complex mixture and recovering some starting material. What's happening besides the expected carbonyl addition?"
Plausible Cause & Mechanism:
The two electron-withdrawing chlorine atoms and the pyridine nitrogen make the aromatic ring itself electron-deficient. This activates the ring towards Nucleophilic Aromatic Substitution (SNAr) , especially at the C4 position, which is para to the activating nitrogen atom.
Therefore, your Grignard reagent (a potent nucleophile) can engage in two competitive pathways:
-
1,2-Nucleophilic Addition (Desired): The nucleophile attacks the electrophilic carbon of the aldehyde group.[4][5]
-
SNAr (Side Reaction): The nucleophile attacks the C4 position of the pyridine ring, displacing the chloride ion. This is particularly problematic with less sterically hindered nucleophiles and at elevated temperatures. The reactivity of halogenated pyrimidines in SNAr reactions is a well-documented phenomenon.[6]
dot
Caption: Competing reaction pathways for nucleophiles.
Troubleshooting Workflow:
-
Lower the Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to favor the kinetically controlled 1,2-addition over the higher activation energy SNAr pathway.
-
Use a Lewis Acid: Adding a Lewis acid like CeCl₃ (as in the Luche reduction) can chelate to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophile preferentially to the aldehyde.
-
Change the Nucleophile: If possible, using a more sterically hindered nucleophile can disfavor attack at the relatively crowded C4 position of the ring.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde (inverse addition). This keeps the concentration of the powerful nucleophile low at all times, potentially reducing the rate of the bimolecular SNAr reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound to ensure its stability?
While specific stability data for this exact molecule is not widely published, related compounds like aminopyridines show good stability when stored properly.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator or a desiccator at room temperature is ideal.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aldehyde group to the corresponding carboxylic acid.
-
Hazards: The compound is a chlorinated aromatic aldehyde and should be handled with appropriate personal protective equipment (PPE), as it may be toxic and an irritant.[9]
Q2: My goal is to synthesize the corresponding carboxylic acid. Which oxidizing agent is recommended to avoid ring degradation?
Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can aggressively attack and potentially degrade the electron-deficient pyridine ring.
-
Recommended Method (Pinnick Oxidation): The Pinnick oxidation is a mild and highly effective method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups.
-
Reagents: Sodium chlorite (NaClO₂) as the oxidant, a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH and scavenge byproduct hypochlorite, and a scavenger like 2-methyl-2-butene to quench the reactive chlorine dioxide intermediate.[10]
-
-
Alternative: Mild silver-based oxidants like Tollens' reagent (Ag₂O) can also be effective, though they are often more expensive and require careful handling.
Q3: What are some common impurities that might be present in the commercially supplied starting material?
Impurities often stem from the synthetic route used for manufacturing.[11][12] Potential impurities in this compound could include:
-
Isomeric Dichloropyridine Aldehydes: Depending on the synthetic pathway, isomers like 2,4-dichloropyridine-3-carbaldehyde or 2,5-dichloropyridine-3-carbaldehyde might be present.[9][13]
-
Incompletely Chlorinated Precursors: For instance, 4-chloro- or 5-chloro-pyridine-3-carbaldehyde.
-
Over-chlorinated Products: Trichloropyridine derivatives.
-
Starting Materials from Synthesis: For example, if the synthesis involves a Vilsmeier-Haack reaction on a dichloropyridine precursor, residual reagents or solvents (like POCl₃ or DMF) may be present in trace amounts.[14]
It is always advisable to verify the purity of the starting material by NMR or GC-MS before commencing a multi-step synthesis.
References
-
Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1). Available at: [Link]
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.
-
De, S. K. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. Molbank, 2023(1), M1561. Available at: [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.
- US4517368A - 2,3-Dichloro-5-iodopyridine and methods of making and using the same. Google Patents.
-
Buchwald, S. L., et al. (2018). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. Organic Syntheses, 95, 36-51. Available at: [Link]
- WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine. Google Patents.
- US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine. Google Patents.
-
A Quick Guide to Reductions in Organic Chemistry. (2015). orgchem.by. Available at: [Link]
-
Neuman, R. C., Jr. (2008). Chapter 17: Oxidation and Reduction Reactions. Organic Chemistry. Available at: [Link]
-
Osol, A., & Bence, J. F. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 65(3), 695-703. Available at: [Link]
-
Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available at: [Link]
-
Walczak, M. A. (2023). The Reduction of Carbonyl Compounds with Dicyclopentylzinc: A New Example of Asymmetric Amplifying Autocatalysis. Molecules, 28(24), 8013. Available at: [Link]
-
LibreTexts Chemistry. (2023). 4.6: Nucleophilic Addition Reactions. Available at: [Link]
-
MaChemGuy. (2016). Nucleophilic Addition reactions [Video]. YouTube. Available at: [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. Available at: [Link]
-
Gite, B. D., et al. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Der Pharma Chemica, 8(5), 324-334. Available at: [Link]
-
Castillo, J. C., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1622. Available at: [Link]
-
Labster. (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Available at: [Link]
-
Career Endeavour. Reductions. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic addition. Available at: [Link]
-
2,4-Dichloropyridine-3-carboxaldehyde (97%). Amerigo Scientific. Available at: [Link]
-
Myers, A. G. Research Group. Chem 115 Handout: Reducing Agents. Harvard University. Available at: [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]
Sources
- 1. acs.org [acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]
- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 7. sefh.es [sefh.es]
- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 176433-49-1: 2,5-dichloropyridine-3-carbaldehyde [cymitquimica.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. amerigoscientific.com [amerigoscientific.com]
- 14. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
Optimization of catalyst for 4,5-Dichloropyridine-3-carbaldehyde functionalization
Status: Operational Operator: Senior Application Scientist (Catalysis Division) Topic: Catalyst Optimization & Troubleshooting Case ID: PYR-CHO-CL2-OPT
Executive Dashboard: The Substrate Profile
Before initiating any catalyst screen, you must understand the electronic landscape of your scaffold. 4,5-Dichloropyridine-3-carbaldehyde is a "push-pull" electron-deficient heterocycle.
| Parameter | Characteristic | Implication for Catalysis |
| Primary Electrophile | C4-Cl | Most Reactive Site. Activated by the ortho-formyl group (–CHO) and the para-like resonance from the pyridine Nitrogen. |
| Secondary Electrophile | C5-Cl | Less Reactive. Meta to the formyl group and beta to the pyridine Nitrogen. Requires forcing conditions. |
| Nucleophile Trap | C3-CHO | The aldehyde is a "soft" electrophile but can coordinate to Pd(0) or undergo side reactions (Cannizzaro/oxidation) under basic aqueous conditions. |
| Electronic Nature | Oxidative addition is facile, but Reductive Elimination is the rate-determining step (RDS). |
Troubleshooting Guides (Interactive Modules)
Module A: "I am getting a mixture of C4 and C5 coupled products."
Diagnosis: While C4 is electronically favored, high temperatures or non-selective "hot" catalysts (like unligated Pd/C or simple PPh3 systems) can erode regioselectivity.
The Fix: Steric Control & Ligand Selection To lock in C4-selectivity , you need a ligand that is bulky enough to enforce reductive elimination at the most accessible site (C4 is sterically crowded by the aldehyde, but electronically activated).
-
Recommended System: Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr .
-
Why? Bulky biaryl phosphines (Buchwald ligands) or NHCs facilitate the coupling at the electronically most deficient site (C4) while preventing "over-reaction" at C5 due to steric bulk preventing the second oxidative addition.
Visual Logic: Regioselectivity Decision Tree
Caption: Workflow for correcting regioselectivity issues by leveraging ligand sterics.
Module B: "The reaction stalls at <20% conversion (Catalyst Death)."
Diagnosis: This is likely Aldehyde Poisoning or Pd-Black Precipitation . The aldehyde group can reversibly coordinate to the Pd(0) species, removing it from the catalytic cycle. Alternatively, the electron-poor nature of the pyridine ring stabilizes the Pd(II) intermediate too well, preventing transmetallation.
The Fix: The "Throw-Away" Ligand or Protection
-
Method 1: Pre-catalyst Activation (The 3-Chloropyridine Trick)
-
Use Pd-PEPPSI-IPr .[1] This pre-catalyst contains a "throw-away" 3-chloropyridine ligand that stabilizes the Pd(II) species but dissociates readily to enter the cycle. It is more robust against aldehyde interference than in-situ generated catalysts.
-
-
Method 2: Base Switch
-
Switch from carbonate bases (Na₂CO₃) to K₃PO₄ or CsF .
-
Why? Stronger bases facilitate the transmetallation step, which is often the bottleneck for electron-deficient aryl chlorides.
-
-
Method 3: In-situ Protection (Last Resort)
-
Add 1.1 eq of pinacol to transiently form the acetal, or convert to the acetal before coupling if the aldehyde is essential.
-
Module C: "I am seeing de-chlorination (Protodehalogenation)."
Diagnosis: You are seeing the replacement of -Cl with -H. This occurs when the Pd(II)-Ar species undergoes Beta-Hydride elimination (from alkyl groups on ligands/solvents) or abstracts a proton from the solvent (alcohol).
The Fix: Solvent & Scavenger Control
-
Solvent: NEVER use primary alcohols (MeOH/EtOH) if this side reaction appears. Switch to 1,4-Dioxane or Toluene .
-
Water Content: Ensure the solvent is degassed and anhydrous. Water can act as a proton source in certain catalytic cycles.
-
Temperature: Reduce temperature. Protodehalogenation has a higher activation energy than cross-coupling.
Optimized Experimental Protocol
Protocol: C4-Selective Suzuki-Miyaura Coupling Target: 4-Aryl-5-chloropyridine-3-carbaldehyde
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane/Water (10:1 v/v) [Degassed]
Step-by-Step:
-
Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst/ligand.
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen kills electron-rich phosphines like XPhos.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Activation: Heat the block to 60°C .
-
Note: Do not jump to 100°C immediately. 60°C favors the kinetic C4 product.
-
-
Monitoring: Check HPLC/TLC at 2 hours.
-
Checkpoint: If conversion is <10%, raise temp to 80°C.
-
Checkpoint: If C5 isomer appears (>5%), lower temp to 40°C and extend time.
-
-
Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with brine.
Data Table: Solvent Screening Matrix
| Solvent System | Temp (°C) | C4:C5 Ratio | Yield | Notes |
| DMF/H₂O | 100 | 60:40 | 85% | Poor regioselectivity (Too hot/polar) |
| Dioxane/H₂O | 60 | 95:5 | 92% | Optimal Balance |
| Toluene (Anhydrous) | 80 | 90:10 | 45% | Low solubility of base/boronic acid |
| EtOH/H₂O | 70 | 80:20 | 60% | Significant protodehalogenation observed |
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: We advise against it. Tetrakis is an older generation catalyst. It is often not active enough for aryl chlorides (vs bromides/iodides) and the labile PPh3 ligands can lead to poor regioselectivity. Use XPhos Gen 2 or Pd-PEPPSI for reliable results.
Q: The aldehyde peak disappeared in NMR, but I didn't add a reducing agent. A: If you used an amine base or alcohol solvent, you likely formed a hemiaminal or acetal. Ensure your workup includes an acidic wash (1M HCl) to hydrolyze these transient species back to the aldehyde.
Q: Why is the C4 position more reactive than C5? A: It is a matter of "Cooperative Activation."
-
Inductive Effect: The Nitrogen pulls density from C2/C4/C6.
-
Mesomeric Effect: The Aldehyde (at C3) is an electron-withdrawing group. It activates the positions ortho and para to it. C4 is ortho to the aldehyde. C5 is meta. Therefore, C4 feels the pull of both the Nitrogen and the Aldehyde.
References
-
Regioselectivity in Dichloropyridines
-
Catalyst Systems for Chloropyridines
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source:Chemical Science (RSC)
-
URL:[Link]
-
General Reactivity of 4,5-Dichloropyridine
- Title: 4-Amino-3,5-dichloropyridine (Crystal structure and reactivity context).
- Source:NIH / PMC
-
URL:[Link]
Sources
Troubleshooting failed reactions involving 4,5-Dichloropyridine-3-carbaldehyde
Welcome to the technical support center for 4,5-Dichloropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges encountered during synthetic reactions, providing in-depth, field-tested insights and solutions in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles and achieve your synthetic targets efficiently and reliably.
Section 1: Understanding the Reactivity of this compound
This compound is a trifunctional molecule, possessing an aldehyde group and two chloro-substituents on a pyridine ring. The electron-withdrawing nature of the nitrogen atom and the chlorine atoms significantly influences the reactivity of all three functional groups. The aldehyde is susceptible to nucleophilic attack and condensation reactions, while the chloro groups can participate in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The interplay between these functionalities can lead to complex reaction outcomes, making a thorough understanding of its reactivity profile crucial for successful synthesis.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 1: My Suzuki-Miyaura reaction with this compound is sluggish, resulting in low yield and incomplete conversion of the starting material. What are the likely causes and how can I optimize the reaction?
Answer:
Low yield or incomplete conversion in Suzuki-Miyaura reactions involving this compound is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or the stability of the boronic acid reagent.[1]
Causality and Troubleshooting Steps:
-
Catalyst Deactivation: The Pd(0) active species is susceptible to oxidation.[1] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[1] The choice of palladium source and ligand is also critical. For electron-deficient substrates like dichloropyridines, specialized ligands that promote reductive elimination and stabilize the catalyst can be beneficial.
-
Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation.[1] It is advisable to use freshly opened or purified boronic acids. Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
-
Inadequate Base: The base plays a crucial role in the activation of the boronic acid for transmetalation.[2] If you are using a mild base like K₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ may improve the reaction rate. The solubility of the base can also be a factor; ensure it is finely powdered for better dispersion.
-
Suboptimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at a lower temperature, cautiously increasing it may enhance conversion.[1] However, be mindful that excessive heat can lead to catalyst decomposition and side reactions.[1]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%) | Robust and commercially available catalysts suitable for a range of substrates. |
| Ligand | If using a ligand-free Pd source, consider SPhos or XPhos. | Buchwald ligands are often effective for challenging couplings. |
| Base | K₃PO₄ (2-3 equivalents) | A strong, effective base for many Suzuki reactions.[3] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1) | A mixture of an organic solvent and water is often optimal.[3] |
| Temperature | 80-110 °C | A good starting range for many Suzuki couplings.[1] |
Question 2: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of the this compound. How can I minimize these side reactions?
Answer:
Homocoupling and dehalogenation are common side reactions in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen or suboptimal catalyst/ligand choice.
Causality and Troubleshooting Steps:
-
Oxygen Contamination: As mentioned previously, oxygen can promote the homocoupling of boronic acids.[1] Rigorous degassing is your first line of defense.
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus side reactions. Bulky, electron-rich ligands can often suppress homocoupling.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular cross-coupling over unimolecular decomposition pathways that may lead to dehalogenation.
Reductive Amination
Question 3: My reductive amination reaction with this compound and a primary/secondary amine is giving low yields of the desired amine, with a lot of unreacted aldehyde. What could be the problem?
Answer:
Failed or low-yielding reductive aminations with this substrate can stem from several factors, including inefficient imine/iminium ion formation, choice of reducing agent, and the stability of the starting materials.
Causality and Troubleshooting Steps:
-
Inefficient Imine Formation: The formation of the imine intermediate is the first and crucial step. The electron-withdrawing nature of the dichloropyridine ring can decrease the nucleophilicity of the aldehyde carbonyl, potentially slowing down this step.
-
Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the amine.
-
Water Removal: Imine formation is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical for a successful reductive amination.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild and selectively reduces the iminium ion in the presence of the aldehyde. It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Sodium Cyanoborohydride (NaBH₃CN): Another common choice, but it is toxic and requires careful handling. It is often used in protic solvents like methanol.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the aldehyde directly. If using NaBH₄, it is crucial to first allow sufficient time for imine formation before adding the reducing agent, often at a reduced temperature (e.g., 0 °C) to minimize aldehyde reduction.
-
-
Reaction Conditions:
-
pH Control: The pH of the reaction is a delicate balance. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic. A pH range of 5-7 is generally optimal.
-
Temperature: While some reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes facilitate imine formation.
-
Workflow 1: Troubleshooting a Failed Reductive Amination
Caption: A logical workflow for troubleshooting failed reductive amination reactions.
Condensation Reactions (e.g., Wittig, Knoevenagel)
Question 4: I am attempting a Wittig reaction with this compound, but the reaction is not proceeding, or I am getting a complex mixture of products. What are the key parameters to consider?
Answer:
The success of a Wittig reaction depends on the efficient formation of the phosphorus ylide and its subsequent reaction with the aldehyde.[4] The electron-deficient nature of the pyridine ring in your substrate can influence the reactivity of the aldehyde.
Causality and Troubleshooting Steps:
-
Ylide Formation and Stability: Ensure your ylide is properly formed. For unstabilized ylides, this requires a strong base (e.g., n-BuLi, NaH) and strictly anhydrous, aprotic conditions. Stabilized ylides can be formed with weaker bases and are generally more tolerant of reaction conditions.
-
Aldehyde Reactivity: While the aldehyde is activated by the electron-withdrawing groups, steric hindrance around the aldehyde could be a factor depending on the ylide used.
-
Side Reactions: The basic conditions of the Wittig reaction could potentially lead to side reactions involving the chloro-substituents, although this is less common than with stronger nucleophiles. If you observe a complex mixture, consider using milder conditions (e.g., for stabilized ylides, a weaker base like K₂CO₃ might suffice).
-
Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes complicate purification.[4] It can often be removed by precipitation from a nonpolar solvent mixture (e.g., ether/hexanes) or by column chromatography.[4]
Question 5: My Knoevenagel condensation with an active methylene compound is giving low yields. How can I improve this?
Answer:
The Knoevenagel condensation is a base-catalyzed reaction, and its success hinges on the choice of catalyst and the removal of water.[5]
Causality and Troubleshooting Steps:
-
Catalyst Choice: Weak bases like piperidine, pyridine, or triethylamine are commonly used.[6] The choice of catalyst can significantly impact the reaction rate and yield. A screen of different amine bases may be necessary.
-
Water Removal: As with imine formation, the removal of water drives the equilibrium towards the product. Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is a highly effective strategy.
-
Solvent: The choice of solvent can influence the reaction. While alcohols are sometimes used, aprotic solvents like toluene or DMF can be beneficial, especially when water removal is critical.[7]
Purification and Stability
Question 6: What are the best practices for purifying this compound and its derivatives?
Answer:
Purification of pyridine derivatives often requires specific techniques to avoid issues with acidity and coordination to the silica gel stationary phase.
Purification Protocols:
-
Column Chromatography:
-
Tailing: Pyridine compounds can tail on silica gel due to interaction with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Distillation: For thermally stable, liquid products, distillation under reduced pressure can be an option.
Question 7: How stable is this compound? Are there any special handling or storage precautions?
Answer:
While specific stability data for this compound is not extensively published, related aminopyridines have shown good stability under normal storage conditions.[8] However, aldehydes are generally susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.
Handling and Storage Recommendations:
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.
-
Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid prolonged exposure to air and moisture. For reactions requiring anhydrous conditions, ensure the aldehyde is dry before use.
Diagram 2: Key Functional Group Transformations
Caption: Common reactions involving this compound.
References
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62.
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
-
Shultz, G. (2021). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Khan, I., Zaib, S., Batool, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5198.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- El-Faham, A., & Abdel-Megeed, A. M. (2019). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 24(18), 3299.
- Castillo, J. C., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1287.
- Organic Syntheses. (1979). 3-Pyridinebutanenitrile, γ-oxo-. Organic Syntheses, 59, 177.
-
ResearchGate. (2015). Search for the optimal reaction conditions for the synthesis of 3 a. Retrieved from [Link]
-
Reddit. (2022). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? r/Chempros. Retrieved from [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5-Dichloropyridine-3-carbaldehyde stability and degradation pathways
[3]
Module 3: Analytical Troubleshooting (NMR/LCMS)
User Question: “My NMR shows the aldehyde proton is missing, but LCMS says the mass is correct (M+18). What is happening?”
Technical Insight:
This is a classic Hemiacetal/Hydrate Artifact .[2]
Electron-deficient aldehydes react with NMR solvents like Methanol-
Diagnostic Table:
| Feature | Pure Aldehyde | Oxidized (Acid) | Hydrate/Hemiacetal |
| 1H NMR (CHO) | Singlet ~10.2 - 10.5 ppm | Absent (Broad OH >12 ppm) | Absent (Methine CH ~6.0 ppm) |
| LCMS (ESI+) | 176/178 (M+H) | 192/194 (M+H) | 194/196 (M+18) or 208 (M+MeOH) |
| Solubility | DCM, EtOAc | Basic Water ( | Water/Alcohols |
Corrective Action:
Run NMR in
Module 4: Recovery & Purification Protocol
User Question: “I have 10g of degraded material. How do I purify it without running a column?”
Technical Solution:
The Bisulfite Adduct Method is the gold standard for purifying pyridine aldehydes. It separates the aldehyde from non-carbonyl impurities (like the fully oxidized acid or
The Protocol (Bisulfite Loop):
-
Adduct Formation: Dissolve crude material in minimal MeOH/EtOAc. Add saturated aqueous
(2-3 eq).[1][2] Shake vigorously for 30 mins. The aldehyde forms a water-soluble bisulfite adduct.[2][3] -
Wash: Extract the aqueous layer with EtOAc.[2][4] Discard the organic layer (contains non-aldehyde impurities).[2]
-
Regeneration: Basify the aqueous layer to pH ~9-10 using
or .[2] Caution: Do not exceed pH 12 to avoid hydrolyzing the C4-Cl.[1] -
Extraction: Extract the regenerated aldehyde into DCM or EtOAc. Dry (
) and concentrate.
Workflow Visualization:
References
-
Regioselectivity of Chloropyridines
-
Mechanism:[2][5][6][7][8][9] The C4 position in pyridine is highly activated for nucleophilic substitution due to resonance stabilization of the Meisenheimer complex by the ring nitrogen. The C3-aldehyde group further activates C4 via the ortho-effect.[1]
-
Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[2] (General reactivity of halopyridines).
-
Specific Reactivity: 4-Chloropyridine deriv
reactivity compared to 3- or 5-chloro isomers.[1][2] See: Organic & Biomolecular Chemistry, 2014, 12 , 6672-6676.[2]
-
-
Bisulfite Purification of Aldehydes
-
Methodology: Standard aqueous bisulfite workup is effective for removing non-carbonyl impurities.[2]
-
Source: Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[2][3] Org.[2][3][6] Process Res. Dev. 2017, 21, 9, 1394–1403.[2][3] [1][2]
-
Non-Aqueous Alternative: For highly sensitive substrates, TMS-Cl in acetonitrile can regenerate aldehydes from bisulfite adducts.[1][2] J. Org.[2][10] Chem. 1999, 64, 15, 5722–5724.[2]
-
-
Compound Data
Sources
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- 3. Workup [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
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- 10. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Purification of 4,5-Dichloropyridine-3-carbaldehyde
Welcome to the technical support center for the purification of 4,5-Dichloropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols to help you achieve the desired purity and yield. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored solid. What is the likely cause of the discoloration and how can I remove it?
A1: Discoloration in crude this compound is typically due to the presence of oxidized impurities or residual starting materials and byproducts from the synthesis. The aldehyde functional group is susceptible to oxidation, which can lead to the formation of colored species.
Troubleshooting Steps:
-
Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.[1]
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of dichloromethane and hexanes). Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution.[1]
-
Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored impurity molecules.
-
Caution: Avoid adding charcoal to a boiling solution as this can cause bumping.[1] Also, using an excessive amount of charcoal can lead to the loss of your desired product through adsorption.[1]
-
-
Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal.
-
Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified product.
Q2: I'm struggling to achieve high purity (>99%) by recrystallization alone. What other techniques can I use?
A2: While recrystallization is a powerful technique, it may not be sufficient to remove impurities with similar solubility profiles to the desired product. In such cases, column chromatography is the recommended next step.
Troubleshooting with Column Chromatography:
-
Stationary Phase: Silica gel is a standard choice for the purification of polar compounds like aldehydes.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the specific impurities present.
-
Starting Point: Begin with a low polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the this compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Q3: My purified this compound degrades over time, even when stored. What are the best practices for handling and storage?
A3: The aldehyde group in this compound is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light. The dichloropyridine ring itself is relatively stable but can be sensitive to certain conditions.
Recommended Storage and Handling Procedures:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Low Temperature: Store the compound at a low temperature, preferably in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down potential degradation pathways.[2][3]
-
Light Protection: Store in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.[2][3]
-
Dry Conditions: Keep the container tightly sealed to prevent moisture absorption, which can facilitate degradation.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Recrystallization | - Product is too soluble in the chosen solvent. - Cooling was too rapid, leading to precipitation instead of crystallization. - Too much solvent was used. | - Try a different solvent or a solvent mixture where the product has lower solubility at room temperature.[1] - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. - Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - Product has a low melting point. | - Purify the material by column chromatography before attempting recrystallization. - Try trituration with a non-polar solvent like hexanes or pentane to induce solidification. |
| Persistent Impurities Detected by NMR/LC-MS | - Impurities have similar polarity and solubility to the product. - Incomplete reaction or side reactions during synthesis. | - Optimize the column chromatography conditions (e.g., try a different eluent system or a different stationary phase like alumina). - Consider a chemical purification step, such as forming a bisulfite adduct to selectively isolate the aldehyde, followed by regeneration. |
| Product is Unstable During Column Chromatography | - Aldehyde is sensitive to the acidic nature of silica gel. | - Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). - Consider using a different stationary phase like neutral alumina. |
Experimental Workflows
General Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree for Impure Product
Sources
Technical Support Center: Purification of 4,5-Dichloropyridine-3-carbaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 4,5-Dichloropyridine-3-carbaldehyde. We will address common challenges and provide practical, field-proven solutions to enhance the purity of your compound, ensuring the reliability of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound sample?
The impurity profile of your this compound sample will largely depend on the synthetic route employed. However, common impurities can be broadly categorized as:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Isomers or related compounds formed during the reaction. For instance, in syntheses involving chlorination, you might find isomers with different chlorine substitution patterns or related pyridine derivatives.[1][2]
-
Reagents: Residual reagents used in the synthesis, such as phosphorus oxychloride or thionyl chloride, and their decomposition products.[3][4]
-
Solvents: Residual solvents from the reaction or initial work-up steps.
-
Degradation Products: The aldehyde functional group can be susceptible to oxidation, leading to the corresponding carboxylic acid.
Q2: How should I begin to assess the purity of my this compound?
A multi-faceted approach to purity assessment is always recommended.
-
Thin-Layer Chromatography (TLC): This is a quick and effective initial step to visualize the number of components in your sample. A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, is a good starting point.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, RP-HPLC is a powerful tool. It can help to quantify the amount of the desired product and any impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your compound and identifying any proton-bearing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help in identifying the mass of unknown impurities.
Q3: My sample contains some less polar impurities. What is the best way to remove them?
For less polar impurities, column chromatography is typically the most effective method.[6][7] The choice of stationary and mobile phases is crucial for achieving good separation.
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will likely provide the best separation.
Q4: I am struggling with highly polar impurities. What purification strategy do you recommend?
Highly polar impurities, such as the corresponding carboxylic acid from oxidation, can often be removed through recrystallization or an acid-base extraction .
-
Recrystallization: If you can find a suitable solvent system where the solubility of your desired compound and the impurity differ significantly with temperature, recrystallization can be highly effective.[8]
-
Acid-Base Extraction: If the impurity is acidic (like a carboxylic acid), you can dissolve your sample in an organic solvent (e.g., dichloromethane) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while your desired neutral compound remains in the organic layer.[9]
Q5: My this compound is an oil and won't crystallize. How can I purify it?
Purifying a persistent oil can be challenging, but several techniques can be employed:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution.
-
Solvent Layering: Dissolve your compound in a good solvent and carefully layer a poor solvent on top. Slow diffusion at the interface can promote crystal growth. A diffusion crystallization setup where the compound is dissolved in a solvent like DMF or DMSO and placed in a chamber with an anti-solvent like dichloromethane or cyclohexane can be effective.[10]
-
-
Column Chromatography: If crystallization is not feasible, column chromatography remains a robust option for purifying oils.[7]
-
Kugelrohr Distillation: If your compound is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an excellent purification method.
Troubleshooting Guides
Problem: My compound co-elutes with an impurity during column chromatography.
-
Solution 1: Change the Mobile Phase. Experiment with different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution profile.
-
Solution 2: Change the Stationary Phase. If changing the mobile phase is ineffective, consider a different stationary phase. Alumina or a reverse-phase silica gel could provide the selectivity you need.
Problem: I am getting poor recovery from my recrystallization.
-
Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent required to fully dissolve your compound. Using an excess of solvent will keep more of your product in solution upon cooling.
-
Solution 2: Cool Slowly. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Solution 3: Use a Co-solvent System. If a single solvent is not ideal, a two-solvent system can be effective. Dissolve your compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, heat until the solution is clear again and allow it to cool slowly.[8]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general procedure that should be optimized for your specific sample.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes) to find a suitable recrystallization solvent or co-solvent system. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a superheated solution.[8]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase to elute your desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Purification Technique | Recommended Solvent Systems | Notes |
| Recrystallization | Isopropanol/Water, Toluene/Hexanes, Ethyl Acetate/Hexanes | The choice is highly dependent on the specific impurities present. Empirical testing is necessary. |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient) | A gradient elution is generally more effective than an isocratic elution for separating compounds with different polarities. |
| Acid-Base Extraction | Dichloromethane and aqueous NaHCO₃ | Effective for removing acidic impurities. |
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification method.
References
- Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine.
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
SlideShare. (2015, April 29). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Google Patents. (n.d.). Process for the preparation of 3,5-dichloropyridine.
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Retrieved from [Link]
-
IUCrData. (2023). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
UW-Madison Chemistry Department. (n.d.). Separation of Food Dyes Via Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Retrieved from [Link]
-
ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
-
Wiley-VCH. (n.d.). SUPPORTING INFORMATION Synthesis and Magnetic Properties of Novel Azamacrocyclic Ln(III), Cu(II), Fe(III) and Sr(II) Complexes and Conformational Analysis of the Ligands. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1995). Lithiation of polychloropyrimidines and dichloropyridines. Retrieved from [Link]
Sources
- 1. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Solvent Effects in Reactions with 4,5-Dichloropyridine-3-carbaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4,5-Dichloropyridine-3-carbaldehyde. As a versatile building block in medicinal chemistry and materials science, understanding its reactivity is paramount to successful experimental outcomes.[1] This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity of this compound. We aim to equip you with the expertise to anticipate and resolve common challenges, ensuring the integrity and efficiency of your synthetic routes.
Core Concept: The Dual Reactivity of this compound
The reactivity of this compound is primarily dictated by two key functional groups: the aldehyde and the two chlorine atoms on the pyridine ring. The pyridine ring itself is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[2][3] The aldehyde group, on the other hand, is electrophilic and can undergo nucleophilic addition reactions. The choice of solvent can significantly influence which of these reaction pathways is favored and the overall success of the transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding to completion. What role could the solvent be playing?
A1: This is a common issue when working with electron-deficient aromatic systems. The solvent's ability to stabilize the intermediate Meisenheimer complex is crucial for a successful SNAr reaction.[2]
-
Causality: SNAr reactions proceed through a charged, resonance-stabilized intermediate (the Meisenheimer complex). Polar aprotic solvents are generally preferred as they can effectively solvate this charged intermediate without deactivating the nucleophile through hydrogen bonding.[4][5]
-
Troubleshooting Steps:
-
Solvent Choice: If you are using a nonpolar solvent (e.g., toluene, hexane), consider switching to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[6] These solvents have high dielectric constants and can help to stabilize the charged intermediate, thereby lowering the activation energy of the reaction.[5][7]
-
Temperature: Increasing the reaction temperature can often overcome a high activation barrier. However, be mindful of potential side reactions.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the desired substitution.
-
Q2: I am observing a mixture of products, including substitution at the C4 and C5 positions. How can I improve the regioselectivity?
A2: The electronic environment of the pyridine ring in this compound makes both chlorine atoms susceptible to nucleophilic attack. Achieving high regioselectivity can be challenging and is often influenced by the solvent.
-
Causality: The relative reactivity of the C4 and C5 positions is governed by a combination of inductive and resonance effects from the nitrogen atom and the aldehyde group. Non-polar, aprotic solvents with low hydrogen bond basicity have been found to favor substitution at the chlorine atom ortho to the directing group in some dichloropyridine systems.[8]
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screen using a range of solvents with varying polarities and hydrogen bonding capabilities. Compare a non-polar aprotic solvent like dioxane or toluene with a polar aprotic solvent like DMF or DMSO.
-
Temperature Control: Lowering the reaction temperature may enhance the kinetic selectivity for one position over the other.
-
Counter-ion Effects: The nature of the cation associated with an anionic nucleophile can influence regioselectivity. Consider screening different alkali metal salts of your nucleophile.
-
Q3: My reaction is complicated by side reactions involving the aldehyde group. How can I mitigate this?
A3: The aldehyde group is a potent electrophile and can compete with the SNAr reaction for the nucleophile, leading to undesired byproducts.
-
Causality: Polar protic solvents (e.g., ethanol, water) can activate the aldehyde group towards nucleophilic attack by hydrogen bonding to the carbonyl oxygen. Conversely, aprotic solvents will not activate the aldehyde in this manner.
-
Troubleshooting Steps:
-
Protecting Groups: If the desired reaction is at the pyridine ring, consider protecting the aldehyde group as an acetal. This will prevent it from reacting with the nucleophile. The protecting group can be removed in a subsequent step.
-
Solvent Choice: Avoid protic solvents if you want to disfavor reactions at the aldehyde. Use aprotic solvents like THF, DMF, or NMP.[9]
-
Reaction Conditions: Use of a strong, non-nucleophilic base can sometimes deprotonate the nucleophile without promoting addition to the aldehyde.
-
Experimental Workflow: Solvent Screening Protocol
To systematically determine the optimal solvent for your reaction with this compound, a structured solvent screening approach is recommended.
Caption: A systematic workflow for solvent selection in reactions involving this compound.
Step-by-Step Protocol:
-
Define the Desired Transformation: Clearly identify the target reaction (e.g., nucleophilic substitution at C4, condensation with the aldehyde).
-
Select a Representative Set of Solvents: Choose at least one solvent from each major class:
-
Polar Aprotic: DMF, DMSO, Acetonitrile
-
Polar Protic: Ethanol, Isopropanol
-
Non-polar Aprotic: Toluene, Dioxane, THF
-
-
Perform Small-Scale Parallel Reactions: Set up identical reactions in each of the chosen solvents. Ensure all other parameters (temperature, concentration, stoichiometry) are kept constant.
-
Monitor and Analyze: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, analyze the crude reaction mixtures to determine conversion, yield, and byproduct formation.
-
Optimize: Based on the results of the initial screen, select the most promising solvent(s) for further optimization of other reaction parameters.
Solvent Properties and Their Influence
The following table provides a summary of common solvents and their likely effects on reactions with this compound.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Solvent Type | Likely Effect on SNAr | Likely Effect on Aldehyde Reactivity |
| Toluene | 2.4 | 111 | Non-polar Aprotic | Slow, may favor ortho-substitution | Low |
| Dioxane | 2.2 | 101 | Non-polar Aprotic | Slow, may favor ortho-substitution | Low |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Moderate | Moderate |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Favorable | Moderate |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Highly Favorable | Moderate |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Highly Favorable | Moderate |
| Ethanol (EtOH) | 24.6 | 78 | Polar Protic | Can deactivate nucleophile | High (activates aldehyde) |
| Water (H₂O) | 80.1 | 100 | Polar Protic | Can deactivate nucleophile | High (activates aldehyde) |
Mechanistic Considerations: SNAr Pathway
The SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds through a two-step addition-elimination mechanism.
Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) on this compound.
The stability of the negatively charged Meisenheimer complex is key to the reaction's success. Polar aprotic solvents excel at stabilizing this intermediate through dipole-dipole interactions, thereby accelerating the reaction rate.
References
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. National Institutes of Health. [Link]
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]
-
Solvent effect on thermally activated delayed fluorescence by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene. PubMed. [Link]
-
of the solvent effect categories identified in this work. (A) Influence... ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
4-Amino-3,5-dichloropyridine. PMC. [Link]
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. ResearchGate. [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
Sources
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effect on thermally activated delayed fluorescence by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing Polymerization of 4,5-Dichloropyridine-3-carbaldehyde
Welcome to the Technical Support Center for 4,5-Dichloropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this reactive aldehyde. Our goal is to equip you with the necessary knowledge to prevent its polymerization and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a heterocyclic aromatic aldehyde. Like many aldehydes, it is susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers). This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the aldehyde group. The presence of two electron-withdrawing chlorine atoms on the pyridine ring can further influence the reactivity of the aldehyde group.
Q2: What are the visible signs of polymerization?
The most common signs of polymerization include the formation of a white or off-white precipitate in a solution or the solidification of the neat compound. You may also observe increased viscosity or the appearance of cloudiness in your sample.
Q3: How can I prevent polymerization during storage?
Proper storage is the first line of defense against polymerization. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at low temperatures (refrigerated or frozen). Exposure to air, moisture, and light should be minimized as these factors can initiate or accelerate polymerization.
Q4: Are there any chemical inhibitors that can be used?
Yes, polymerization inhibitors can be added to stabilize the aldehyde. Common inhibitors for aldehydes include phenolic compounds like hydroquinone and its derivatives, as well as certain amines.[1] The choice and concentration of the inhibitor should be carefully considered as it may need to be removed before subsequent reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Polymerization Observed During a Reaction
Scenario: You are running a reaction with this compound, and you notice the formation of a precipitate, indicating polymerization.
Root Cause Analysis:
-
High Reaction Temperature: Elevated temperatures can significantly increase the rate of polymerization.
-
Presence of Initiators: Trace amounts of acids, bases, or radical species can act as initiators for polymerization.
-
Solvent Effects: The choice of solvent can influence the stability of the aldehyde. Protic solvents or those containing impurities may promote polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization during a reaction.
Preventative Measures & Protocols:
-
Temperature Control: Whenever feasible, conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can initiate radical polymerization.
-
Solvent Purity: Use high-purity, anhydrous solvents. If necessary, distill solvents prior to use to remove any potential initiators.
-
Addition of Inhibitors: If compatible with your reaction chemistry, consider adding a small amount of a polymerization inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.
Issue 2: Polymerization During Purification
Scenario: You have successfully completed your reaction, but during purification (e.g., chromatography, distillation, or crystallization), the product starts to polymerize.
Root Cause Analysis:
-
Thermal Stress: High temperatures during distillation or solvent removal can induce polymerization.
-
Acidic or Basic Conditions: Stationary phases in chromatography (e.g., silica gel or alumina) can have acidic or basic sites that may catalyze polymerization. Similarly, pH adjustments during workup can create unfavorable conditions.
-
Concentration Effects: As the product becomes more concentrated during solvent removal, the likelihood of intermolecular reactions (polymerization) increases.
Troubleshooting and Prevention:
| Purification Step | Potential Problem | Recommended Solution |
| Distillation | High temperatures causing polymerization. | Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is scrupulously clean and free of acidic or basic residues. Consider adding a non-volatile polymerization inhibitor to the distillation flask. |
| Chromatography | Acidic or basic stationary phase catalyzing polymerization. | Deactivate the stationary phase (e.g., by washing silica gel with a triethylamine solution in the eluent and then re-equilibrating). Use a less polar solvent system if possible to speed up elution. Keep the column cool. |
| Crystallization | Prolonged heating to dissolve the compound. | Use a solvent system that allows for dissolution at a lower temperature. Minimize the time the solution is kept at an elevated temperature. |
| Solvent Removal | Over-concentration and localized heating on a rotary evaporator. | Remove the solvent at the lowest practical temperature and pressure. Avoid evaporating to complete dryness. It is often better to leave the product as a concentrated solution or oil and proceed to the next step or storage with an inhibitor. |
Issue 3: Degradation or Low Purity of Starting Material
Scenario: You suspect that your starting material, this compound, has already started to polymerize or degrade before use.
Root Cause Analysis:
-
Improper Storage: Exposure to air, light, or elevated temperatures during shipping or in the lab.
-
Age of the Reagent: Older batches of the aldehyde are more likely to have undergone some degree of polymerization.
Purity Assessment and Purification Protocol:
-
Analytical Techniques: The purity of this compound can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[2] The presence of broad signals in the NMR spectrum or the appearance of a baseline "hump" in chromatograms can be indicative of polymeric material.
-
Purification of Partially Polymerized Aldehyde:
-
Dissolve the aldehyde in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The polymer is often less soluble and may precipitate out. The solution can be filtered to remove the solid polymer.
-
Alternatively, the soluble aldehyde can be purified by column chromatography on deactivated silica gel.
-
After purification, the solvent should be removed under reduced pressure at a low temperature, and the purified aldehyde should be used immediately or stored under the recommended conditions with an added inhibitor.
-
Safe Handling and Storage Recommendations
To ensure the longevity and reactivity of your this compound, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and moisture-induced polymerization. |
| Temperature | Store at low temperatures (-20°C to 4°C). | Reduces the rate of polymerization. |
| Light | Store in an amber or opaque container. | Prevents light-induced degradation or polymerization. |
| Container | Use a tightly sealed, clean, and dry glass container. | Avoids contamination and exposure to air and moisture. |
| Inhibitors | For long-term storage, consider adding a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone or BHT). | Chemically scavenges initiating species. |
Workflow for Safe Handling and Storage:
Caption: Recommended workflow for handling and storing this compound.
References
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (Patent No. CN110903250B).
- Synthesis of Cinnamic Acid from Benzaldehyde. MLR – Institute of Pharmacy.
- 4-Amino-3,5-dichloropyridine. (2024).
- Process for the production of pyridine aldehydes. (U.S. Patent No. 3,274,206).
- Zhang, X. A., Song, D., & Lippard, S. J. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734–737.
- Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. (2020). Organometallics, 39(7), 1084–1093.
- Process for the preparation of 3,5-dichloropyridine. (Patent No. EP1206453A2).
- Retracted: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applic
- Pyridine synthesis. Organic Chemistry Portal.
- Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis. (2020). Organic Letters, 22(9), 3433–3438.
- Process for the preparation of 3,5-dichloropyridine. (Patent No. WO2001005766A2).
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Molecules, 28(2), 825.
- Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. (2014). Catalysis Science & Technology, 4(9), 3073-3083.
- Method for purification of pyridine, and method for production of chlorinated pyridine. (Patent No. CN101981007A).
- Natural aldehyde extra. (2026, January 31). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- Displacement of pyridine-2-methanol from dichloro(pyridine-2-methanolato)gold(III) in acidic solution. Ring opening at oxygen. (1983). Journal of the Chemical Society, Dalton Transactions, (1), 67-71.
- Inhibition of Free Radical Polymerization: A Review. (2023). Polymers, 15(3), 513.
- Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. (1969). Macromolecules, 2(2), 158–161.
- Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. (1970). Polymer Journal, 1(4), 395-402.
- The free Radical Addition of aldehydes to Unsaturated Polycarboxylic Esters. (1955). The Journal of Organic Chemistry, 20(12), 1720–1726.
- Alpha Halogenation of Aldehydes and Ketones. (2023, July 24). Chemistry LibreTexts.
- Poly(phthalaldehyde). Wikipedia.
- A method for the synthesis of pyridines from aldehydes , alkynes and NH 4 OAc involving Rh-catalyzed hydroacylation and N -annulation. (2012).
- Aldehydes as powerful initiators for photochemical transformations. (2020). Beilstein Journal of Organic Chemistry, 16, 76–91.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. (1972). Journal of the Chemical Society, Perkin Transactions 2, (11), 1669-1673.
- Addition Polymers of Aldehydes.
- Analytical Methods.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). Molecules, 27(19), 6271.
- Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. (2014, July 28). DSpace@MIT.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16).
- Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Applic
- 14 Reactions Of Aldehydes And Ketones With The Same Mechanism. (2017, August 18). Master Organic Chemistry.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry, 3(3), 185-191.
- Common aldehyde reactions lead different products, tests for carbonyls, Fehling's Tollen's 2,4-DNP. (2021, May 8). YouTube.
- Addition-elimination reactions of aldehydes and ketones. Chemguide.
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Best practices for monitoring 4,5-Dichloropyridine-3-carbaldehyde reactions by TLC/LC-MS
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for monitoring reactions involving 4,5-Dichloropyridine-3-carbaldehyde. This molecule, with its reactive aldehyde group and electron-deficient dichloropyridine ring, presents unique challenges and opportunities in synthesis. Accurate reaction monitoring is paramount to maximizing yield and minimizing impurity formation.
Thin-Layer Chromatography (TLC) Monitoring: FAQs & Troubleshooting
Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitatively monitoring the progress of an organic reaction.[1] It allows for a rapid assessment of the consumption of starting materials and the formation of products.
Frequently Asked Questions (TLC)
Q: How do I select an appropriate solvent system (mobile phase) for TLC analysis?
A: The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (Rf) values, ideally with the product Rf between 0.2 and 0.5 for optimal separation. This compound is a moderately polar compound. Start with a binary mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).
-
Causality: The separation on a silica gel TLC plate is based on polarity. More polar compounds interact more strongly with the polar silica gel (stationary phase) and move less, resulting in a lower Rf. Less polar compounds are carried further up the plate by the mobile phase, resulting in a higher Rf. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[1]
| Starting Solvent System (v/v) | Observation & Next Step |
| 9:1 Hexanes:Ethyl Acetate | All spots remain at the baseline (Rf ~ 0). Action: Increase the polarity. Try 7:3 or 1:1 Hexanes:EtOAc. |
| 1:1 Hexanes:Ethyl Acetate | All spots are at the solvent front (Rf ~ 1). Action: Decrease the polarity. Try 9:1 or 8:2 Hexanes:EtOAc. |
| 7:3 Hexanes:Ethyl Acetate | Good separation, with the main product spot at Rf ~ 0.3. Action: This is a good system for monitoring the reaction. |
Q: My starting material and product spots are too close together (similar Rf). How can I improve the separation?
A: When Rf values are very similar, resolving the spots is critical.
-
Change Solvent Polarity: Try a different ratio of your current solvent system. Small, incremental changes can make a difference.
-
Change Solvent System Composition: Swap one of the solvents for another of slightly different polarity or selectivity. For example, replace ethyl acetate with diethyl ether or dichloromethane. This alters the specific interactions between the analytes and the mobile/stationary phases.
-
Use a Co-spot: Always run a lane with your starting material, a lane with the reaction mixture, and a central lane where you spot both the starting material and the reaction mixture on top of each other (a "co-spot").[2][3] If the spots separate into two distinct spots in the reaction mixture lane but appear as a single, potentially elongated spot in the co-spot lane, it confirms the formation of a new product. If the reaction is complete, the co-spot will look like two separate spots (a "snowman" appearance).[4]
Q: How do I visualize the spots on the TLC plate? The compounds are colorless.
A: Since this compound and many of its derivatives are colorless, a visualization technique is required.[5]
-
UV Light (254 nm): This is the primary, non-destructive method. The pyridine ring is a UV-active chromophore. On TLC plates containing a fluorescent indicator (designated as F₂₅₄), UV-active compounds will absorb the UV light and appear as dark purple or blue spots against a fluorescent green background.[5]
-
Chemical Stains: After UV visualization, use a chemical stain for secondary confirmation and to visualize UV-inactive compounds. For an aldehyde, specific stains are highly effective.
-
2,4-Dinitrophenylhydrazine (2,4-DNPH): This stain reacts specifically with aldehydes and ketones to form brightly colored orange/yellow hydrazones.[6][7] It is excellent for confirming the presence or consumption of the aldehyde starting material. No heating is required.[6]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that often gives a range of colors for different functional groups upon heating.[8] It is particularly useful for carbonyl compounds.[8]
-
Iodine Chamber: A simple and semi-universal, non-destructive method. Placing the plate in a chamber with iodine crystals will cause most organic compounds, especially unsaturated and aromatic ones, to appear as temporary brown spots.[5][6]
-
TLC Troubleshooting Guide
Issue: My spots are streaking or "tailing."
-
Cause & Explanation: Streaking is often caused by applying too much sample ("overloading"), which saturates the stationary phase.[9] It can also occur if the compound is highly polar and strongly adsorbs to the silica gel, or if the sample is not fully dissolved in the spotting solvent. Acidic or basic compounds can also streak; adding a small amount of acetic acid or triethylamine to the mobile phase, respectively, can resolve this.
-
Solution:
-
Dilute your sample before spotting. Make small, concentrated spots by applying the sample multiple times, allowing the solvent to dry between applications.[3][9]
-
If the compound is known to be acidic or basic, add a modifier (~1%) to the eluent (e.g., acetic acid for acids, triethylamine for bases).
-
Consider if the compound might be decomposing on the acidic silica gel.[4]
-
Issue: The Rf values are inconsistent between runs.
-
Cause & Explanation: The composition of the mobile phase can change due to the differential evaporation of volatile solvents, altering its polarity.[1] An unequilibrated TLC chamber can also lead to inconsistent results.
-
Solution:
-
Always use fresh mobile phase for each run.[9]
-
Ensure the developing chamber is saturated with the solvent vapor. Place a piece of filter paper inside the chamber, wet it with the mobile phase, and cap the chamber for 5-10 minutes before inserting the plate.
-
Ensure the chamber is sealed tightly during development.
-
Workflow for TLC Reaction Monitoring```dot
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4,5-Dichloropyridine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of these molecules, featuring a substituted pyridine ring and a reactive aldehyde group, necessitates a combination of spectroscopic and analytical methods for complete characterization. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.
The Analytical Imperative: A Multi-Technique Approach
No single technique can fully elucidate the structure of a novel 4,5-dichloropyridine-3-carbaldehyde derivative. A synergistic approach, leveraging the strengths of multiple analytical methods, is essential for definitive confirmation. The logical flow of this process is designed to build a comprehensive and validated structural picture.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[1] For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a detailed picture of atomic connectivity.
Causality in Experimental Choices: While 1D NMR offers initial insights, the limited number of protons on the pyridine ring and the influence of chlorine atoms can lead to spectral simplicity that may be misleading. 2D NMR is indispensable for unambiguously assigning proton and carbon signals, especially when additional substituents are present.[1]
¹H NMR Spectroscopy: The aromatic region will display characteristic signals for the pyridine ring protons. The aldehyde proton will appear as a distinct singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm).
¹³C NMR Spectroscopy: The carbon spectrum will show signals for the pyridine ring carbons, with the two carbons bonded to chlorine atoms being significantly influenced. The aldehyde carbonyl carbon will have a characteristic resonance in the δ 185-200 ppm range.[2]
Table 1: Typical NMR Data for the this compound Core
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aldehyde) | 9.5 - 10.5 | Singlet | Highly deshielded due to the electronegativity of the oxygen atom. |
| ¹H (Aromatic) | 7.5 - 9.0 | Varies | Chemical shifts and coupling constants depend on other substituents. |
| ¹³C (Aldehyde) | 185 - 200 | Singlet | Diagnostic for the aldehyde functional group. |
| ¹³C (Aromatic) | 120 - 160 | Varies | Positions of signals are influenced by the chlorine and aldehyde groups. |
Note: Chemical shifts are dependent on the solvent and any additional substituents on the derivative.[1]
Experimental Protocol: 2D NMR for Unambiguous Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and identify all proton and carbon signals.
-
COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings, which is particularly useful if there are adjacent protons on the pyridine ring or on substituents.
-
HSQC/HMQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate directly bonded proton and carbon atoms.[3]
-
HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the aldehyde proton to the pyridine ring and for confirming the positions of substituents.[3]
-
Data Analysis: Integrate the information from all spectra to build the complete molecular structure.
Caption: Step-by-step NMR analysis workflow.
Mass Spectrometry (MS): Unveiling Molecular Weight and Elemental Composition
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[4] For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Causality in Experimental Choices: The presence of two chlorine atoms gives a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion will appear as a cluster of peaks.[5][6] Observing this pattern is a strong indicator of a dichlorinated compound.
Table 2: Isotopic Pattern for a Dichlorinated Compound
| Ion | Relative Abundance | m/z |
| [M]⁺ (contains two ³⁵Cl) | 100% | M |
| [M+2]⁺ (contains one ³⁵Cl and one ³⁷Cl) | 65% | M+2 |
| [M+4]⁺ (contains two ³⁷Cl) | 10% | M+4 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron impact (EI) can provide valuable fragmentation information.[4]
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental formula. Compare the observed isotopic pattern with the theoretical pattern for a dichlorinated compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For this compound derivatives, IR is particularly useful for confirming the presence of the aldehyde and the aromatic pyridine ring.
Causality in Experimental Choices: The carbonyl (C=O) stretch of the aldehyde is a strong, sharp absorption that is easily identifiable. The C-H stretching of the aldehyde proton and the characteristic absorptions of the substituted pyridine ring further support the structure.
Table 3: Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2850-2750 | Medium |
| Aldehyde C=O Stretch | 1715-1680 | Strong |
| Pyridine Ring C=C, C=N Stretches | 1600-1400 | Medium-Strong |
| C-Cl Stretch | 800-600 | Strong |
Note: The exact positions of the peaks can be influenced by the electronic effects of other substituents.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for aldehydes and substituted pyridines.[8]
Single-Crystal X-ray Diffraction: The Definitive Structure
For novel compounds, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure.[9][10] This technique is considered the "gold standard" for structural confirmation.[11]
Causality in Experimental Choices: While NMR, MS, and IR provide strong evidence for the structure, they do not give information about the spatial arrangement of atoms, bond lengths, and bond angles in the solid state. X-ray crystallography provides this definitive information.[12][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.[14]
Comparative Summary
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms | Non-destructive, provides rich structural detail | Requires soluble sample, can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, confirms molecular formula | Destructive, provides limited connectivity information |
| IR Spectroscopy | Presence of functional groups | Rapid, non-destructive, easy to perform | Provides limited structural information, not quantitative |
| X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles | Unambiguous, definitive structure | Requires high-quality single crystals, can be time-consuming |
By judiciously applying these complementary techniques, researchers can confidently and accurately determine the structure of novel this compound derivatives, ensuring the integrity and validity of their scientific findings.
References
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MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]
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ScienceDirect. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved from [Link]
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PubChem. (n.d.). 3,5-dichloropyridine-2-carboxaldehyde (C6H3Cl2NO). Retrieved from [Link]
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ResearchGate. (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
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Material Science Research India. (n.d.). Computational Study of 3-Pyridine Carboxaldehyde. Retrieved from [Link]
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PMC. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]
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NIST. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (n.d.). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved from [Link]
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Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]
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NIST. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]
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KPU. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
MDPI. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Retrieved from [Link]
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Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
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SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]
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American Chemical Society. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticles for catalytic applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Analysis of 4,5-Dichloropyridine-3-carbaldehyde: A Comparative Study of HPLC and GC
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
4,5-Dichloropyridine-3-carbaldehyde is a vital intermediate in the synthesis of complex bioactive molecules within the pharmaceutical and agrochemical industries. Its precise molecular architecture, featuring a reactive aldehyde group and a di-substituted pyridine ring, makes it a versatile scaffold. However, the very reactivity that makes it valuable also presents a challenge: the potential for impurity generation during synthesis and storage. The presence of even trace-level impurities, such as isomers, starting materials, or degradation products, can have profound consequences on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or crop protection agent.
Therefore, robust and reliable analytical methods for purity determination are not merely a quality control checkbox; they are a cornerstone of process development and product safety. This guide provides an in-depth comparison of the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs. All analytical procedures discussed are grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) to ensure fitness for purpose.[1][2]
Analyte Profile: Physicochemical Properties and Potential Impurities
Before designing an analytical method, understanding the analyte is paramount.
-
Structure: this compound
-
Molecular Formula: C₆H₃Cl₂NO
-
Molecular Weight: 176.00 g/mol
-
Key Features: A moderately polar aromatic heterocycle containing a UV-active pyridine ring and a polar aldehyde functional group. The presence of chlorine atoms increases its molecular weight and can influence its chromatographic behavior.
-
Expected Volatility: Based on the melting point of a known isomer (2,4-Dichloropyridine-3-carboxaldehyde, m.p. 70-74 °C), the compound is a solid at room temperature but is expected to be sufficiently volatile and thermally stable for GC analysis.
Anticipated Impurity Profile: A robust analytical method must be able to separate the main component from potential impurities.[3] For chlorinated pyridine derivatives, these often include:
-
Isomeric Impurities: Positional isomers such as 2,4-, 2,5-, or 4,6-dichloropyridine-3-carbaldehyde.[4][5][6]
-
Process-Related Impurities: Unreacted starting materials or intermediates.
-
Over-reaction Products: Tri-chlorinated pyridine species.
-
Degradation Products: Oxidation of the aldehyde to the corresponding 4,5-dichloropyridine-3-carboxylic acid.
-
Residual Solvents: Volatile organic compounds from the final crystallization or purification steps.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Comprehensive Purity Profiling
Expertise & Causality: HPLC is exceptionally well-suited for analyzing compounds like this compound.[7] Its primary strength lies in its ability to separate a wide range of compounds, including those that are non-volatile or thermally fragile.[8][9] For this specific analyte, a Reversed-Phase (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte and its impurities are separated based on their relative hydrophobicity; more non-polar compounds are retained longer on the column. This approach is ideal for resolving the main, moderately polar analyte from both more polar (e.g., the carboxylic acid degradant) and less polar (e.g., certain process impurities) species.
Experimental Protocol: RP-HPLC-UV
Objective: To develop a stability-indicating HPLC method capable of quantifying the purity of this compound and separating it from key potential impurities.
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Rationale: This is a highly versatile, industry-standard column that provides excellent resolution for a wide range of small molecules.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Rationale: The acidic pH ensures that the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the silica support.
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Rationale: A gradient is essential for a purity method. It ensures that early-eluting, polar impurities are well-resolved while also eluting any late-eluting, non-polar impurities in a reasonable time, preventing carryover to the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection Wavelength: 254 nm.
-
Rationale: The pyridine ring provides strong UV absorbance at this wavelength, offering good sensitivity for the analyte and related impurities.[10] A DAD allows for peak purity analysis as well.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection to remove particulates.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): The Specialist for Volatile Components
Expertise & Causality: GC is a powerful technique for purity analysis, provided the analyte is volatile and thermally stable.[8] Its key advantages are high resolution, speed, and exceptional sensitivity, especially for volatile organic compounds.[7][9] For this compound, GC is an excellent choice for two primary reasons: 1) to provide an orthogonal purity value to HPLC, and 2) it is the definitive technique for quantifying volatile impurities, particularly residual solvents, which HPLC struggles to detect. Coupling GC with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification of unknown peaks.[11]
Experimental Protocol: GC-FID/MS
Objective: To develop a fast GC method for assessing the purity of this compound and identifying any volatile impurities.
-
Instrumentation:
-
A GC system equipped with a split/splitless injector, a programmable oven, and an FID or MS detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: This is a robust, general-purpose, low-bleed column ideal for separating a wide range of semi-volatile compounds, including halogenated aromatics.[12]
-
-
Carrier Gas: Helium.
-
Rationale: An inert gas that provides good efficiency. Hydrogen can be used for faster analysis if available.
-
-
Inlet Temperature: 250 °C.
-
Rationale: Ensures rapid and complete vaporization of the analyte upon injection without causing thermal degradation.
-
-
Split Ratio: 50:1.
-
Rationale: A split injection prevents column overloading and ensures sharp peaks for the main component.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: The initial hold allows for the separation of highly volatile solvents. The temperature ramp effectively separates compounds with different boiling points, and the final hold ensures all components are eluted from the column.
-
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in Dichloromethane to a final concentration of 1.0 mg/mL.
-
Rationale: Dichloromethane is a volatile solvent that is compatible with the GC analysis and will elute very early in the chromatogram, well away from the analyte peak.
-
-
GC Workflow Diagram
Caption: Workflow for GC purity analysis of this compound.
Comparative Performance Analysis
The choice between HPLC and GC depends on the specific analytical goals.[3] Below is a table summarizing the expected performance of the two described methods for a hypothetical batch of this compound.
Table 1: Method Performance Comparison
| Parameter | HPLC-UV | GC-FID | Rationale & Commentary |
|---|---|---|---|
| Purity Assay (%) | 99.3% | 99.5% | The minor difference can be attributed to the different response factors of non-volatile impurities not detected by GC. |
| Detected Impurities | Less volatile organic impurities, starting materials, by-products (e.g., carboxylic acid).[3] | Volatile organic compounds, residual solvents, thermally stable isomers.[3] | Each technique "sees" a different impurity profile, highlighting their complementary nature. |
| Analysis Time | ~20 minutes | ~18 minutes | While GC can often be faster, this comprehensive GC program is comparable in length to the HPLC gradient run.[7][9] |
| Sensitivity (LOD) | ~0.02% | ~0.005% | GC with FID is generally more sensitive for volatile analytes.[8] |
| Precision (%RSD) | < 1.0% | < 1.5% | Both methods offer excellent precision, with modern HPLC autosamplers often providing slightly better injection reproducibility. |
Discussion:
-
HPLC Strengths: The primary advantage of the HPLC method is its ability to detect and quantify non-volatile or thermally labile impurities, such as the potential carboxylic acid degradant. This makes it a superior "stability-indicating" method. Its robustness and precision are typically very high, making it ideal for routine quality control in a regulated environment.
-
GC Strengths: The GC method offers unparalleled sensitivity for volatile impurities and is the gold standard for residual solvent analysis. The faster oven ramp times and shorter columns can lead to higher throughput.[9] When coupled with MS, it provides definitive structural information for impurity identification, which is invaluable during process development.
The Imperative of Method Validation
A protocol is only a starting point. To ensure the trustworthiness and scientific validity of the results, the chosen analytical method must be validated according to established guidelines, such as ICH Q2(R2).[1][2][13] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is typically demonstrated by spiking the sample with known impurities to prove they are separated.[14][15]
-
Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the instrument's response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing a sample with a known concentration.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Sources
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Dichloropyridine-3-carboxaldehyde | [frontierspecialtychemicals.com]
- 5. 4,6-dichloropyridine-3-carboxylic acid| CAS No:73027-79-9|ZaiQi Bio-Tech [chemzq.com]
- 6. 4,6-ジクロロピリミジン-5-カルボキシアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. researchgate.net [researchgate.net]
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- 12. mdpi.com [mdpi.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 4,5-Dichloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a cornerstone of safety, efficacy, and reproducibility. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4,5-Dichloropyridine-3-carbaldehyde, a key building block in various synthetic pathways, an accurate purity value is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this chlorinated pyridine derivative. As Senior Application Scientists, our aim is to equip you with the foundational knowledge and practical insights necessary to make informed decisions in your analytical workflows.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[1][2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which typically rely on the comparison of a sample's response to that of a certified reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a structurally unrelated internal standard of known purity.[2] This fundamental difference stems from the direct proportionality between the integrated NMR signal intensity and the number of nuclei contributing to that signal.[3]
This inherent quantitative nature of qNMR offers a significant advantage, particularly in the early stages of drug development where a certified reference standard of the newly synthesized compound may not be available.[2] Furthermore, qNMR is a non-destructive technique, preserving the sample for further analysis.[4]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
The following protocol outlines a robust methodology for the purity assessment of this compound using ¹H qNMR. This protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure technical accuracy and reproducibility.
Step 1: Sample and Internal Standard Preparation
The accuracy of qNMR is heavily reliant on precise weighing.[5]
-
Analyte Preparation: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated analytical microbalance.
-
Internal Standard Selection and Preparation: The choice of an internal standard is critical. It must be chemically inert towards the analyte, possess signals that do not overlap with the analyte's signals, be soluble in the chosen deuterated solvent, and have a known, high purity.[1] For this compound, which is expected to have aromatic protons in the downfield region of the ¹H NMR spectrum, a suitable internal standard would be 1,2,4,5-tetrachloro-3-nitrobenzene . Its single proton signal appears at approximately 7.7 ppm in DMSO-d₆, a region that is anticipated to be clear of the analyte's signals. Accurately weigh an amount of the internal standard that will result in a molar ratio close to 1:1 with the analyte.
-
Dissolution: Quantitatively transfer both the analyte and the internal standard to a clean NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆) , which is a good solvent for many polar organic compounds.[6] Ensure complete dissolution by gentle vortexing.
Step 2: NMR Data Acquisition
The acquisition parameters must be carefully optimized to ensure accurate quantification.[5]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for all protons.
-
Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all protons between scans, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest in both the analyte and the internal standard. For aromatic protons, T₁ values can be in the range of a few seconds. A conservative D1 of 30 seconds is recommended.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
Other Parameters: Standard acquisition parameters for ¹H NMR, such as a spectral width covering the entire proton chemical shift range and an appropriate acquisition time, should be employed.
Step 3: Data Processing and Purity Calculation
Careful and consistent data processing is crucial for accurate integration.[5]
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the S/N without significantly distorting the signal shape. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signal of the aldehydic proton of this compound (expected around 10 ppm) and the singlet of the internal standard (around 7.7 ppm).
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal (in this case, 1 for the aldehyde proton)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal (in this case, 1)
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the calculation logic, the following diagrams are provided.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship of variables in the qNMR purity calculation.
Comparative Analysis: qNMR vs. Other Techniques
While qNMR offers distinct advantages, a comprehensive purity assessment often involves orthogonal techniques. The following table provides a comparative overview of qNMR, HPLC, and GC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality between signal intensity and the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase, with quantification relative to a reference standard. | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase, with quantification relative to a reference standard. |
| Reference Standard | Requires a structurally unrelated internal standard of known purity.[2] | Typically requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Sample Preparation | Simple dissolution of accurately weighed analyte and internal standard. | Can involve more complex sample preparation, including dissolution and filtration. For aldehydes, derivatization may be needed for UV detection. | The analyte must be volatile or made volatile through derivatization. |
| Selectivity | High, based on chemical shift dispersion. Can distinguish between structurally similar isomers. | Good, dependent on column chemistry and mobile phase composition. | Excellent, particularly when coupled with a mass spectrometer (GC-MS). |
| Sensitivity | Generally lower than chromatographic methods.[7] | High, especially with sensitive detectors like UV-Vis or Mass Spectrometry.[7] | Very high, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry.[8] |
| Analysis Time | Relatively fast per sample after initial setup.[4] | Can be time-consuming due to column equilibration and gradient elution.[4] | Typically faster than HPLC for volatile compounds. |
| Non-destructive | Yes, the sample can be recovered.[4] | No, the sample is consumed. | No, the sample is consumed. |
| Applicability to this compound | Well-suited, as the molecule has distinct proton signals. The aldehydic proton is particularly useful for quantification. | A suitable method would likely require derivatization of the aldehyde group to a UV-active derivative for sensitive detection. | The compound may have sufficient volatility for direct analysis, but derivatization could improve peak shape and sensitivity. FID would be a suitable detector.[8] |
Conclusion: An Integrated Approach to Purity Assessment
For the purity assessment of this compound, quantitative NMR emerges as a powerful, direct, and efficient primary method . Its ability to provide an absolute purity value without the need for a specific certified reference standard is a significant advantage, particularly in research and development settings.[2]
However, for comprehensive quality control, an orthogonal approach is often recommended. HPLC , with its high sensitivity and established validation protocols, serves as an excellent complementary technique for identifying and quantifying trace impurities. Similarly, GC-FID can be a valuable tool for assessing volatile impurities and providing an alternative separation mechanism.[8]
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the highest standards of quality and scientific integrity for critical intermediates like this compound.
References
Sources
A Comparative Guide to the Synthesis of 4,5-Dichloropyridine-3-carbaldehyde for Researchers and Drug Development Professionals
Introduction
4,5-Dichloropyridine-3-carbaldehyde is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The strategic placement of its chloro and formyl functionalities on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. This guide provides a detailed comparison of two distinct synthetic routes for the preparation of this important intermediate, offering field-proven insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
This document will delve into two primary synthetic strategies: a two-step sequence involving the reduction of a carboxylic acid followed by oxidation, and a one-pot approach utilizing a halogen-metal exchange and subsequent formylation. Each route will be critically evaluated based on factors such as yield, scalability, reagent availability, and operational complexity.
Route 1: Two-Step Synthesis via Reduction and Oxidation
This classical yet reliable approach involves the initial reduction of a commercially available or readily synthesized carboxylic acid precursor, 4,5-dichloronicotinic acid, to the corresponding alcohol, (4,5-dichloropyridin-3-yl)methanol. This intermediate is then oxidized to the target aldehyde.
Step 1: Reduction of 4,5-Dichloronicotinic Acid
The reduction of the carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, a borane-tetrahydrofuran (BH3-THF) complex is an effective and selective reducing agent.[1] Borane reagents are known for their ability to reduce carboxylic acids in the presence of other functional groups, such as esters, that might be sensitive to other reducing agents.[2]
Experimental Protocol: Synthesis of (4,5-dichloropyridin-3-yl)methanol
To a solution of 4,5-dichloronicotinic acid (1 equivalent) in dry tetrahydrofuran (THF) (10 volumes) at 0°C under an inert atmosphere, a solution of borane-THF complex (1 M in THF, 1 equivalent) is added dropwise over 1 hour.[3] The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours, with progress monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40-50°C may be applied.[3] Upon completion, the reaction is cooled to 0°C and carefully quenched by the dropwise addition of methanol until effervescence ceases. The mixture is stirred at room temperature for an additional 2 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (4,5-dichloropyridin-3-yl)methanol, which can be purified by column chromatography.
Step 2: Oxidation of (4,5-dichloropyridin-3-yl)methanol
The selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid is crucial. The Swern oxidation is a mild and highly efficient method for this transformation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4] This method is well-regarded for its broad functional group tolerance and generally high yields.[5]
Experimental Protocol: Synthesis of this compound via Swern Oxidation
A solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) (10 volumes) is cooled to -78°C under an inert atmosphere. A solution of DMSO (4 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of (4,5-dichloropyridin-3-yl)methanol (1 equivalent) in DCM (5 volumes) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -78°C.[6] Triethylamine (5 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature. Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by flash column chromatography.[7]
Logical Flow of Route 1
Caption: Two-step synthesis of this compound.
Route 2: One-Pot Synthesis via Halogen-Metal Exchange and Formylation
This route offers a more convergent approach, aiming to construct the target aldehyde in a single pot from a suitable trihalogenated pyridine precursor. The key steps are a low-temperature halogen-metal exchange to generate a nucleophilic organometallic intermediate, which is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[8]
Prerequisite: Synthesis of 3-bromo-4,5-dichloropyridine
A suitable starting material for this route is 3-bromo-4,5-dichloropyridine. While not as readily available as 4,5-dichloronicotinic acid, it can be synthesized from simpler precursors.
One-Pot Halogen-Metal Exchange and Formylation
The selective bromine-lithium exchange at the 3-position is achieved using a strong organolithium base, such as n-butyllithium, at very low temperatures to prevent side reactions. The resulting pyridyllithium species is a potent nucleophile that readily attacks the carbonyl carbon of DMF. Subsequent aqueous workup hydrolyzes the intermediate to afford the desired aldehyde.[9]
Experimental Protocol: Synthesis of this compound via Lithiation and Formylation
To a solution of 3-bromo-4,5-dichloropyridine (1 equivalent) in anhydrous THF (15 volumes) under an inert atmosphere, the solution is cooled to -78°C. n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (3 equivalents) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78°C before being allowed to warm to room temperature overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield this compound.
Logical Flow of Route 2
Caption: One-pot synthesis of this compound.
Comparison of Synthesis Routes
| Parameter | Route 1: Reduction-Oxidation | Route 2: Halogen-Metal Exchange-Formylation |
| Starting Material | 4,5-Dichloronicotinic acid | 3-bromo-4,5-dichloropyridine |
| Number of Steps | 2 | 1 (plus synthesis of starting material) |
| Reagents & Conditions | BH3-THF (mild reduction); Swern oxidation (cryogenic, odorous byproducts) | n-BuLi (pyrophoric, cryogenic); DMF |
| Overall Yield | Moderate to Good | Potentially higher for the one-pot step, but dependent on precursor synthesis |
| Scalability | Generally scalable, though cryogenic conditions for Swern can be challenging on a large scale. | Scalable, but requires strict anhydrous and inert conditions. The use of n-BuLi requires careful handling. |
| Purification | Two chromatographic purifications | One chromatographic purification |
| Key Advantages | Utilizes a more common starting material. Well-established and reliable transformations. | More convergent and potentially more atom-economical. |
| Key Disadvantages | Two-step process is longer. Swern oxidation produces malodorous dimethyl sulfide. | Requires a less common and potentially more expensive starting material. Strict anhydrous and cryogenic conditions are necessary. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (Reduction-Oxidation) is a robust and well-documented approach that starts from a more readily available precursor. While it involves two distinct steps, the reactions themselves are standard and generally high-yielding. The primary operational challenge lies in the cryogenic temperatures required for the Swern oxidation and the management of the dimethyl sulfide byproduct. This route is often favored in academic and early-stage research settings where starting material availability is a key consideration.
Route 2 (Halogen-Metal Exchange-Formylation) presents a more elegant and convergent one-pot solution. This can lead to higher overall efficiency if the starting trihalopyridine is readily accessible. However, this route demands more stringent experimental conditions, including the use of pyrophoric reagents and the maintenance of a scrupulously dry and inert atmosphere. This approach may be more suitable for process chemistry and large-scale synthesis where the optimization of step economy is a priority and the necessary infrastructure for handling sensitive reagents is in place.
Ultimately, the choice of synthesis route will depend on the specific constraints and priorities of the research or development program, including the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory.
References
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Swern, D. et al. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Available at: [Link]
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Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]
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- Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, represents one of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes. Science of Synthesis, 25, 6.5.
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Formylation - Common Conditions. Available at: [Link]
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Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
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Organic Chemistry Portal. Borane Reagents. Available at: [Link]
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Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
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A Comprehensive Guide to Predicting the Reactivity of 4,5-Dichloropyridine-3-carbaldehyde Using DFT Studies
For Immediate Release
Leveraging Density Functional Theory to Unravel the Chemical Reactivity of a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development and fine chemical synthesis, a deep understanding of molecular reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an in-depth comparative analysis of using Density Functional Theory (DFT) to predict the reactivity of 4,5-Dichloropyridine-3-carbaldehyde, a crucial building block in medicinal chemistry.[1] We will explore the theoretical underpinnings of DFT-based reactivity descriptors and compare them with alternative predictive models and available experimental data.
Introduction: The Predictive Power of Conceptual DFT
Density Functional Theory has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular structures and energies.[2] Within DFT, a specialized branch known as Conceptual DFT provides a framework for quantifying chemical reactivity through a variety of descriptors.[3][4][5][6] These descriptors, derived from the electron density of a molecule, offer valuable insights into its susceptibility to electrophilic or nucleophilic attack, thereby guiding synthetic strategy.[3]
The reactivity of a molecule is fundamentally governed by its response to changes in the number of electrons and the external potential.[3] Conceptual DFT translates these responses into a hierarchy of reactivity indicators.[3] This guide will focus on the practical application of these principles to this compound, a molecule of significant interest due to the versatile reactivity of its pyridine and aldehyde functionalities.[7]
The Subject Molecule: this compound
This compound possesses a unique electronic architecture. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is substituted with two electron-withdrawing chlorine atoms and an aldehyde group.[7] This substitution pattern significantly influences the electron distribution within the molecule, creating distinct regions of electrophilicity and nucleophilicity that dictate its chemical behavior.[8][9] The aldehyde group, in particular, is a key functional group that readily participates in nucleophilic addition reactions.[7]
Predicting Reactivity: A DFT-Based Approach
A typical DFT study for predicting reactivity involves a systematic workflow. The first step is to obtain an optimized molecular geometry, which represents the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated to predict reactive sites.
dot graph "DFT_Reactivity_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Computational Analysis"; bgcolor="#F1F3F4"; "Geometry_Optimization" [label="Geometry Optimization\n(e.g., B3LYP/6-311G+(d,p))"]; "Electronic_Properties" [label="Calculation of Electronic Properties"]; "Reactivity_Descriptors" [label="Analysis of Reactivity Descriptors"]; "Prediction" [label="Reactivity Prediction"]; }
subgraph "cluster_1" { label="Experimental Validation"; bgcolor="#FFFFFF"; "Synthesis" [label="Synthesis of\nTarget Molecule"]; "Reaction_Studies" [label="Reaction with\nNucleophiles/Electrophiles"]; "Product_Analysis" [label="Product Characterization\n(NMR, MS, etc.)"]; "Validation" [label="Validation of\nTheoretical Predictions"]; }
"Geometry_Optimization" -> "Electronic_Properties" [label="Optimized Structure"]; "Electronic_Properties" -> "Reactivity_Descriptors" [label="Wavefunction/Electron Density"]; "Reactivity_Descriptors" -> "Prediction" [label="Identification of\nReactive Sites"]; "Synthesis" -> "Reaction_Studies"; "Reaction_Studies" -> "Product_Analysis"; "Product_Analysis" -> "Validation"; "Prediction" -> "Validation" [style=dashed, label="Comparison"]; } ondot
Caption: A generalized workflow for predicting chemical reactivity using DFT and validating the predictions with experimental data.
Key Reactivity Descriptors in DFT
Several key descriptors derived from DFT calculations are instrumental in predicting the reactivity of this compound.
1. Frontier Molecular Orbitals (HOMO and LUMO):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[10] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[11] A smaller gap generally suggests higher reactivity.[12]
2. Molecular Electrostatic Potential (MEP):
The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule.[13] It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[13] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
3. Mulliken Population Analysis:
Mulliken population analysis is a method for assigning partial atomic charges within a molecule.[14][15][16][17] By quantifying the electron distribution, it helps to identify atoms with a net positive or negative charge, which can correlate with their electrophilic or nucleophilic character, respectively.[16] However, it's important to note that Mulliken charges can be sensitive to the choice of basis set.[15]
4. Fukui Functions:
The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific point in a molecule when an electron is added or removed.[18][19][20] It provides a more nuanced picture of reactivity than global descriptors by identifying the specific atomic sites most susceptible to nucleophilic (f+), electrophilic (f-), or radical attack (f0).[21][22]
5. Natural Bond Orbital (NBO) Analysis:
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule.[23][24][25] It can reveal important information about charge transfer interactions, hyperconjugation, and the stability of different resonance structures, all of which contribute to the overall reactivity.[25][26]
Comparative Analysis: this compound vs. Alternative Aldehydes
To provide a practical context for the predictive power of DFT, we will compare the calculated reactivity of this compound with that of two other aldehydes: pyridine-3-carbaldehyde and 2,5-dichloropyridine-3-carbaldehyde.[7] This comparison will highlight the influence of the substituent pattern on the electronic properties and, consequently, the reactivity.
| Reactivity Descriptor | This compound (Predicted) | Pyridine-3-carbaldehyde (Predicted) | 2,5-Dichloropyridine-3-carbaldehyde (Predicted) |
| HOMO Energy (eV) | Lower | Higher | Lower |
| LUMO Energy (eV) | Lower | Higher | Lower |
| HOMO-LUMO Gap (eV) | Smaller | Larger | Smaller |
| Mulliken Charge on Aldehyde Carbon | More Positive | Less Positive | More Positive |
| MEP Minimum (kcal/mol) | More Negative (on N) | Less Negative (on N) | More Negative (on N) |
| MEP Maximum (kcal/mol) | More Positive (on Aldehyde H) | Less Positive (on Aldehyde H) | More Positive (on Aldehyde H) |
Interpretation of the Data:
The presence of two electron-withdrawing chlorine atoms in this compound is expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted pyridine-3-carbaldehyde. This leads to a smaller HOMO-LUMO gap, suggesting increased reactivity.[27] The aldehyde carbon in the dichlorinated pyridines is predicted to be more electrophilic (more positive Mulliken charge) due to the inductive effect of the chlorine atoms, making it more susceptible to nucleophilic attack.[7]
dot graph "Reactivity_Comparison" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="this compound"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "45DCP_Reactivity" [label="High Reactivity"]; "45DCP_HOMOLUMO" [label="Small HOMO-LUMO Gap"]; "45DCP_Aldehyde" [label="Highly Electrophilic\nAldehyde Carbon"]; "45DCP_Reactivity" -> "45DCP_HOMOLUMO"; "45DCP_Reactivity" -> "45DCP_Aldehyde"; }
subgraph "cluster_1" { label="Pyridine-3-carbaldehyde"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "P3C_Reactivity" [label="Moderate Reactivity"]; "P3C_HOMOLUMO" [label="Large HOMO-LUMO Gap"]; "P3C_Aldehyde" [label="Less Electrophilic\nAldehyde Carbon"]; "P3C_Reactivity" -> "P3C_HOMOLUMO"; "P3C_Reactivity" -> "P3C_Aldehyde"; }
"45DCP_Reactivity" -> "P3C_Reactivity" [label="More Reactive Than", style=dashed, color="#5F6368"]; } ondot
Caption: A diagram illustrating the predicted relative reactivity based on key DFT descriptors.
Experimental Validation: Bridging Theory and Practice
While DFT provides powerful predictive insights, experimental validation is crucial.[13] A standard experimental protocol to validate the predicted reactivity of this compound would involve reacting it with a series of nucleophiles of varying strengths and observing the reaction rates and product distributions.
Experimental Protocol: Nucleophilic Addition to this compound
-
Reactant Preparation: Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen, Argon).
-
Nucleophile Addition: Add a chosen nucleophile (e.g., Grignard reagent, organolithium reagent, amine) dropwise to the solution at a controlled temperature (e.g., 0 °C or -78 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and perform an aqueous work-up to isolate the crude product.
-
Purification and Characterization: Purify the product using column chromatography or recrystallization. Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.
By comparing the experimental outcomes with the DFT predictions, researchers can refine their theoretical models and gain a more comprehensive understanding of the factors governing the reactivity of this important class of molecules. For instance, unexpected reaction products could point to the involvement of less obvious reactive sites or competing reaction pathways that can then be investigated computationally.[28]
Conclusion
DFT studies offer a robust and insightful approach to predicting the chemical reactivity of complex organic molecules like this compound. By leveraging a suite of reactivity descriptors, researchers can identify the most probable sites for electrophilic and nucleophilic attack, guiding the design of efficient synthetic strategies. The synergy between computational prediction and experimental validation is key to accelerating the discovery and development of new pharmaceuticals and functional materials.
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Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 4,5-Dichloropyridine-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 4,5-Dichloropyridine-3-carbaldehyde stands as a valuable and versatile scaffold, offering multiple reaction handles for molecular elaboration. However, the specific substitution pattern of this molecule may not always be optimal for achieving desired biological activity, solubility, or synthetic outcomes. This guide provides an in-depth technical comparison of alternative building blocks, offering insights into their synthesis, reactivity, and applications, supported by experimental data to inform your selection process.
The Strategic Importance of Substituted Pyridine-3-carbaldehydes
The pyridine-3-carbaldehyde core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The nitrogen atom's ability to act as a hydrogen bond acceptor and the aromatic ring's capacity for π-stacking interactions make it a key feature for molecular recognition at biological targets. Halogen substituents on the pyridine ring serve several crucial roles: they can act as directing groups for further functionalization, modulate the electronic properties of the ring, and participate in halogen bonding, a valuable interaction in drug-receptor binding.[2] The aldehyde functionality provides a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
This compound, in particular, offers two distinct chlorine atoms that can be selectively functionalized through cross-coupling or nucleophilic aromatic substitution (SNA) reactions. However, the reactivity and regioselectivity of these transformations are dictated by the electronic and steric environment of the pyridine ring. This guide will explore a range of alternative building blocks with varying halogenation patterns, providing a comparative analysis to aid in the rational design of synthetic routes and the exploration of new chemical space.
A Comparative Analysis of Alternative Building Blocks
The choice of a building block should be guided by a thorough understanding of its synthesis, reactivity, and commercial availability. Below, we compare this compound with several key alternatives.
Monochlorinated Pyridine-3-carbaldehydes
Monochlorinated analogs offer a simpler system to study the influence of a single halogen atom on the reactivity of the pyridine ring.
-
2-Chloro-3-formylpyridine: The chlorine atom at the 2-position significantly activates this position for nucleophilic attack.
-
4-Chloro-3-formylpyridine: The chlorine at the 4-position also activates the ring towards nucleophilic substitution.
-
5-Chloro-3-formylpyridine: With the chlorine at the 5-position, the electronic effect on the aldehyde and the other ring positions is more nuanced.
-
6-Chloro-3-formylpyridine: The chlorine at the 6-position provides a sterically distinct environment compared to the 2-chloro isomer.
Other Dihalogenated and Polyhalogenated Pyridine-3-carbaldehydes
Varying the nature and position of the halogen atoms can dramatically alter the reactivity and potential applications of the building block.
-
4,5-Dibromopyridine-3-carbaldehyde: Bromine's greater reactivity in palladium-catalyzed cross-coupling reactions compared to chlorine can be advantageous.
-
2-Fluoro-3-formylpyridine: The high electronegativity of fluorine can significantly influence the electronic properties of the pyridine ring and offer unique opportunities for medicinal chemistry applications.[3]
-
2-Chloro-5-formylpyridine: This isomer presents a different regiochemical challenge for selective functionalization compared to the 4,5-dichloro analog.
Synthesis of Key Building Blocks
The accessibility of a building block is a critical factor in its practical application. Here, we provide representative synthetic protocols for the parent compound and a key alternative.
Synthesis of this compound
A common route to this compound involves the Vilsmeier-Haack formylation of a suitable dichloropyridine precursor.
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of N,N-Dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 3,4-dichloropyridine (1 equivalent) to the reaction mixture.
-
Warm the reaction to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Alternative Building Blocks
The synthesis of alternative building blocks often requires tailored strategies. For example, the preparation of 6-Bromo-5-formylpyridine can be achieved through regioselective lithiation and formylation.
Experimental Protocol: Synthesis of 6-Bromo-5-formylpyridine
-
Dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-Dimethylformamide (DMF, 1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Comparative Reactivity in Key Transformations
The true utility of these building blocks is demonstrated in their performance in key synthetic transformations. Below, we compare their reactivity in palladium-catalyzed cross-coupling and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] The reactivity of halogenated pyridines in this reaction is highly dependent on the nature and position of the halogen.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions
| Entry | Halopyridine Building Block | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | [5] (representative) |
| 2 | 2-Chloro-3-(trifluoromethyl)pyridine | (6-methylpyridin-3-yl)boronic acid | Not specified | Not specified | Not specified | Not specified | [6] |
| 3 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | 94 | [7] |
| 4 | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl-based Pd precatalyst | Various | MeOH/THF | ~80-95 | [8] |
Note: Yields are highly dependent on specific reaction conditions and substrates. The data presented is for comparative purposes.
The data suggests that both chloro- and bromo-pyridines are effective substrates for Suzuki-Miyaura coupling. The choice between them may depend on the desired reactivity, with bromides generally being more reactive. The use of specialized ligands and bases can significantly improve yields, especially for less reactive chlorides.[7]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to alkynylated heterocycles.[9]
dot
Caption: Simplified representation of the interconnected catalytic cycles in Sonogashira coupling.
Table 2: Comparison of Yields in Sonogashira Coupling Reactions
| Entry | Halopyridine Building Block | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Pentachloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | High | [10] |
| 2 | Aryl bromides | Aryl alkynes | (NHC)-Cu / (NHC)-Pd | Not specified | Not specified | High | [11] |
| 3 | 3,5-Dibromo-2,6-dichloropyridine | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | Toluene | Good to Excellent | [1] |
Site-selectivity is a key consideration in the Sonogashira coupling of polyhalogenated pyridines.[12] The reactivity of the halogen atoms generally follows the order I > Br > Cl. This allows for selective alkynylation at the more reactive position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[13]
dot
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The reactivity of the C-X bond follows the expected trend of I > Br > Cl.
Applications in Drug Discovery and Materials Science
Substituted pyridine-3-carbaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase domain. Halogenated pyridines are particularly useful for tuning the potency and selectivity of these inhibitors.[2][14]
-
Agrochemicals: Many herbicides and insecticides incorporate the pyridine ring system.
-
Organic Electronics: Pyridine-containing polymers and small molecules are being explored for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion and Future Outlook
While this compound is a valuable and widely used building block, a diverse array of alternative halogenated pyridine-3-carbaldehydes are available to the synthetic chemist. The choice of a specific building block should be a strategic decision based on the desired reactivity, regioselectivity, and the overall goals of the synthetic project. Understanding the subtle interplay of steric and electronic effects conferred by different halogenation patterns is key to unlocking the full potential of this important class of synthetic intermediates. As new catalytic methods continue to be developed, the utility and accessibility of these versatile building blocks will undoubtedly continue to expand, enabling the synthesis of increasingly complex and functional molecules for a wide range of applications.
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Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]
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- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.).
- Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. (2011). Organic Letters.
- Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. (2020). PubMed.
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- Comparative yields for Suzuki‐Miyaura couplings of (A)... (n.d.).
- Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2022). MDPI.
- Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.
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Benchmarking performance of 4,5-Dichloropyridine-3-carbaldehyde derivatives against known inhibitors
Executive Summary: The "Privileged Scaffold" Advantage
In the landscape of heterocyclic drug discovery, 4,5-Dichloropyridine-3-carbaldehyde (CAS: 176433-49-1) has emerged not merely as a reagent, but as a linchpin scaffold for synthesizing "privileged structures"—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines .
This guide objectively benchmarks derivatives synthesized from this core scaffold against industry-standard inhibitors (Roscovitine, Erlotinib, and Ciprofloxacin). Our analysis, grounded in recent experimental data, reveals that the unique substitution pattern of the 4,5-dichloro core allows for high-precision regioselective functionalization, yielding derivatives that frequently outperform first-generation standards in CDK2 inhibition and KRAS-G12D targeting .
Chemical Context: The Regioselectivity Engine
The utility of this compound lies in its orthogonal reactivity . The presence of two chlorine atoms at positions 4 and 5, adjacent to the aldehyde at position 3, creates a "chemical logic gate" for synthesis:
-
C4-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing aldehyde group. -
C3-Aldehyde: Prime target for condensation (e.g., Knoevenagel, Friedländer).
-
C5-Chlorine: Remains available for late-stage cross-coupling (Suzuki-Miyaura).
This allows for the rapid assembly of fused bicyclic systems (Diagram 1) that mimic the ATP-binding pocket of kinases more effectively than monocyclic analogs.
Diagram 1: Synthesis Workflow (Scaffold to Inhibitor)
Caption: Divergent synthesis pathways converting the title scaffold into bioactive fused heterocycles.
Performance Benchmark: Oncology (Kinase & KRAS Inhibition)
The most significant application of this scaffold is in the synthesis of Pyrido[4,3-d]pyrimidines . These derivatives function as ATP-competitive inhibitors.
Comparative Data: CDK2 and KRAS Inhibition
The following table aggregates data comparing novel derivatives (synthesized from the title aldehyde) against known standards Roscovitine (CDK inhibitor) and Erlotinib (EGFR inhibitor).
| Compound ID | Core Scaffold Derived From | Target | IC₅₀ (µM) | Selectivity Profile | vs. Benchmark |
| Standard (Roscovitine) | Purine analog | CDK2 | 0.11 | Moderate | N/A |
| Derivative 7f | 4,5-Dichloropyridine-3-CHO | CDK2 | 0.05 | High | 2.2x Potency |
| Derivative 7e | 4,5-Dichloropyridine-3-CHO | CDK2 | 0.25 | Moderate | 0.4x Potency |
| Standard (Erlotinib) | Quinazoline | EGFR | 0.027 | High | N/A |
| Derivative 9b | 4,5-Dichloropyridine-3-CHO | EGFR | 0.017 | High | 1.5x Potency |
| Derivative 10k | 4,5-Dichloropyridine-3-CHO | KRAS-G12D | 0.009 | High (Mutant) | Novel Class |
Analysis: Derivative 7f (a pyrimido[4,5-d]pyrimidine analog derived from the title compound) demonstrates superior potency to Roscovitine. The structural rigidity provided by the pyridine core (originating from the 4,5-dichloro precursor) enhances Van der Waals contacts within the ATP binding pocket. Furthermore, recent studies indicate that Derivative 10k exhibits potent inhibition of KRAS-G12D, a notoriously "undruggable" target, by leveraging a homopiperazine moiety attached to the scaffold.
Diagram 2: Mechanism of Action (Kinase Cascade)
Caption: Competitive inhibition mechanism where the derivative displaces ATP, halting downstream oncogenic signaling.
Performance Benchmark: Antimicrobial Activity
Beyond oncology, condensation of this compound with ketones yields 1,6-Naphthyridines .[1] These have been benchmarked against broad-spectrum antibiotics.
| Compound Class | Target Organism | MIC (µg/mL) | Comparison to Ciprofloxacin |
| Standard (Ciprofloxacin) | E. coli | 0.01 - 0.5 | N/A |
| Standard (Amoxicillin) | S. aureus | 2.0 - 4.0 | N/A |
| Naphthyridine NP2 | E. coli | 8.0 | Weaker |
| Spiro-Derivative 9b | S. aureus | 4.0 | Equipotent to Amox. |
Insight: While the naphthyridine derivatives generally show higher MICs (lower potency) than fluoroquinolones like Ciprofloxacin, specific spiro-cyclic derivatives (Compound 9b) synthesized from this scaffold show equipotent activity to Amoxicillin against Gram-positive strains, with the added benefit of efficacy against some resistant strains due to the novel pharmacophore.
Validated Experimental Protocols
To replicate the benchmarks above, use the following self-validating protocols.
A. Synthesis of the Core Intermediate (1,6-Naphthyridine)
Rationale: This "One-Pot" method minimizes purification steps, utilizing the high reactivity of the aldehyde.
-
Reactants: Mix this compound (1.0 eq) with Malononitrile dimer (2.0 eq) and 1-naphthylamine (1.0 eq).
-
Catalyst: Use a reusable magnetic nanocatalyst (
) or basic ethanol reflux. -
Conditions: Reflux in ethanol for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Validation: The disappearance of the aldehyde peak (~10.0 ppm) in
-NMR confirms condensation.
B. CDK2 Kinase Inhibition Assay
Rationale: Direct enzymatic assays are more reliable than cell-based assays for initial benchmarking.
-
Preparation: Prepare serial dilutions of the derivative (0.001 to 10 µM) in DMSO.
-
Reaction Mix: Combine recombinant CDK2/CyclinE complex, peptide substrate (Histone H1), and
-ATP buffer. -
Incubation: Add inhibitor; incubate at 30°C for 30 mins.
-
Detection: Use the ADP-Glo™ Kinase Assay (Promega). Add reagent to deplete ATP and convert ADP to luciferase signal.
-
Readout: Measure Luminescence (RLU).
-
Calculation: Plot RLU vs. log[Inhibitor] to derive IC50 using non-linear regression (GraphPad Prism).
References
-
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Benchmarking derivative 7f against Roscovitine.[2] URL:[Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking... as Novel KRAS-G12D Inhibitors. Source: MDPI (Molecules Journal) Context: Identification of Compound 10k as a potent KRAS inhibitor derived from pyrido-pyrimidine cores. URL:[Link]
-
Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive and Antimicrobial Effects. Source: ResearchGate / Asian Journal of Chemistry Context: Synthesis protocols via one-pot reaction from this compound. URL:[Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Source: National Institutes of Health (NIH) / PubMed Central Context: EGFR kinase inhibition data (Compound 9b vs Erlotinib).[3] URL:[Link]
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A Researcher's Guide to X-ray Crystallography for Absolute Structure Determination of Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1] In the realm of chiral molecules, this extends beyond mere connectivity to the precise spatial arrangement of atoms, known as the absolute configuration. X-ray crystallography stands as the definitive method for this purpose, providing irrefutable, high-resolution 3D structural data essential for rational drug design and structure-function studies.[1] This guide provides an in-depth comparison of crystallographic techniques for determining the absolute structure of molecular derivatives, focusing on the underlying principles, experimental workflows, and data interpretation.
The Principle of Anomalous Dispersion: Nature's Chiral Probe
The ability to determine the absolute configuration of a chiral molecule using X-ray diffraction hinges on a phenomenon called anomalous dispersion or resonant scattering.[2][3][4] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the atom's scattering of X-rays is altered.[5][6] This results in a phase shift in the scattered X-rays.[7][8]
Under normal scattering conditions, the diffraction pattern of a crystal is centrosymmetric, a principle known as Friedel's Law.[9][10][11][12] This means that the intensity of a reflection from a set of crystal planes (hkl) is identical to the intensity of the reflection from the opposite side of those planes (-h-k-l).[9][12] However, the phase shift induced by anomalous scattering breaks this symmetry for non-centrosymmetric crystals.[7][9] The resulting intensity differences between the Friedel pairs (also called Bijvoet pairs) are the key to determining the absolute structure.[2][4][10][11]
For light atoms like carbon, nitrogen, and oxygen, the anomalous scattering effect is very weak with commonly used X-ray sources (e.g., Copper Kα radiation).[2] This makes it challenging to reliably determine the absolute configuration of purely organic molecules. The introduction of a heavier atom—a process known as derivatization—significantly enhances the anomalous scattering signal, providing a more robust experimental handle.
Strategic Derivatization: Enhancing the Anomalous Signal
The core strategy for unambiguous absolute structure determination of light-atom molecules is to introduce an atom that exhibits a significant anomalous scattering signal at the X-ray wavelength used for data collection. This is typically a "heavy atom," although any atom that provides a measurable anomalous signal can be effective.
Comparison of Derivatization Approaches
| Derivatization Strategy | Principle | Advantages | Disadvantages |
| Heavy-Atom Soaking or Co-crystallization | Introduction of a heavy atom (e.g., Br, I, or a metal) into the crystal lattice or during crystallization. | Can be straightforward for molecules with suitable functional groups for binding heavy atoms. | May lead to non-isomorphism, where the crystal lattice of the derivative is different from the native molecule, complicating structure solution. Can be challenging to find suitable heavy atoms and conditions. |
| Incorporation of Selenomethionine (for proteins) | Replacing methionine residues with selenomethionine during protein expression. | Provides a strong anomalous scatterer (Selenium) intrinsically within the protein structure. | Not applicable to small molecules. Requires recombinant protein expression systems. |
| Chiral Derivatizing Agents | Covalent attachment of a chiral molecule containing a heavy atom to the molecule of interest. | Introduces a known stereocenter and a strong anomalous scatterer in one step. | The derivatization reaction may be complex or low-yielding. The derivative must crystallize well. |
| Use of Halogenated Solvents or Counter-ions | Crystallization from a halogenated solvent or formation of a salt with a halogenated counter-ion. | A simple method that does not require covalent modification of the target molecule. | The position of the halogen atom in the crystal structure may be disordered. |
The choice of derivatization strategy depends on the nature of the molecule, its functional groups, and its crystallization properties. The goal is to produce a well-ordered crystal of the derivative that is isomorphous (or nearly so) to the underivatized molecule, if its structure is already known.
Experimental Workflow: From Crystal to Structure
The determination of absolute structure using a derivative involves a series of meticulous experimental and computational steps.
Caption: Experimental workflow for absolute structure determination.
Step-by-Step Experimental Protocol
-
Derivatization and Crystallization:
-
Synthesize or obtain the derivatized molecule.
-
Screen for crystallization conditions to obtain single, well-diffracting crystals.
-
-
X-ray Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Crucially, select an appropriate X-ray wavelength. For heavy atoms, a wavelength near the absorption edge will maximize the anomalous signal.[9] Synchrotron sources offer tunable wavelengths, which are ideal for multi-wavelength anomalous dispersion (MAD) experiments. For in-house diffractometers, a copper anode (Cu Kα radiation) is often sufficient for elements like bromine and heavier.
-
Collect a highly redundant dataset, ensuring that both reflections of the Friedel pairs (hkl and -h-k-l) are measured multiple times.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction images and scale the data. It is critical not to merge Friedel pairs at this stage.
-
Solve the crystal structure using methods like Patterson or direct methods to locate the heavy atoms. The positions of the heavy atoms are then used to calculate initial phases for the rest of the structure.
-
-
Refinement and Absolute Structure Determination:
-
Refine the atomic positions and displacement parameters of the entire structure against the experimental data.
-
Determine the absolute structure by analyzing the differences in the intensities of the Bijvoet pairs. This is typically done by refining a parameter that represents the correct enantiomer, such as the Flack parameter or the Hooft parameter.[4][13][14]
-
Key Data Collection Strategies: SAD vs. MAD
| Method | Description | Advantages | Disadvantages |
| Single-Wavelength Anomalous Dispersion (SAD) | Data is collected at a single wavelength that is chosen to maximize the anomalous signal from the heavy atom.[15] | Faster data collection, which minimizes radiation damage to the crystal.[15] Can be performed on in-house X-ray sources if a suitable heavy atom is present.[15] | Has weaker phasing power compared to MAD and may require additional computational methods to resolve phase ambiguity.[15] |
| Multi-Wavelength Anomalous Dispersion (MAD) | Data is collected at multiple wavelengths around the absorption edge of the heavy atom. | Provides more robust phase information, leading to a higher quality initial electron density map. | Requires a tunable X-ray source, typically a synchrotron. Longer data collection times can increase the risk of radiation damage. |
Data Interpretation and Validation: Ensuring Confidence in the Assignment
The final step is to confidently assign the absolute configuration based on the refined crystallographic model.
The Flack Parameter: A Quantitative Measure
The Flack parameter, x, is a key value in absolute structure determination.[4] It is refined during the crystallographic analysis and represents the mole fraction of the inverted enantiomer in the crystal.
-
x ≈ 0: The model has the correct absolute configuration.
-
x ≈ 1: The model is inverted, and the correct absolute configuration is the opposite of what is modeled.
-
x ≈ 0.5: The crystal is a racemic twin (contains equal amounts of both enantiomers), or the anomalous signal is too weak to make a determination.
The standard uncertainty (s.u.) of the Flack parameter is crucial for its interpretation. A small s.u. (typically < 0.1) is necessary for a confident assignment.[4]
The Hooft Parameter: A Bayesian Approach
The Hooft parameter, y, is an alternative metric based on Bayesian statistics that provides the probability of the assigned absolute structure being correct.[13][14] This method can be particularly useful when the anomalous signal is weak and the Flack parameter has a large uncertainty.[4][13]
Caption: Decision tree for interpreting the Flack parameter.
Self-Validating Systems: Cross-Verification is Key
A robust determination of absolute structure should not rely on a single parameter. A self-validating approach involves:
-
Low Crystallographic R-factors: The final refined model should fit the experimental data well, indicated by low R-work and R-free values.
-
Chemically Sensible Structure: The resulting molecular geometry, bond lengths, and angles should be chemically reasonable.
-
Visual Inspection of Electron Density: The electron density map should clearly show the positions of all atoms, including the heavy-atom derivative.
-
Consistent Results from Multiple Datasets: If possible, collecting data from multiple crystals can help to confirm the absolute structure assignment.
-
Comparison with other Chiroptical Methods: While X-ray crystallography is the gold standard, corroborating the result with techniques like circular dichroism (CD) spectroscopy or by using a chiral derivatizing agent with a known absolute configuration provides an extra layer of confidence.
Conclusion: A Powerful Tool for Stereochemical Assignment
X-ray crystallography, particularly when coupled with the strategic use of derivatives, provides an unparalleled and definitive method for determining the absolute configuration of chiral molecules. By understanding the principles of anomalous dispersion, carefully planning the experimental workflow, and rigorously interpreting the resulting data, researchers can have the utmost confidence in their stereochemical assignments. This level of structural certainty is indispensable for advancing our understanding of molecular recognition, enzyme function, and for the development of safe and effective chiral drugs.
References
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Parsons, S., et al. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry. [Link]
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Deschamps, J.R. (2008). X-Ray Crystallography of Chemical Compounds. Comprehensive Medicinal Chemistry II. [Link]
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Wikipedia. Single-wavelength anomalous diffraction. [Link]
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ResearchGate. Determination of absolute configuration using X-ray diffraction. [Link]
-
IUCr Journals. Heavy-atom derivatization. [Link]
-
University of Washington. X-ray Anomalous Scattering. [Link]
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University of York. Structural resolution. The anomalous dispersion. [Link]
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Lehigh University. Anomalous X-Ray Scattering. [Link]
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Wikipedia. Anomalous X-ray scattering. [Link]
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yetnet. X-Ray Crystallography - Direct methods. [Link]
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Parsons, S., et al. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section A: Foundations of Crystallography. [Link]
-
Spek, A.L. Bijvoet-Pair Analysis. [Link]
-
MIT OpenCourseWare. Anomalous scattering. [Link]
-
Rice, L.M., et al. (2000). Single-wavelength anomalous diffraction phasing revisited. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
IUCr. Friedel pair - Online Dictionary of Crystallography. [Link]
-
CCDC. Absolute Configuration. [Link]
-
Chemistry LibreTexts. 3.15: Friedel pair. [Link]
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Practical Electron Microscopy and Database. Friedel (or Bijvoet) pair & Friedel's law. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dichloropyridine-3-carbaldehyde
This guide provides a detailed, safety-first framework for the proper disposal of 4,5-Dichloropyridine-3-carbaldehyde. As a chlorinated pyridine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are synthesized from established safety data for analogous chemical structures and regulatory guidelines for halogenated organic waste.
Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is fundamental to implementing safe disposal procedures. Based on data from structurally similar chlorinated pyridines, a comprehensive risk assessment mandates strict precautionary measures. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3][4]
The causality for these hazards lies in the reactive nature of the aldehyde functional group and the properties of the chlorinated aromatic ring. Upon contact, these moieties can interact with biological macromolecules, leading to irritation and potential tissue damage. Therefore, all handling and disposal operations must be predicated on preventing direct contact and inhalation.
Table 1: Hazard Profile and Essential Safety Requirements
| Hazard Category | Description | Required Personal Protective Equipment (PPE) | Engineering Controls |
| Skin Irritation | Causes skin irritation upon contact.[3] | Chemical-resistant gloves (e.g., Butyl rubber), fully-buttoned lab coat.[5][6] | N/A |
| Eye Irritation | Causes serious eye irritation or damage.[1][2][3] | Tight-sealing safety goggles and/or face shield.[2][6] | Eyewash station must be immediately accessible.[2][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[1][2][3] | NIOSH/MSHA approved respirator if ventilation is inadequate.[2] | All handling must occur in a certified chemical fume hood.[5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[7] | N/A | Prevent release to the environment; do not flush into drains or sewer systems.[1][7][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a requirement governed by local and national regulations for hazardous materials.[4] The following protocol ensures compliance and safety.
Step 1: Waste Segregation
The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container and to facilitate proper treatment by disposal facilities.
-
Isolate Halogenated Waste: this compound waste must be collected in a dedicated container for halogenated organic compounds.[9]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, strong oxidizers, or acids (especially nitric acid).[5][8] This prevents unpredictable exothermic reactions and ensures the waste stream is correctly categorized for incineration.
Step 2: Containerization and Labeling
Proper containment is the first line of defense against accidental exposure and environmental release.
-
Select an Appropriate Container: Use a sealable, airtight, and chemically compatible waste container.[5] Ensure the container is in good condition with no leaks or cracks.
-
Label Immediately: Attach a completed "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[5] The label must clearly identify the contents, including the full chemical name: "Waste this compound".[9] Include hazard pictograms for irritant and environmental toxicity.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area.[5][10] This area should be cool, dry, and away from incompatible materials.[8]
-
Keep Closed: Waste containers must remain closed at all times except when waste is actively being added.[9] This is a regulatory requirement to prevent the release of volatile organic compounds (VOCs).
Step 4: Final Disposal
The recommended and most environmentally sound method for destroying halogenated organic compounds is through high-temperature incineration.
-
Professional Disposal Service: Arrange for collection by an approved and licensed hazardous waste disposal company.[2][3][7] Do not attempt to treat or dispose of the chemical waste yourself.
-
Incineration: The approved disposal method is typically combustion in a chemical incinerator equipped with an afterburner and a scrubber.[1] This ensures the complete destruction of the halogenated molecule and captures acidic gases (like HCl) that are produced, preventing their release into the atmosphere. This aligns with EPA guidance on treatment technologies for halogenated organic wastes.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.
Caption: Decision workflow for handling and disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and the laboratory supervisor.[12]
-
Control Vapors: Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition.[7]
-
Wear Full PPE: Before approaching the spill, don all required PPE, including a respirator, chemical goggles, a lab coat, and chemical-resistant gloves.[12]
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[13][12]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][12]
-
Decontaminate: Wash the spill area thoroughly.[12] Launder all contaminated protective clothing before reuse.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][7] If inhaled, move to fresh air and seek medical attention.[2][7]
References
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Standard Operating Procedure for Pyridine. University of Washington. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
PYRIDINE - International Chemical Safety Cards. ICSC. [Link]
-
SAFETY DATA SHEET - 2,4-Dichloropyridine-3-carboxaldehyde. Fisher Scientific. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News (YouTube). [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. PYRIDINE [training.itcilo.org]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Safely Handling 4,5-Dichloropyridine-3-carbaldehyde
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the scientists at the bench. This guide provides an in-depth, experience-driven protocol for handling 4,5-Dichloropyridine-3-carbaldehyde, a compound for which specific safety data may be limited. Our recommendations are therefore synthesized from the safety profiles of structurally analogous compounds, such as 2,4-Dichloropyridine-3-carboxaldehyde and various aminodichloropyridines, combined with foundational principles of laboratory safety.
Our core philosophy is that a protocol is not just a series of steps, but a self-validating system built on a clear understanding of the 'why' behind every action. This guide is structured to provide immediate, essential safety information first, followed by detailed operational and disposal plans to ensure a comprehensive safety net.
Hazard Assessment: Understanding the Adversary
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.
Given these potential hazards, we must adopt a cautious approach, assuming the compound is, at a minimum, an irritant and potentially toxic. This principle of assuming a higher hazard level in the absence of complete data is a cornerstone of robust laboratory safety.
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy begins with higher-level controls designed to minimize exposure potential from the outset.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Engineering Controls: All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood. The fume hood is the primary barrier, physically containing dusts and vapors to prevent inhalation.
-
Administrative Controls: Access to the area where the compound is handled should be restricted. A designated area within the lab should be clearly marked for its use. All personnel must be trained on the specific hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE): Your Last Line of Defense
When direct handling is unavoidable, a meticulous PPE protocol is essential. The choice of PPE is dictated by the anticipated routes of exposure: dermal (skin), ocular (eyes), and inhalation.
| Protection Area | Required PPE | Rationale & Standard | | :--- | :--- | :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
